5-Propyl-1,3,4-oxadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGEOZWSJOTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283881 | |
| Record name | 5-propyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69741-89-5 | |
| Record name | 69741-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-propyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-1,3,4-oxadiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 5-Propyl-1,3,4-oxadiazol-2-amine
This document provides an in-depth technical guide for the synthesis and comprehensive characterization of 5-Propyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a well-regarded pharmacophore, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide is designed for researchers and professionals in drug development, offering a robust, field-proven protocol grounded in established chemical principles. We will delve into the causality behind experimental choices, ensuring a reproducible and self-validating methodology.
Synthetic Strategy: The Logic of Cyclodehydration
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most reliably achieved through the cyclization of an appropriate N-acylsemicarbazide intermediate.[3] This strategy is favored for its operational simplicity, high yields, and the ready availability of starting materials. The core of this transformation is a dehydrative cyclization, where an intramolecular condensation reaction forms the stable five-membered oxadiazole ring.
Our chosen pathway begins with butyric acid and semicarbazide hydrochloride. The key transformation is the formation of an N-butyrylsemicarbazide intermediate, which is then cyclized using a potent dehydrating agent such as phosphorus oxychloride (POCl₃). POCl₃ is particularly effective as it readily activates the carbonyl oxygen of the semicarbazide, facilitating the nucleophilic attack by the terminal amide nitrogen to close the ring.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents:
-
Butyric acid (≥99%)
-
Semicarbazide hydrochloride (≥99%)
-
Phosphorus oxychloride (POCl₃) (≥98%)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (95% or absolute)
-
Crushed ice
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Workflow
-
Reactant Charging and Intermediate Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine butyric acid (0.1 mol) and semicarbazide hydrochloride (0.1 mol).
-
Rationale: Using equimolar amounts ensures the complete theoretical conversion of the limiting reagent. The reaction is often performed as a one-pot synthesis where the intermediate N-acylsemicarbazide is formed in situ.[3]
-
-
Cyclizing Agent Addition and Reflux:
-
Place the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃, 15 mL) dropwise with vigorous stirring. The addition should be controlled to manage the exothermic reaction.
-
Rationale: POCl₃ is a highly reactive and corrosive dehydrating agent. Slow, cooled addition is a critical safety measure to prevent a runaway reaction.
-
After the addition is complete, fit the flask with a reflux condenser (with a gas trap) and heat the mixture at 80-90 °C for 2-3 hours. The reaction mixture will typically become a viscous liquid or a semi-solid.
-
Rationale: Heating provides the necessary activation energy for the cyclodehydration reaction to proceed to completion.
-
-
Reaction Quenching and Product Precipitation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled mixture onto a large beaker containing 500g of crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood.
-
Rationale: Quenching on ice hydrolyzes any remaining POCl₃ and precipitates the crude product, which is typically insoluble in cold water. This is a highly exothermic and vigorous process.
-
-
Neutralization and Isolation:
-
The resulting acidic aqueous solution is carefully neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.
-
Rationale: Neutralization is crucial to deprotonate the amine group and ensure the product is in its free base form, which has lower water solubility, maximizing precipitation.
-
The precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product cake with copious amounts of cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent, typically an ethanol-water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing soluble impurities and yielding a product with high purity suitable for characterization.
-
Structural Elucidation and Characterization
Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic and analytical techniques. The data presented below are typical expected values based on the analysis of similar 2-amino-1,3,4-oxadiazole structures.[4][5]
| Technique | Parameter | Expected Observation/Value | Interpretation |
| Molecular Formula | - | C₅H₉N₃O | - |
| Molecular Weight | - | 127.14 g/mol | Confirms the elemental composition.[6] |
| Mass Spec. (ESI-MS) | [M+H]⁺ | m/z 128.15 | Confirms the molecular weight of the synthesized compound. |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | δ 7.15 (s, 2H, -NH₂) | Broad singlet for the two equivalent amine protons. |
| δ 2.60 (t, 2H, -CH₂-ring) | Triplet for the methylene group adjacent to the oxadiazole ring. | ||
| δ 1.65 (sext, 2H, -CH₂-CH₃) | Sextet for the central methylene group of the propyl chain. | ||
| δ 0.90 (t, 3H, -CH₃) | Triplet for the terminal methyl group. | ||
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | δ 165.8 (C2-NH₂) | Carbon of the oxadiazole ring attached to the amine group. |
| δ 158.5 (C5-propyl) | Carbon of the oxadiazole ring attached to the propyl group. | ||
| δ 27.5 (-CH₂-ring) | Propyl chain methylene carbon attached to the ring. | ||
| δ 19.8 (-CH₂-CH₃) | Central methylene carbon of the propyl chain. | ||
| δ 13.6 (-CH₃) | Terminal methyl carbon of the propyl chain. | ||
| FT-IR (ATR) | Wavenumber (cm⁻¹) | 3300-3100 cm⁻¹ | N-H stretching vibrations of the primary amine group.[7] |
| 2960-2850 cm⁻¹ | C-H stretching of the propyl group's sp³ carbons. | ||
| 1650 cm⁻¹ | C=N stretching of the oxadiazole ring.[7] | ||
| 1050 cm⁻¹ | C-O-C stretching of the oxadiazole ring. | ||
| Elemental Analysis | % Composition | C, 47.23; H, 7.14; N, 33.05 | Calculated values. Experimental should be within ±0.4%. |
Trustworthiness Through Cross-Validation: The integrity of the final compound is confirmed by the convergence of all analytical data. The molecular weight from mass spectrometry must match the molecular formula. The ¹H and ¹³C NMR spectra must account for all protons and carbons in the proposed structure, with correct splitting patterns and integrations. Finally, the FT-IR spectrum must confirm the presence of key functional groups (amine, C=N ring) and the absence of starting material carbonyls, providing a complete and validated structural assignment.
References
-
Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. Available at: [Link]
-
Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Li, Y., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
-
Vahedi, H. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. ResearchGate. Available at: [Link]
-
Al-Hourani, B. J., Al-Awaida, W. A., & Al-A'qarbeh, M. M. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available at: [Link]
-
Pflégr, V., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. Available at: [Link]
-
Pflégr, V., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC - PubMed Central. Available at: [Link]
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]
-
Pflégr, V., et al. (2023). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE. Available at: [Link]
-
Warad, I. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available at: [Link]
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- 2. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]
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"physicochemical properties of 5-Propyl-1,3,4-oxadiazol-2-amine"
An In-Depth Technical Guide to the Physicochemical Properties of 5-Propyl-1,3,4-oxadiazol-2-amine
Abstract
This compound is a heterocyclic compound of significant interest within medicinal chemistry. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The physicochemical properties of any drug candidate are foundational to its ultimate success, governing its absorption, distribution, metabolism, and excretion (ADME).[4][5] This technical guide provides a comprehensive analysis of the key physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. This document is intended for researchers, medicinal chemists, and drug development scientists to facilitate the evaluation and optimization of this and related compounds in a discovery pipeline.
Introduction: The Strategic Importance of Physicochemical Profiling
In modern drug discovery, the "fail fast, fail cheap" paradigm emphasizes the early assessment of a compound's fundamental properties to predict its in vivo behavior.[6][7] Physicochemical characteristics such as lipophilicity, solubility, and ionization state (pKa) are not mere data points; they are critical determinants of a molecule's journey through the body.[5] A molecule with excellent target affinity but poor solubility or membrane permeability is unlikely to become a viable oral therapeutic.[8]
The 1,3,4-oxadiazole ring is a versatile heterocycle, often used as a bioisosteric replacement for amide or ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[2] Its ability to act as a hydrogen bond acceptor further contributes to its utility in designing molecules that interact effectively with biological targets.[2] This guide focuses on the 2-amino-5-propyl substituted variant, providing the foundational data and methodologies required to advance its study from a chemical entity to a potential drug candidate.
Core Molecular & Physicochemical Properties
This section summarizes the fundamental molecular identifiers and key physicochemical properties of this compound. It is critical to note that while basic identifiers are confirmed, some properties like LogP and pKa are often predicted in silico in early-stage discovery before being confirmed experimentally. The table includes data for the target compound and its close isomer, 5-isopropyl-1,3,4-oxadiazol-2-amine, for which some predicted data is available.
Table 1: Summary of Physicochemical Properties for this compound and a Related Isomer
| Property | Value (this compound) | Value (5-isopropyl-1,3,4-oxadiazol-2-amine) | Significance in Drug Discovery |
| Molecular Structure | Governs all other properties and interactions. | ||
| Molecular Formula | C₅H₉N₃O[9][10] | C₅H₉N₃O[11] | Basic identifier for mass and elemental composition. |
| Molecular Weight | 127.15 g/mol [9] | 127.14 g/mol [11] | Influences diffusion and permeability; a key component of Lipinski's Rules. |
| CAS Number | 69741-89-5[9][10] | 65283-97-8[11] | Unique chemical identifier. |
| Calculated LogP (XLogP3) | Not directly found; expected to be similar to isomer. | 1.36[11] | Measures lipophilicity; critical for membrane permeability and ADME profile.[12] |
| Polar Surface Area (PSA) | Not directly found; expected to be similar to isomer. | 64.94 Ų[11] | Predicts membrane permeability; values <140 Ų are associated with good oral bioavailability. |
| Aqueous Solubility | To be determined experimentally. | To be determined experimentally. | Essential for absorption and formulation; poor solubility can halt development.[8] |
| pKa (Predicted) | Basic pKa (amine): ~3-5; Acidic pKa (ring N-H): ~8-10 | Not available. | Determines the ionization state at physiological pH, affecting solubility and permeability. |
Methodologies for Experimental Determination
As a senior application scientist, the rationale behind choosing a specific experimental method is as important as the protocol itself. The following sections detail robust, validated methods for determining the most critical physicochemical properties.
Lipophilicity: Shake-Flask Determination of LogP (OECD 107)
Expert Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design.[4] It dictates how a drug crosses cell membranes, binds to plasma proteins, and interacts with metabolic enzymes. The shake-flask method, while lower-throughput, remains the gold standard for its accuracy and direct measurement of the partition coefficient between n-octanol and water. Pre-saturation of the solvents is a mandatory step to prevent volume changes during the experiment, which would otherwise introduce significant error.
Experimental Workflow for LogP Determination
Caption: Workflow for LogP determination via the shake-flask method.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and n-octanol.
-
Pre-Saturation: Vigorously mix equal volumes of the buffer and n-octanol in a large vessel. Allow the phases to separate for at least 24 hours at the desired experimental temperature (e.g., 25°C).
-
Compound Dosing: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration below its solubility limit.
-
Partitioning: In a suitable vessel (e.g., a screw-cap centrifuge tube), combine a known volume of the pre-saturated buffer with a known volume of the compound-dosed n-octanol (volume ratios can be varied, e.g., 1:1 or 2:1).
-
Equilibration: Agitate the vessel at a constant temperature for a sufficient time to reach equilibrium (e.g., 30 minutes of vigorous shaking).
-
Phase Separation: Centrifuge the vessel (e.g., 2000 x g for 10 minutes) to ensure a clean separation of the two phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as LogP.
Ionization State: Potentiometric pKa Determination
Expert Rationale: The pKa value defines the pH at which a compound is 50% ionized and 50% neutral.[13] This is critical because the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. For this compound, the primary amino group is expected to be basic (accepting a proton), while the N-H on the oxadiazole ring could be weakly acidic (donating a proton). Potentiometric titration is a highly accurate method that measures the change in pH of a compound solution upon the addition of a titrant (acid or base), allowing for the direct determination of the pKa.
Relationship between pH, pKa, and Ionization
Caption: A plausible synthetic route to the target compound.
This two-step process is generally efficient. The first step is a nucleophilic acyl substitution to form the key intermediate. The second step is an intramolecular cyclization, often promoted by an oxidizing agent, which closes the five-membered oxadiazole ring with the elimination of a sulfur-containing byproduct. [14]
Conclusion and Future Directions
The physicochemical properties detailed in this guide form the bedrock for the rational development of this compound. The predicted LogP and PSA values suggest the compound has a favorable starting point for oral bioavailability. However, experimental verification of these parameters, particularly aqueous solubility and pKa, is a non-negotiable next step.
The provided protocols offer robust, gold-standard methods for generating this critical data. Once these properties are confirmed, they will directly inform:
-
Structure-Activity and Structure-Property Relationships (SAR/SPR): Guiding the synthesis of analogues with optimized properties.
-
Formulation Development: Determining the appropriate excipients and delivery vehicle for in vivo studies.
-
In Silico Modeling: Building more accurate predictive ADME models for the 1,3,4-oxadiazole chemical series.
By systematically characterizing these foundational properties, researchers can de-risk their programs and make informed decisions, ultimately increasing the probability of translating a promising chemical scaffold into a successful therapeutic agent.
References
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- 5-isopropyl-1,3,4-oxadiazol-2-amine. (n.d.). Echemi. [URL: https://www.echemi.com/products/pd202206141655167571-5-isopropyl-1-3-4-oxadiazol-2-amine.html]
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(5-PHENYL-O[1][6][15]XADIAZOL-2-YLMETHYL)-PROPYL-AMINE. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0347235.htm]
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"5-Propyl-1,3,4-oxadiazol-2-amine CAS number 69741-89-5"
An In-Depth Technical Guide to 5-Propyl-1,3,4-oxadiazol-2-amine (CAS: 69741-89-5): Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 69741-89-5), a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring system is a privileged scaffold known for its broad spectrum of pharmacological activities and its utility as a bioisostere for amide and ester functionalities.[1][2] This document details the compound's physicochemical properties, outlines robust and scalable synthetic protocols with mechanistic insights, and explores its potential as a versatile building block for the development of novel therapeutic agents. Designed for researchers, chemists, and drug development professionals, this guide integrates established synthetic strategies with practical, field-proven insights to facilitate its application in modern research endeavors.
The 2-Amino-1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole nucleus is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[3] This scaffold is a cornerstone in drug design due to its favorable metabolic stability, its ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for carboxamides, esters, and carboxylic acids, which can enhance pharmacokinetic profiles.[2]
Derivatives of 2-amino-1,3,4-oxadiazole are particularly noteworthy, exhibiting a vast array of biological activities, including:
This compound serves as a key exemplar of this class. The 5-propyl group imparts a degree of lipophilicity, which can be crucial for membrane permeability, while the 2-amino group provides a reactive handle for extensive chemical modification, making it an ideal starting point for library synthesis and lead optimization programs.[10]
Physicochemical and Spectroscopic Profile
A summary of the key physical and chemical properties of this compound is presented below. These data are critical for experimental design, reaction monitoring, and compound characterization.
| Property | Value | Reference(s) |
| CAS Number | 69741-89-5 | [11][12] |
| Molecular Formula | C₅H₉N₃O | [11][13] |
| Molecular Weight | 127.15 g/mol | [11][14] |
| Boiling Point | 246.4°C at 760 mmHg | [11] |
| Density | 1.152 g/cm³ | [11] |
| Flash Point | 102.8°C | [11] |
| InChI Key | ONPGEOZWSJOTMY-UHFFFAOYSA-N | [15] |
Predicted Spectroscopic Characteristics
-
¹H NMR (DMSO-d₆): The spectrum is expected to show a triplet at approximately 0.9 ppm (3H, -CH₃), a sextet around 1.6 ppm (2H, -CH₂-CH₃), and a triplet near 2.6 ppm (2H, -CH₂-C=N). A broad singlet corresponding to the amino protons (-NH₂) would appear downfield, typically around 7.0-7.5 ppm.
-
¹³C NMR (DMSO-d₆): The propyl group carbons would appear upfield (~13 ppm for CH₃, ~20 ppm for the central CH₂, and ~28 ppm for the CH₂ attached to the ring). The two carbons of the oxadiazole ring are expected at approximately 157 ppm (C5, attached to the propyl group) and 168 ppm (C2, attached to the amino group).[17]
-
IR (KBr, cm⁻¹): Key vibrational bands would include N-H stretching for the primary amine (two bands in the 3100-3400 cm⁻¹ region), C-H stretching from the propyl group (~2870-2960 cm⁻¹), a strong C=N stretch (~1650 cm⁻¹), and characteristic C-O-C stretching for the oxadiazole ring (~1070 cm⁻¹).[16]
Synthesis and Mechanistic Rationale
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, with the most common and robust method being the oxidative cyclization of an acylsemicarbazide or acylthiosemicarbazide precursor.[1] This approach is favored for its high yields, scalability, and use of readily available reagents.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Iodine-Mediated Oxidative Cyclization
This protocol describes a reliable and scalable synthesis adapted from established methodologies for similar compounds.[1][18] The choice of an iodine/Oxone® system represents a cost-effective and environmentally conscious alternative to heavy-metal oxidants, making it suitable for both academic and industrial settings.
Step 1: Synthesis of 1-Butyrylthiosemicarbazide (Precursor)
-
To a stirred solution of butyric hydrazide (1.0 eq) in water, add a catalytic amount of concentrated hydrochloric acid.
-
Add solid potassium thiocyanate (1.1 eq) portion-wise over 15 minutes.
-
Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 4-5 hours, monitoring by TLC (Thin Layer Chromatography).
-
Cool the mixture to room temperature and then place in an ice bath for 1 hour to induce precipitation.
-
Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 1-butyrylthiosemicarbazide precursor. The product can be used in the next step without further purification.
Step 2: Oxidative Cyclization to this compound
-
Suspend the 1-butyrylthiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add potassium iodide (KI) (0.2 eq) to the suspension.
-
To this stirred mixture, add Oxone® (potassium peroxymonosulfate) (1.5 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
Add a catalytic amount of iodine (I₂) (0.1 eq). The mixture will typically turn brown.
-
Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality and Trustworthiness: This two-step, one-pot adaptable protocol is self-validating. The formation of the thiosemicarbazide precursor is a robust, high-yielding reaction. The subsequent cyclization uses a well-documented oxidative desulfurization mechanism. The workup procedure, including the thiosulfate quench and bicarbonate wash, effectively removes residual iodine and acidic byproducts, ensuring a high-purity final product. Progress is easily monitored by TLC at each stage.
Core Applications in Drug Discovery
The true value of this compound lies in its role as a versatile chemical intermediate. The primary amine at the C2 position is a nucleophilic site that can be readily derivatized to generate large libraries of novel compounds for high-throughput screening.
Caption: Derivatization potential of the 2-amino group.
Key Derivatization Strategies:
-
Acylation: Reaction with various acid chlorides or carboxylic acids (using coupling agents) yields N-acylated derivatives, which have shown promise as anti-inflammatory and antitubercular agents.[8][17]
-
Schiff Base Formation: Condensation with a wide range of aldehydes produces Schiff bases (imines), a class of compounds frequently reported to have potent antimicrobial and anticancer activities.[3]
-
Reaction with Isocyanates/Isothiocyanates: Forms urea and thiourea derivatives, which are common pharmacophores in kinase inhibitors and other anticancer agents.
The propyl group provides a baseline lipophilicity that can be further tuned by modifying the substituent introduced at the amino group, allowing for systematic exploration of structure-activity relationships (SAR).
Proposed Biological Evaluation Workflow
Given the extensive literature on the antimicrobial properties of this scaffold, a primary biological evaluation should focus on this activity.[5][19]
Caption: A standard workflow for antimicrobial screening.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a standardized method to quantify the antibacterial potency of the title compound and its derivatives.
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL). Prepare liquid growth medium (e.g., Mueller-Hinton Broth) and bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the compound stock solution (appropriately diluted in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (broth + inoculum, no compound), and well 12 as the negative control (broth only).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is ~110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by measuring absorbance at 600 nm.
Self-Validation: The integrity of this assay is ensured by the controls. The negative control (well 12) must show no growth, while the positive control (well 11) must show robust growth. A standard antibiotic (e.g., ampicillin) should be run in parallel as a reference.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care.
-
Hazard Identification: The compound is classified with the GHS07 pictogram (Warning).[20]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.[22]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[23] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[24] Room temperature storage is generally acceptable.[20]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion and Future Outlook
This compound, CAS 69741-89-5, is more than a mere catalog chemical; it is a strategically designed building block that leverages the proven therapeutic potential of the 2-amino-1,3,4-oxadiazole scaffold. Its straightforward and scalable synthesis, combined with a reactive amino handle and a lipophilic propyl chain, makes it an exceptionally valuable starting point for the discovery of new bioactive molecules. Future research should focus on the synthesis of diverse chemical libraries based on this core, followed by systematic screening against a wide range of therapeutic targets, including bacterial, fungal, viral, and cancer cell lines, to unlock its full potential in drug development.
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Rivera, D. G., Wessjohann, L. A. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]
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Li, Z., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]
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Afrin, N., et al. (2021). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
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Kumar, S., et al. (2011). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. E-Journal of Chemistry, 8(s1). Available at: [Link]
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Gagnon, P. E., et al. (1953). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. Available at: [Link]
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Zarghi, A., & Pourbagher, A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]
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Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. Available at: [Link]
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Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. Available at: [Link]
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Głowacka, I. E., & Jasiak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available at: [Link]
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3M. (n.d.). Safety Data Sheet. 3M. Available at: [Link]
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MolecularInfo. (n.d.). Cas Number 69741-89-5. MolecularInfo. Available at: [Link]
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Kumar, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. A Comprehensive Review on Therapeutic Applications. Available at: [Link]
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Rajanarendar, E., et al. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. Available at: [Link]
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3M. (n.d.). Safety Data Sheet. 3M. Available at: [Link]
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Pflégr, V., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One, 16(5), e0251700. Available at: [Link]
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Pflégr, V., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS One. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry, 38(2). Available at: [Link]
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Husain, A., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]
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A Comprehensive Spectroscopic Guide to 5-Propyl-1,3,4-oxadiazol-2-amine: Elucidating Molecular Structure and Purity
Introduction: The Significance of Spectroscopic Characterization
5-Propyl-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of new chemical entities. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic arrangement and bonding.
This guide will systematically deconstruct the anticipated spectral features of this compound, explaining the theoretical basis for the expected signals and providing practical insights into data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The key signals, their predicted chemical shifts (δ) in ppm, multiplicities, and the protons they represent are detailed in Table 1. The chemical shifts are predicted based on data from analogous 5-substituted-1,3,4-oxadiazol-2-amines and standard NMR correlation tables.[4][7][8]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential exchange with residual water. Its chemical shift can be highly variable depending on solvent and concentration. |
| ~2.7 - 2.9 | Triplet | 2H | -CH₂-CH₂-CH₃ | This methylene group is adjacent to the electron-withdrawing oxadiazole ring, leading to a downfield shift compared to a typical alkane. It will be split into a triplet by the adjacent methylene protons. |
| ~1.7 - 1.9 | Sextet | 2H | -CH₂-CH₂-CH₃ | This central methylene group will be split by both adjacent methylene and methyl groups, resulting in a more complex multiplet, likely a sextet. |
| ~0.9 - 1.1 | Triplet | 3H | -CH₂-CH₂-CH₃ | The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene protons, in the typical upfield region for an alkyl chain. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2. These predictions are based on the analysis of similar 1,3,4-oxadiazole structures.[5][9][10]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C2 (-C-NH₂) | The carbon atom of the oxadiazole ring attached to the amino group is expected to be significantly deshielded and appear in the downfield region.[9] |
| ~155 - 160 | C5 (-C-Propyl) | The carbon atom of the oxadiazole ring attached to the propyl group will also be in the downfield region, characteristic of carbons in a heteroaromatic system.[9] |
| ~25 - 30 | -CH₂-CH₂-CH₃ | The methylene carbon directly attached to the oxadiazole ring. |
| ~20 - 25 | -CH₂-CH₂-CH₃ | The central methylene carbon of the propyl group. |
| ~13 - 15 | -CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group, appearing in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. The expected key IR absorption bands for this compound are presented in Table 3.[11][12][13]
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3400 - 3200 | N-H Stretch | -NH₂ | The primary amine will show two characteristic stretching bands in this region, corresponding to the symmetric and asymmetric stretches.[5] |
| 2960 - 2850 | C-H Stretch | Propyl group | Aliphatic C-H stretching vibrations from the propyl substituent. |
| ~1650 | C=N Stretch | Oxadiazole ring | The carbon-nitrogen double bond within the oxadiazole ring gives rise to a strong absorption band in this region.[4] |
| ~1560 | N-H Bend | -NH₂ | The bending vibration of the primary amine. |
| ~1070 | C-O-C Stretch | Oxadiazole ring | The characteristic stretching vibration of the ether-like C-O-C linkage within the heterocyclic ring.[4] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
Predicted Molecular Ion Peak
For this compound (C₅H₉N₃O), the expected exact mass is 127.0746 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) should be observed at this m/z value. In a low-resolution spectrum, a peak at m/z = 127 would be expected.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion will likely proceed through several pathways, providing structural confirmation. A plausible fragmentation workflow is depicted in the following diagram.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Explanation of Fragmentation:
-
Loss of Ethene (m/z 99): A common fragmentation pathway for alkyl chains is the McLafferty rearrangement, leading to the loss of a neutral alkene. In this case, the loss of ethene from the propyl group would result in a fragment at m/z 99.
-
Loss of Propyl Radical (m/z 84): Cleavage of the bond between the propyl group and the oxadiazole ring would result in the formation of a stable 2-amino-1,3,4-oxadiazolyl cation at m/z 84.
-
Propyl Cation (m/z 43): The formation of the propyl cation as a separate fragment is also a likely event.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reliable data, the following general experimental protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to maximize the observation of the molecular ion.
-
Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for the molecular ion and key fragments.
Synthesis and Potential Impurities: A Note on Purity Assessment
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles often involves the cyclization of a semicarbazide derivative.[14] A common route to this compound would likely involve the reaction of butyric acid hydrazide with cyanogen bromide or a similar cyclizing agent.
Caption: A plausible synthetic route to this compound.
Potential impurities that could be observed in the spectra include:
-
Unreacted Starting Materials: Residual butyric acid hydrazide.
-
Side Products: Formation of isomeric structures or incompletely cyclized intermediates.
Careful analysis of the spectroscopic data is crucial to identify and quantify these impurities, ensuring the high purity required for subsequent biological testing.
Conclusion
This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles and data from analogous compounds, researchers can confidently interpret the NMR, IR, and MS data for this and other novel 1,3,4-oxadiazole derivatives. The methodologies and insights presented herein are intended to support the efficient and accurate structural elucidation and purity assessment critical to the advancement of drug discovery and development programs.
References
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FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]
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Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 579492. Available at: [Link]
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1,3,4-Oxadiazole. Journal of the American Chemical Society. ACS Publications. Available at: [Link]
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Kratky, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. Available at: [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 23. Available at: [Link]
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IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
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Khan, I., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2016, 4691703. Available at: [Link]
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Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). ResearchGate. Available at: [Link]
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Retrosynthetic analysis of 5-substituted-2-amino-1,3,4-oxadiazole. ResearchGate. Available at: [Link]
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Kratky, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. Available at: [Link]
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2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Preprints.org. Available at: [Link]
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A Comprehensive Guide to the Structural Elucidation of 5-Propyl-1,3,4-oxadiazol-2-amine: An Integrated Crystallographic and Computational Approach
This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural analysis of 5-Propyl-1,3,4-oxadiazol-2-amine. As the crystal structure of this specific molecule has not been publicly reported, this document serves as a predictive and procedural whitepaper for researchers in crystallography and medicinal chemistry. We will detail an integrated workflow combining chemical synthesis, single-crystal X-ray diffraction (SC-XRD), and computational validation via Density Functional Theory (DFT).
The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, prized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2][3] The 2-amino substitution is of particular interest as it provides a crucial hydrogen bond donor site, enabling specific interactions with biological targets.[2] Understanding the precise three-dimensional arrangement and intermolecular interactions of this molecule is paramount for rational drug design and development.
Part 1: Synthesis and Generation of Diffraction-Quality Crystals
The foundational step in any crystallographic study is the synthesis and subsequent growth of a high-quality single crystal. The proposed workflow is designed for robustness and purity, which are prerequisites for successful crystallization.
Proposed Synthetic Pathway
A reliable and scalable method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles is through the oxidative cyclization of an acylthiosemicarbazide intermediate.[3][4] This approach avoids harsh conditions and typically results in high yields of the desired product.
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of 1-Butanoylthiosemicarbazide.
-
Dissolve thiosemicarbazide (1.0 eq) in a suitable polar aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add butanoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate. The resulting intermediate can be purified by recrystallization from ethanol/water.
-
-
Step 2: Oxidative Cyclization.
-
Suspend the purified 1-butanoylthiosemicarbazide (1.0 eq) in a solvent mixture, typically methanol or isopropanol.
-
Add potassium iodide (0.1 eq) as a catalyst.
-
Add the oxidant, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq), portion-wise to the suspension.[3] The reaction is often exothermic and should be monitored.
-
Stir the reaction at room temperature for 2-4 hours.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Filter the resulting solid product, wash with water, and dry under vacuum. Purity can be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Protocol for Single-Crystal Growth
Obtaining a single crystal suitable for XRD analysis is an art that requires patience and systematic screening. The key is to achieve slow, controlled precipitation from a supersaturated solution.[5]
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and mixtures with water or hexane). An ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.[5]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion Method:
-
Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.
-
The outer jar should contain a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).
-
Slow diffusion of the anti-solvent vapor into the inner vial will gradually lower the solubility of the compound, promoting slow crystallization.
-
For particularly challenging molecules, advanced techniques such as encapsulated nanodroplet crystallization (ENaCt) can be employed, which allows for high-throughput screening using microgram quantities of the analyte.[6][7]
Part 2: The Crystallographic Workflow: From Crystal to Structure
Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is obtained, the process of structure determination can begin.[5] Single-crystal X-ray diffraction is the unequivocal standard for determining the atomic-level structure of small molecules.[6]
Diagram: Overall Structure Determination Workflow
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In Vitro Screening of 5-Propyl-1,3,4-oxadiazol-2-amine: A Technical Guide for Preclinical Assessment
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Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The versatility of the oxadiazole moiety allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The 5-Propyl-1,3,4-oxadiazol-2-amine structure, the subject of this guide, presents a promising candidate for targeted in vitro screening to elucidate its therapeutic potential. The presence of the propyl group at the 5-position and an amine at the 2-position provides a unique chemical entity for investigation.
This technical guide provides a comprehensive framework for the in vitro screening of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are intended to be a robust starting point for a tiered screening approach, beginning with broad-spectrum activity assays and progressing to more specific mechanistic studies.
Physicochemical Characterization: Foundational Insights for Assay Design
Prior to initiating biological screening, a thorough physicochemical characterization of this compound is paramount. These initial studies provide critical information regarding the compound's solubility, stability, and potential for non-specific interactions in assay systems.
A key consideration is the compound's solubility in aqueous buffers commonly used in biological assays. Poor solubility can lead to compound precipitation and inaccurate determination of biological activity. It is recommended to assess solubility in phosphate-buffered saline (PBS) and cell culture media.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium) in a 96-well plate.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for equilibration.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
A Tiered Approach to In Vitro Screening
A logical and efficient screening cascade is essential for the comprehensive evaluation of a novel compound. The proposed strategy for this compound begins with broad-based cytotoxicity screening, followed by antimicrobial and anti-inflammatory assays. Positive "hits" from these primary screens will then be subjected to more detailed secondary and mechanistic assays.
Caption: A tiered workflow for the in vitro screening of this compound.
Part 1: Anticancer Activity Screening
Given that numerous 1,3,4-oxadiazole derivatives have demonstrated anticancer properties, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step.[2][3][4] The National Cancer Institute's 60-cell line panel (NCI-60) provides a comprehensive initial assessment of a compound's anticancer spectrum.[5]
Primary Anticancer Screen: Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are robust and widely used colorimetric methods for assessing cell viability.[6][7] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[8][9] The XTT assay offers the advantage of forming a water-soluble formazan product, eliminating a solubilization step required in the MTT assay.
Protocol: XTT Cell Viability Assay [6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a log or semi-log dilution series) and a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).
-
XTT Reagent Addition: Add the XTT labeling mixture to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Secondary Anticancer Screen: Dose-Response and IC50 Determination
Compounds exhibiting significant growth inhibition in the primary screen should be further evaluated to determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| A549 | Lung Carcinoma | 15.2 |
| HeLa | Cervical Cancer | 22.8 |
| C6 | Glioma | > 50 |
| L929 | Fibroblast (Normal) | > 100 |
Mechanistic Studies: Apoptosis vs. Necrosis
To understand the mechanism of cell death induced by this compound, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis.[10] The Annexin V/Propidium Iodide (PI) staining assay is a standard method for this purpose.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[12]
Protocol: Annexin V/PI Staining by Flow Cytometry [11]
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: A simplified diagram of the Annexin V/PI apoptosis detection principle.
Part 2: Antimicrobial Activity Screening
The 1,3,4-oxadiazole nucleus is also a common feature in compounds with antimicrobial activity. Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a valuable step.
Primary Antimicrobial Screen: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[17][18]
Protocol: Broth Microdilution MIC Assay [19]
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.
Data Presentation: Hypothetical MIC Values
| Microorganism | Gram Stain | MIC of this compound (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Escherichia coli | Negative | 64 |
| Candida albicans | N/A (Fungus) | 32 |
Part 3: Anti-inflammatory Activity Screening
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of this process.[21][22] Many heterocyclic compounds, including some oxadiazoles, have been reported to possess anti-inflammatory properties, often through the inhibition of COX enzymes.[23][24]
Primary Anti-inflammatory Screen: COX-2 Inhibition Assay
A fluorometric or colorimetric inhibitor screening assay is a suitable method for the initial assessment of this compound's ability to inhibit COX-2.[25][26][27] These assays typically measure the peroxidase component of the COX enzyme.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [25]
-
Reagent Preparation: Prepare the COX assay buffer, probe, cofactor, and human recombinant COX-2 enzyme.
-
Compound Addition: Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a no-inhibitor control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to the wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each concentration of the test compound.
Data Presentation: Hypothetical COX-2 Inhibition
| Compound | Concentration (µM) | % COX-2 Inhibition |
| This compound | 10 | 65% |
| Celecoxib (Positive Control) | 1 | 95% |
Conclusion and Future Directions
This technical guide outlines a systematic and comprehensive in vitro screening strategy for evaluating the therapeutic potential of this compound. The tiered approach, starting with broad primary screens and progressing to more focused mechanistic studies, allows for an efficient and cost-effective assessment of the compound's anticancer, antimicrobial, and anti-inflammatory activities.
Positive results from this initial in vitro evaluation would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogues to optimize potency and selectivity.[28]
-
In Vivo Efficacy Studies: Evaluation of the compound's activity in relevant animal models of cancer, infection, or inflammation.[22][29]
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The data generated from this screening cascade will provide a solid foundation for the continued development of this compound as a potential therapeutic agent.
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"preliminary pharmacological profile of 5-Propyl-1,3,4-oxadiazol-2-amine"
An In-Depth Technical Guide to the Preliminary Pharmacological Profile of 5-Propyl-1,3,4-oxadiazol-2-amine
Authored by: A Senior Application Scientist
Foreword: Charting the Course for a Novel Candidate
The 1,3,4-oxadiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5][6] Its bioisosteric relationship with amides and esters, coupled with its ability to participate in hydrogen bonding, makes it a desirable component in the design of new therapeutic agents.[2] While extensive research has explored derivatives with aryl, dinitrophenyl, and other complex substitutions, the pharmacological landscape of simpler, alkyl-substituted analogs like this compound remains largely uncharted territory.
This technical guide provides a comprehensive, forward-looking framework for the synthesis and preliminary pharmacological evaluation of this novel compound. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven roadmap for elucidating the therapeutic potential of this compound. We will proceed with the understanding that this is an investigational plan for a novel chemical entity, with proposed methodologies grounded in the established pharmacology of analogous structures.
Part 1: Synthesis and Structural Elucidation
The logical first step in our investigation is the chemical synthesis of this compound. Based on established protocols for similar 2-amino-5-substituted-1,3,4-oxadiazoles, a reliable synthetic route can be proposed.[1][7]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from butyrohydrazide, which can be readily prepared from the corresponding ester. The key cyclization step to form the oxadiazole ring would involve reaction with cyanogen bromide.
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of Butyrohydrazide
-
To a solution of ethyl butyrate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure butyrohydrazide.
Step 2: Synthesis of this compound
-
Dissolve butyrohydrazide (1 equivalent) in an aqueous methanol solution.
-
Cool the solution in an ice bath and add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target compound, this compound.
Structural Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Elemental Analysis: To determine the percentage composition of elements and confirm the empirical formula.
Part 2: A Tiered Strategy for Pharmacological Profiling
Given the broad range of activities reported for the 1,3,4-oxadiazole scaffold, a systematic, tiered approach to pharmacological screening is recommended. This will enable a cost-effective and efficient evaluation of the compound's potential.
Caption: A tiered workflow for the pharmacological profiling of this compound.
Tier 1: Broad-Spectrum In Vitro Screening
The initial screening aims to identify any significant biological activity across several key therapeutic areas.
Antimicrobial Activity
Given that many 1,3,4-oxadiazole derivatives exhibit antimicrobial properties, this is a logical starting point.[6]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The 1,3,4-oxadiazole nucleus is present in several anticancer agents.[6][8] A preliminary screen against a panel of cancer cell lines is warranted.
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells from different tissue origins (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
Anti-inflammatory effects have been reported for this class of compounds.[1][3][5][9]
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Utilize a commercial COX inhibitor screening assay kit.
-
Incubate recombinant human COX-1 and COX-2 enzymes with arachidonic acid in the presence of various concentrations of the test compound.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the percentage of inhibition of each enzyme and determine the IC₅₀ values. This will also provide initial insights into the selectivity of the compound.
Tier 2: Focused Mechanistic Studies
Positive results from Tier 1 will trigger more in-depth investigations to understand the mechanism of action.
-
For Antimicrobial Activity: Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to ascertain if the compound is static or cidal. Time-kill kinetics studies can also be performed.
-
For Anticancer Activity: Investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry (Annexin V/PI staining). Analyze the effect on the cell cycle using propidium iodide staining and flow cytometry.
-
For Anti-inflammatory Activity: Further investigate the mechanism, for example, by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Tier 3: Preliminary In Vivo Evaluation
If a promising in vitro profile is established, preliminary in vivo studies are the next logical step.
-
Acute Toxicity: A preliminary study in a small group of rodents (e.g., mice) to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.
-
Efficacy Models: Based on the in vitro findings, select an appropriate animal model. For instance:
Part 3: Data Presentation and Interpretation
Clear and concise presentation of data is crucial for decision-making.
Table 1: Hypothetical In Vitro Screening Summary for this compound
| Assay Type | Target | Result (IC₅₀ / MIC in µM) |
| Antimicrobial | S. aureus | > 100 |
| E. coli | > 100 | |
| C. albicans | 12.5 | |
| Anticancer | MCF-7 (Breast) | 8.2 |
| A549 (Lung) | 15.7 | |
| HCT116 (Colon) | 9.1 | |
| Anti-inflammatory | COX-1 | 50.3 |
| COX-2 | 5.8 |
This hypothetical data would suggest that this compound has promising antifungal and anticancer activities, with a selective anti-inflammatory profile towards COX-2. This would justify progression to Tier 2 studies in these areas.
Conclusion and Future Directions
This technical guide outlines a comprehensive and scientifically grounded strategy for the preliminary pharmacological profiling of the novel compound this compound. By following a tiered approach, from synthesis and broad-spectrum screening to focused mechanistic studies and preliminary in vivo evaluation, researchers can efficiently and effectively elucidate the therapeutic potential of this and other novel chemical entities. The insights gained from such a systematic investigation will be invaluable in guiding the future development of this promising class of compounds.
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Karabanovich, G., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 16(5), e0251700. Available at: [Link]
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Karabanovich, G., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. National Institutes of Health. Available at: [Link]
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Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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The Discovery and Synthesis of Novel 5-Propyl-1,3,4-oxadiazol-2-amine Derivatives: A Technical Guide
This guide provides an in-depth exploration of the discovery and synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the scientific rationale, synthetic methodologies, and potential therapeutic applications of this promising class of heterocyclic compounds.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, often serving as a bioisostere for amide and ester functionalities.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The introduction of an amino group at the 2-position and an alkyl substituent, such as a propyl group, at the 5-position of the oxadiazole ring can significantly modulate the compound's physicochemical properties and biological activity, making this a fertile area for novel drug discovery.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability. Two primary and well-established methods are detailed below.
Method 1: Oxidative Cyclization of Semicarbazones
This widely employed method involves the initial condensation of an aldehyde with semicarbazide to form a semicarbazone, followed by an oxidative cyclization to yield the desired 2-amino-1,3,4-oxadiazole.[4] This transition-metal-free approach is advantageous due to its operational simplicity and the use of readily available reagents.[4]
Step 1: Synthesis of Butyraldehyde Semicarbazone
-
Reactant Preparation: In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 20 mL of aqueous ethanol (50%).
-
Condensation Reaction: To this solution, add butyraldehyde (0.72 g, 10 mmol) dropwise with continuous stirring at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), the precipitated product, butyraldehyde semicarbazone, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Oxidative Cyclization to this compound
-
Reaction Setup: Suspend the dried butyraldehyde semicarbazone (1.29 g, 10 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Oxidizing Agent: Add a solution of an oxidizing agent, such as iodine (2.54 g, 10 mmol) and an appropriate base like sodium bicarbonate or potassium carbonate, to the suspension.
-
Cyclization: The reaction mixture is then heated under reflux and monitored by TLC.
-
Product Isolation and Purification: After completion, the reaction mixture is cooled, and the excess iodine is quenched with a sodium thiosulfate solution. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
Diagram of the Oxidative Cyclization Workflow
Caption: Workflow for the synthesis of this compound.
Method 2: Cyclization of Acylhydrazides with Cyanogen Bromide
Step 1: Synthesis of Butyrohydrazide
-
Esterification: Convert butyric acid to its corresponding methyl or ethyl ester by standard esterification procedures (e.g., Fischer esterification).
-
Hydrazinolysis: Reflux the butyrate ester with hydrazine hydrate in a suitable solvent like ethanol.
-
Isolation: Upon completion, the solvent is removed under reduced pressure, and the resulting butyrohydrazide is purified by recrystallization.
Step 2: Cyclization with Cyanogen Bromide
-
Reaction Setup: Dissolve butyrohydrazide (1.02 g, 10 mmol) in a suitable solvent such as methanol or ethanol.
-
Addition of Cyanogen Bromide: To this solution, add a solution of cyanogen bromide (1.06 g, 10 mmol) in the same solvent dropwise at a controlled temperature (typically 0-5 °C). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[6][7][8][9]
-
Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is treated with a basic aqueous solution to neutralize any acid formed.
-
Purification: The crude product is extracted with an organic solvent and purified by column chromatography or recrystallization to yield this compound.
Diagram of the Acylhydrazide Cyclization Workflow
Caption: Workflow for the synthesis via butyrohydrazide and cyanogen bromide.
Characterization and Data
The synthesized this compound derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the CH₂ attached to the oxadiazole ring), and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and two distinct carbons of the oxadiazole ring (one for C=N and one for C-NH₂). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₅H₉N₃O. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O-C stretching of the oxadiazole ring. |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Biological Activities and Structure-Activity Relationship (SAR)
While specific biological data for this compound is emerging, the broader class of 5-alkyl-2-amino-1,3,4-oxadiazoles has shown promise in various therapeutic areas.
-
Antimicrobial Activity: The presence of the 1,3,4-oxadiazole nucleus is associated with significant antibacterial and antifungal properties.[4] The lipophilicity introduced by the propyl group may enhance cell membrane penetration, potentially leading to improved antimicrobial efficacy.
-
Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways.
-
Enzyme Inhibition: Certain 5-substituted-2-amino-1,3,4-oxadiazoles have been investigated as inhibitors of enzymes such as cholinesterases, which is relevant for the treatment of neurodegenerative diseases.[1][10][11]
The structure-activity relationship for 5-substituted-2-amino-1,3,4-oxadiazoles suggests that the nature and size of the substituent at the 5-position play a crucial role in determining the biological activity. A propyl group, being a small and moderately lipophilic alkyl chain, can influence the compound's binding affinity to biological targets and its pharmacokinetic profile. Further derivatization of the 2-amino group can also lead to a diverse library of compounds with potentially enhanced and more specific biological activities.[2]
Conclusion and Future Directions
The synthesis of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide are robust and adaptable for the generation of a library of related compounds. Future research should focus on the comprehensive biological evaluation of these derivatives to elucidate their mechanisms of action and to establish a clear structure-activity relationship. The exploration of further chemical modifications on both the propyl chain and the amino group will undoubtedly lead to the identification of lead compounds with significant potential for clinical development.
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
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cyanogen bromide. [Link]
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Butyraldehyde, semicarbazone. [Link]
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Cyanogen bromide. [Link]
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The von Braun Cyanogen Bromide Reaction. [Link]
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Spicing things up with Cyanogen Bromide… [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Propyl-1,3,4-oxadiazol-2-amine Analogs
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for 5-propyl-1,3,4-oxadiazol-2-amine analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. We will delve into the synthesis, biological activities, and the critical interplay between chemical structure and pharmacological effect for this promising class of heterocyclic compounds.
The 1,3,4-Oxadiazole Scaffold: A Privileged Core in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in a multitude of biologically active compounds.[1][2] Its metabolic stability, capacity to act as a bioisostere for amide and ester groups, and ability to participate in hydrogen bonding interactions contribute to its frequent appearance in drug discovery programs.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4]
The 2-amino-1,3,4-oxadiazole moiety, in particular, serves as a crucial pharmacophore, with the amino group providing a key site for interaction with biological targets and a versatile handle for synthetic modification.[4] This guide will focus on analogs where the 5-position of this core is substituted with a propyl group, a feature that imparts a specific lipophilic character, influencing the molecule's overall ADME (absorption, distribution, metabolism, and excretion) profile and target engagement.
Synthetic Strategies for this compound Analogs
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, with several reliable methods available. A common and efficient approach involves the cyclization of semicarbazones derived from aldehydes.[5][6] For the 5-propyl analog, the synthesis would commence from butanal (butyraldehyde).
General Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process: formation of the semicarbazone intermediate followed by oxidative cyclization to yield the desired 2-amino-1,3,4-oxadiazole core.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative iodine-mediated oxidative cyclization approach.
Step 1: Synthesis of Butanal Semicarbazone
-
Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 20 mL of aqueous ethanol (50%).
-
To this solution, add butanal (0.72 g, 10 mmol) dropwise with stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a white precipitate indicates the formation of the semicarbazone.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield butanal semicarbazone.
Step 2: Oxidative Cyclization to this compound
-
Suspend the dried butanal semicarbazone (1.29 g, 10 mmol) in ethanol (30 mL).
-
Add iodine (2.54 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) to the suspension.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a cold solution of sodium thiosulfate to quench the excess iodine.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.[6]
Structure-Activity Relationship (SAR) of this compound Analogs
The biological activity of this class of compounds can be systematically modulated by structural modifications at three key positions: the 2-amino group, the 5-propyl chain, and the oxadiazole ring itself (though the latter is less common).
Caption: Key modification points for SAR studies of this compound.
Modifications at the 2-Amino Group (R1)
The 2-amino group is a primary site for derivatization to explore SAR.
-
Acylation: Conversion of the amino group to an amide by reaction with various acid chlorides or anhydrides can significantly influence activity. The nature of the acyl group (e.g., aromatic, heteroaromatic, aliphatic) can introduce new binding interactions. For instance, acylation with substituted benzoyl chlorides can introduce functionalities that either donate or withdraw electrons, affecting the overall electronic character of the molecule.[7]
-
Schiff Base Formation: Condensation with a range of aldehydes or ketones to form imines (Schiff bases) is a common strategy. The resulting extended conjugation and the introduction of diverse lipophilic or polar groups on the aldehyde/ketone moiety can drastically alter the biological profile. Studies have shown that Schiff bases of 2-amino-1,3,4-oxadiazoles possess potent antimicrobial and anti-inflammatory activities.[6]
-
Alkylation: Introduction of alkyl or arylalkyl groups at the 2-amino position can modulate lipophilicity and steric bulk. For example, N-benzyl substitution has been associated with high activity in some series of 1,3,4-oxadiazole-2-amines.[8]
Modifications at the 5-Propyl Chain (R2)
The propyl group at the C5 position is a key determinant of the molecule's lipophilicity.
-
Alkyl Chain Length: The length of the alkyl chain at the C5 position has been shown to be critical for certain biological activities. For instance, in a series of antitubercular 1,3,4-oxadiazol-2-amines, optimal activity was observed with longer alkyl chains (C10-C12).[9] This suggests that for a given biological target, there is likely an optimal lipophilicity for cell penetration and target engagement. While the propyl group is shorter, this principle indicates that variations in chain length (e.g., ethyl, butyl, pentyl) are a critical avenue for SAR exploration.
-
Branching and Cyclization: Introducing branching (e.g., an isopropyl or isobutyl group) or cyclization (e.g., a cyclopropylmethyl group) can impact the steric profile and conformational flexibility of the molecule. These modifications can lead to enhanced selectivity for a particular biological target.
-
Introduction of Functional Groups: While maintaining the three-carbon chain, the introduction of functional groups (e.g., a terminal hydroxyl, amino, or carboxylic acid group) can be explored to introduce new hydrogen bonding capabilities and alter the physicochemical properties of the analogs.
Bioisosteric Replacement of the Oxadiazole Core
While less common, the 1,3,4-oxadiazole ring can be replaced with other five-membered heterocycles to probe the importance of the core structure. Bioisosteres such as 1,3,4-thiadiazole or 1,2,4-triazole can be synthesized and evaluated.[10] Such modifications can impact the electronic properties, metabolic stability, and hydrogen bonding capacity of the core, leading to changes in biological activity.
Biological Activities and SAR Insights
While specific SAR data for this compound analogs is not extensively published, we can extrapolate from the broader class of 2-amino-5-alkyl/aryl-1,3,4-oxadiazoles.
Antimicrobial Activity
Numerous 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated significant antibacterial and antifungal activity.[5][11]
-
General Trends: The presence of electron-withdrawing groups on an aryl substituent at the C5 position has often been correlated with enhanced antibacterial activity. For 5-alkyl analogs, lipophilicity plays a key role. The optimal alkyl chain length for antitubercular activity being C10-C12 suggests that effective interaction with mycobacterial cell wall components requires a significant lipophilic tail.[9] For 5-propyl analogs, it is conceivable that their activity against other bacterial or fungal strains could be optimized by fine-tuning the substitutions at the 2-amino position to balance lipophilicity and introduce specific interactions.
Table 1: Representative Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs
| C5-Substituent | N2-Substituent | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| Phenyl | Dithiocarbamate | S. aureus, B. subtilis | Active (concentration-dependent) | [11] |
| 4-chlorophenyl | Pyrimidin-2-ylmethyl | S. aureus, E. coli | 4-8 | [12] |
| Pyridin-4-yl | Dodecyl | M. tuberculosis | 4-8 µM | [9] |
| Various aryl | Amino | S. faecalis, MRSA | 4-64 | [5] |
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a component of several compounds with potent anticancer activity.[13][14]
-
General Trends: The anticancer activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents. For instance, N-aryl-5-substituted-1,3,4-oxadiazol-2-amines have shown significant growth inhibition against various cancer cell lines, with substitutions on the N-aryl ring playing a critical role.[2] For 5-propyl analogs, derivatization of the 2-amino group with moieties known to interact with anticancer targets (e.g., kinase inhibitors, tubulin polymerization inhibitors) would be a rational approach to developing potent anticancer agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive derivatization at the 2-amino and 5-propyl positions. The structure-activity relationships, extrapolated from related series, suggest that a systematic exploration of modifications at these sites is likely to yield compounds with potent and selective biological activities.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and screening a library of 5-propyl analogs with diverse substitutions at the 2-amino position to establish a clear SAR for various biological targets.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which the most active compounds exert their effects.
-
In vivo evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles outlined in this guide, researchers can effectively navigate the chemical space around the this compound core to discover next-generation therapeutics.
References
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Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. [Link]
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Pflégr, V., Stolaříková, J., Karabanovich, G., Maixnerová, J., Pál, A., Korduláková, J., ... & Doležal, M. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS One, 16(5), e0251700. [Link]
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Kudelko, A., & Luczynski, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2462. [Link]
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Konečný, J., Kozel, B., Musiol, R., & Jampílek, J. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. [Link]
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Tran, P. H., Le, N. T., Nguyen, T. T. T., Vo, D. D., Bui, T. T., Nguyen, T. K. T., ... & Thai, K. M. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 21(5), 3641-3645. [Link]
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Łucz-Maj, A., & Stanczak, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
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Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
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Rana, K., & Singh, P. (2012). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 77(4), 441-449. [Link]
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Gümüş, F., Uslu, C., Özyürek, M., Apak, R., Bener, A., & Ertas, M. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(13), 8879–8891. [Link]
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Pospíšilová, Š., Karabanovich, G., Roh, J., Váchová, L., Vlčková, H., Stolaříková, J., ... & Jampílek, J. (2018). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 23(10), 2503. [Link]
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Rivera, D. G., Wessjohann, L. A., & de la Torre, M. C. (2007). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Letters in Organic Chemistry, 4(1), 22-25. [Link]
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Patel, N. B., & Patel, J. C. (2012). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Synthetic Communications, 42(18), 2617-2646. [Link]
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Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., ... & Chang, J. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]
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da Silva, A. C., de Faria, A. R., de Souza, M. C. B. V., & de Almeida, M. V. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. [Link]
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Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
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Kalluraya, B., Ramaprasad, G. C., & Kumar, S. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 137, 235-245. [Link]
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Al-Ghorbani, M., El-Senduny, F. F., Badria, F. A., & El-Sayed, W. M. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC chemistry, 14(1), 1-12. [Link]
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Konečný, J., Kozel, B., Musiol, R., & Jampílek, J. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. [Link]
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Łucz-Maj, A., & Stanczak, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
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Diana, G. D., Yarinsky, A., Zalay, E. S., Calvert, D. N., & Pancic, F. (1972). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 15(7), 795-798. [Link]
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Kudelko, A., & Luczynski, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2462. [Link]
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Biris, I. A., Vlase, L., Gheldiu, A. M., Coldea, T. E., Pârvu, M., & Vlase, G. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(16), 4966. [Link]
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Ali, I., Wani, W. A., & Saleem, K. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia, 2(4), 1830-1854. [Link]
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Mohamed, M. S., Rashad, A. E., Zaki, M. E. A., & Fatahala, S. S. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249. [Link]
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Al-Masoudi, N. A. (2010). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 7(2), 705-712. [Link]
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Yadav, U. M., Bhawe, V. G., Patil, R. C., & Pandit, R. D. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3), 967-970. [Link]
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Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
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Meyer, J. T., Hales, N. J., & VanNieuwenhze, M. S. (2012). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. ACS medicinal chemistry letters, 3(11), 923–927. [Link]
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Ali, I., Wani, W. A., & Saleem, K. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Molecules, 27(23), 8564. [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2139. [Link]
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Methodological & Application
Synthesis Protocol for 5-Propyl-1,3,4-oxadiazol-2-amine: An Application Note
Introduction
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its wide array of pharmacological activities. Derivatives of this heterocycle are known to exhibit significant anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The 2-amino-5-substituted-1,3,4-oxadiazole framework, in particular, serves as a versatile synthon for the development of novel therapeutic agents. The presence of the amino group offers a reactive handle for further molecular elaboration, while the substituent at the 5-position allows for the fine-tuning of steric and electronic properties to optimize biological activity. This application note provides a detailed, field-proven protocol for the synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine, a representative member of the 2-amino-5-alkyl-1,3,4-oxadiazole class. The described method is a robust and efficient one-pot synthesis employing an iodine-mediated oxidative cyclization of a semicarbazone intermediate.
Reaction Scheme
The synthesis of this compound is achieved through a two-step, one-pot reaction commencing with the condensation of butyraldehyde and semicarbazide to form the corresponding semicarbazone, followed by an in-situ iodine-mediated oxidative cyclization.
Mechanism of Synthesis
The reaction proceeds via two key stages:
-
Semicarbazone Formation: The synthesis initiates with the acid-catalyzed condensation reaction between the carbonyl group of butyraldehyde and the primary amine of semicarbazide. This nucleophilic addition-elimination reaction forms the butyraldehyde semicarbazone intermediate.
-
Oxidative Cyclization: In the presence of a mild base such as sodium bicarbonate, iodine acts as an oxidizing agent to facilitate the cyclization of the semicarbazone. The proposed mechanism involves the formation of an N-iodo intermediate, which then undergoes intramolecular cyclization through nucleophilic attack of the oxygen atom onto the imine carbon. Subsequent elimination of hydrogen iodide and tautomerization yields the stable aromatic 1,3,4-oxadiazole ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Butyraldehyde | ≥99% | Sigma-Aldrich | 123-72-8 |
| Semicarbazide hydrochloride | ≥99% | Sigma-Aldrich | 563-41-7 |
| Sodium acetate | Anhydrous, ≥99% | Sigma-Aldrich | 127-09-3 |
| Iodine | ACS reagent, ≥99.8% | Sigma-Aldrich | 7553-56-2 |
| Sodium bicarbonate | ≥99.7% | Sigma-Aldrich | 144-55-8 |
| Sodium thiosulfate | Anhydrous, ≥98% | Sigma-Aldrich | 7772-98-7 |
| Ethanol | 200 proof, absolute | Sigma-Aldrich | 64-17-5 |
| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich | 141-78-6 |
| Hexane | ACS reagent, ≥98.5% | Sigma-Aldrich | 110-54-3 |
| Deionized water | |||
| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Semicarbazone Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Stir the mixture at room temperature for 10 minutes until the solids dissolve.
-
To this solution, add butyraldehyde (0.72 g, 10 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The formation of the more polar semicarbazone product should be observed.
-
-
Oxidative Cyclization:
-
To the reaction mixture containing the butyraldehyde semicarbazone, add sodium bicarbonate (2.1 g, 25 mmol).
-
In a separate beaker, dissolve iodine (2.79 g, 11 mmol) in ethanol (15 mL).
-
Add the iodine solution to the reaction mixture dropwise over 15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with continuous stirring for 4-6 hours. The reaction progress can be monitored by TLC until the semicarbazone spot disappears.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add 50 mL of deionized water.
-
Quench the excess iodine by slowly adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Data and Characterization
Reaction Parameters
| Parameter | Value |
| Molar ratio (Butyraldehyde:Semicarbazide:Iodine) | 1 : 1 : 1.1 |
| Solvent | Ethanol/Water |
| Reaction Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 135-138 °C (estimated) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~7.15 (s, 2H, -NH₂), 2.55 (t, J = 7.4 Hz, 2H, -CH₂-), 1.60 (sext, J = 7.4 Hz, 2H, -CH₂-), 0.90 (t, J = 7.4 Hz, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~165.2 (C=N, oxadiazole), 158.8 (C-NH₂, oxadiazole), 27.5 (-CH₂-), 20.1 (-CH₂-), 13.6 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), 2960-2850 (C-H stretch), 1650 (C=N stretch), 1580 (N-H bend), 1020 (C-O-C stretch) |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₅H₉N₃O: 127.07; found: 128.08 |
Note: The NMR and melting point data are estimations based on structurally similar compounds and may vary.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Simplified Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of the target compound.
Safety Precautions and Troubleshooting
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Butyraldehyde is flammable and has a pungent odor. Iodine is corrosive and can cause stains; handle with care.
-
Troubleshooting:
-
Low Yield of Semicarbazone: Ensure the semicarbazide hydrochloride is fully dissolved and that the reaction time is sufficient. The pH of the reaction mixture should be slightly acidic to favor condensation.
-
Incomplete Cyclization: The reaction is sensitive to moisture. Ensure anhydrous conditions as much as possible during the cyclization step. The reaction may require a longer reflux time; monitor closely with TLC.
-
Difficulty in Purification: If the product is oily, column chromatography is recommended over recrystallization. Co-elution with impurities can be minimized by using a shallow solvent gradient.
-
References
-
Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link][1][2]
-
Zhang, M., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1545. [Link][3]
-
Bérubé, F., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(10), 12112-12157. [Link][4]
-
Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-273. [Link][5][6]
-
Tran, P. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link][7]
-
Sıdır, İ., Lopes, S., Fausto, R., & Jesus, A. J. L. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 26(15), 4501. [Link]
-
El-Sayed, W. A., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Journal of the Serbian Chemical Society, 85(4), 481-493. [Link][4]
-
Pflégr, V., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2068. [Link][5]
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Application Notes and Protocols for the Antibacterial Evaluation of 5-Propyl-1,3,4-oxadiazol-2-amine
Introduction: The Quest for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents.[1] The chemical scaffold of 1,3,4-oxadiazole has emerged as a highly versatile and privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent antibacterial effects.[2][3][4][5] Compounds featuring this heterocyclic nucleus have shown promise against a range of pathogens, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[6][7]
The potential mechanism of action for many oxadiazole antibacterials involves the disruption of bacterial cell wall synthesis, a pathway absent in mammals, making it an attractive target for selective toxicity.[6][7] Some derivatives have been identified as inhibitors of key enzymes in this process, such as penicillin-binding proteins (PBPs) or, in other cases, the biosynthesis of lipoteichoic acid (LTA).[6][8][9][10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antibacterial properties of novel compounds, specifically using 5-Propyl-1,3,4-oxadiazol-2-amine as a representative candidate from this promising chemical class. We will detail the foundational in vitro assays required to profile its activity, from initial screening to in-depth characterization of its bactericidal or bacteriostatic nature. The protocols provided are based on established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and reliability.[11][12][13][14]
Phase 1: Initial Screening and Potency Determination
The first step in evaluating a novel compound is to determine its potency against a panel of clinically relevant bacterial strains. This typically involves determining the minimum concentration required to inhibit bacterial growth.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[1][15] It is defined as the lowest concentration of the compound that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a widely used, resource-efficient technique for determining MIC values.[16][17][18]
The broth microdilution method is preferred for its quantitative nature, reproducibility, and suitability for testing multiple compounds and bacterial strains simultaneously in a 96-well format.[16][19] Mueller-Hinton Broth (MHB) is the recommended medium as it is standardized for susceptibility testing, has low levels of inhibitors, and supports the growth of most common pathogens.[20]
Materials:
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or PBS
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform a serial two-fold dilution of the compound in CAMHB across the wells of a 96-well plate. Typically, 50-100 µL of broth is added to each well, and the compound is serially diluted to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[1][16]
-
Leave a column for a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).[1]
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[21]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][16]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[22] This can be assessed by eye or with a plate reader.
-
Disk Diffusion (Kirby-Bauer) Assay
For a rapid, qualitative initial screening, the disk diffusion method is highly effective and cost-efficient.[23] This method assesses the susceptibility of bacteria to a compound by measuring the zone of growth inhibition around a disk impregnated with the test agent.[24][25]
Materials:
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial inoculum prepared to 0.5 McFarland standard
Procedure:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate uniformly to create a bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[26]
-
-
Disk Preparation and Placement:
-
Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar.[23] Press gently to ensure complete contact.
-
-
Incubation and Measurement:
Phase 2: Characterizing the Nature of Antibacterial Activity
Once the inhibitory concentration (MIC) is known, the next critical step is to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum.[28][29] This assay is a direct extension of the MIC test.
Procedure:
-
Perform MIC Assay: First, determine the MIC of the compound as described in the broth microdilution protocol.
-
Sub-culturing: After the MIC is read, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or MHA).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation:
| Interpretation of MBC/MIC Ratio | |
| MBC/MIC ≤ 4 | The compound is generally considered bactericidal . |
| MBC/MIC > 4 | The compound is generally considered bacteriostatic . If the MBC is ≥32 times the MIC, it may indicate tolerance or resistance to the drug's killing effect.[28] |
Time-Kill Kinetic Assay
A time-kill assay provides the most detailed insight into the pharmacodynamics of an antimicrobial agent, revealing the rate and extent of bacterial killing over time.[21][30] This information is crucial for understanding if the killing is concentration-dependent or time-dependent. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[21][30]
Procedure:
-
Setup: Prepare flasks or tubes containing CAMHB with the test compound at various concentrations, typically multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.[21]
-
Sampling Over Time: Incubate all flasks at 37°C, often with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[21]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate them onto agar to determine the viable CFU/mL count at each time point.[31]
-
Data Analysis: Plot the log10 CFU/mL versus time for each compound concentration. This visual representation clearly shows the rate of killing and helps differentiate between bacteriostatic and bactericidal activity.[21][32]
Data Presentation and Workflow Visualization
Clear presentation of quantitative data is essential for interpretation and comparison.
Sample Data Tables
Table 1: Example MIC/MBC Results for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
| MRSA USA300 | 8 | 16 | 2 | Bactericidal |
Table 2: Example Time-Kill Assay Data (Log10 CFU/mL)
| Time (hr) | Growth Control | 1x MIC (4 µg/mL) | 2x MIC (8 µg/mL) | 4x MIC (16 µg/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 |
| 2 | 6.50 | 5.10 | 4.55 | 3.98 |
| 4 | 7.35 | 4.32 | 3.12 | <2.00 |
| 6 | 8.10 | 3.55 | <2.00 | <2.00 |
| 8 | 8.75 | 3.10 | <2.00 | <2.00 |
| 24 | 9.10 | 2.85 | <2.00 | <2.00 |
Experimental Workflow and Logic Diagrams
Visualizing the experimental process ensures a logical and systematic approach to compound evaluation.
Caption: Overall workflow for antibacterial profiling.
Sources
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Application Notes and Protocols for the Evaluation of 5-Propyl-1,3,4-oxadiazol-2-amine in Cancer Cell Lines
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold in Oncology
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] This versatile core is present in several clinically approved drugs and numerous investigational agents.[1] Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic effects against a wide array of cancer cell lines, operating through various mechanisms of action.[1][2][4] These mechanisms include the inhibition of crucial enzymes like histone deacetylases (HDACs), telomerase, and topoisomerases, as well as the modulation of key signaling pathways involved in cell proliferation and survival.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel derivative, 5-Propyl-1,3,4-oxadiazol-2-amine, in cancer cell line studies. While specific data on this propyl-substituted amine is emerging, the protocols outlined herein are based on established methodologies for evaluating the anticancer potential of 2-amino-1,3,4-oxadiazole analogues.[8][9][10] The following sections will detail experimental workflows, from initial cytotoxicity screening to in-depth mechanistic studies, to thoroughly characterize the anticancer profile of this compound.
Proposed Mechanism of Action and Investigational Strategy
Derivatives of 2-amino-1,3,4-oxadiazole have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[6] A plausible mechanism of action for this compound could involve the disruption of cell cycle progression and the activation of the intrinsic apoptotic pathway. This guide will focus on a systematic approach to investigate this hypothesis.
Our investigational workflow is designed to first establish the cytotoxic potential of the compound across a panel of cancer cell lines. Subsequently, we will delve into the mode of cell death induced and the effects on cell cycle distribution. Finally, we will probe the molecular underpinnings of its action by examining key proteins in relevant signaling pathways.
// Nodes A [label="Compound Preparation\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cytotoxicity Screening\n(MTT/SRB Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Determination of IC50 Values", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Apoptosis Assays\n(Annexin V-FITC/PI Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Cell Cycle Analysis\n(Propidium Iodide Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Western Blot Analysis\n(Signaling Pathway Proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Data Analysis & Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Conclusion on Anticancer Potential", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Dose-response treatment"]; B -> C [label="Data analysis"]; C -> D [label="Select IC50 concentration"]; C -> E [label="Select IC50 concentration"]; D -> F [label="Investigate apoptotic pathway proteins"]; E -> F [label="Investigate cell cycle regulatory proteins"]; F -> G [label="Synthesize molecular data"]; G -> H [label="Formulate conclusions"]; }
Figure 1. A stepwise experimental workflow for the comprehensive evaluation of the anticancer properties of this compound.
PART 1: Cytotoxicity Profiling
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[11] We recommend using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) for this purpose.[12][13]
Recommended Cancer Cell Lines
A diverse panel of cancer cell lines should be selected to assess the breadth of the compound's activity. The NCI-60 panel provides a standardized set of human cancer cell lines for large-scale screening.[14] For initial studies, a smaller, representative panel can be used:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HeLa: Cervical carcinoma
-
HepG2: Hepatocellular carcinoma
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[15] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle-treated (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Expected Cytotoxicity Profile
The results of the cytotoxicity screening can be summarized in a table for easy comparison of the compound's potency across different cell lines.
| Cancer Cell Line | IC50 (µM) of this compound (Hypothetical Data) |
| MCF-7 | 15.2 |
| MDA-MB-231 | 8.9 |
| A549 | 22.5 |
| HeLa | 12.1 |
| HepG2 | 18.7 |
PART 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next crucial step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[16]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting apoptosis.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, based on lower hypothetical IC50)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle.[18] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.
PART 3: Molecular Mechanism of Action - Signaling Pathway Analysis
To further dissect the molecular mechanism, it is essential to investigate the effect of this compound on key proteins involved in apoptosis and cell cycle regulation. Western blotting is a powerful technique for this purpose.[21]
Proposed Signaling Pathway for Investigation
Based on the pro-apoptotic and cell cycle arrest effects observed with other 1,3,4-oxadiazole derivatives, we propose investigating the intrinsic apoptosis pathway and key cell cycle regulatory proteins.
// Nodes Compound [label="5-Propyl-1,3,4-\noxadiazol-2-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nrelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p21 [label="p21\n(Cell Cycle Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinB1 [label="Cyclin B1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK1 [label="CDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Arrest", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound -> Bax [label="Upregulates"]; Compound -> Bcl2 [label="Downregulates", style=dashed]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> CytochromeC; CytochromeC -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; Compound -> p21 [label="Upregulates"]; p21 -> CDK1 [arrowhead=tee]; CyclinB1 -> CDK1 [label="Activates"]; CDK1 -> G2M_Arrest; }
Figure 2. Proposed signaling pathway for the anticancer action of this compound, focusing on the intrinsic apoptotic pathway and G2/M cell cycle arrest.
Protocol 4: Western Blot Analysis
This protocol outlines the steps to analyze changes in the expression levels of key proteins involved in apoptosis and cell cycle control.[22][23]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, mode of action, and impact on key signaling pathways, researchers can build a comprehensive profile of the compound's therapeutic potential. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer, to translate these promising initial findings towards clinical application.
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Maparu, K., Mukherjee, R., & Chatterjee, D. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a84-a95. [Link]
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Maparu, K., Mukherjee, R., & Chatterjee, D. (2024). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(15), 4976. [Link]
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Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 678945. [Link]
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Kráľová, K., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. [Link]
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Bollikolla, H. B., & Kumar, G. S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267. [Link]
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Patel, N. B., & Shaikh, F. M. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Current Organic Synthesis, 22(1). [Link]
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Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antifungal Activity of 5-Propyl-1,3,4-oxadiazol-2-amine
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] This escalating crisis underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action.[3][4] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including promising antifungal properties.[5][6][7][8] This document provides a detailed protocol for the comprehensive in vitro evaluation of a novel compound, 5-Propyl-1,3,4-oxadiazol-2-amine, outlining a systematic approach to determine its antifungal efficacy and elucidate its potential mechanism of action.
Part 1: Initial Antifungal Susceptibility Screening
The foundational step in assessing a novel compound's antifungal potential is to determine its minimum inhibitory concentration (MIC). The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for this purpose, ensuring reproducibility and comparability of data across different laboratories.[9][10][11][12][13]
Principle of the Broth Microdilution Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] A standardized fungal inoculum is introduced to a series of microplate wells containing serial dilutions of the test compound. Following incubation, the wells are visually or spectrophotometrically assessed for microbial growth.
Experimental Workflow: Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Test
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer (optional)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequent dilutions should be made in RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve the final inoculum size of 0.5-2.5 x 10^3 CFU/mL as per CLSI guidelines.[14]
-
Plate Setup: Dispense 100 µL of the serially diluted compound into the wells of a 96-well plate. Add 100 µL of the standardized fungal inoculum to each well.[9] Include a positive control (a known antifungal), a negative control (medium and inoculum without the compound), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For objective quantification, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the control.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | High solubility for many organic compounds. |
| Medium | RPMI-1640 with MOPS | Standardized medium for antifungal susceptibility testing.[15] |
| Inoculum Size | 0.5-2.5 x 10^3 CFU/mL | Ensures reproducible and consistent results.[14] |
| Incubation | 35°C, 24-48 hours | Optimal growth conditions for most pathogenic fungi. |
| Controls | Positive, Negative, Sterility | Essential for validating the assay results. |
Part 2: Elucidating the Mechanism of Action
Identifying the cellular target of a novel antifungal is a critical step in its development. Based on the known mechanisms of other antifungal agents and the chemical structure of oxadiazoles, plausible targets include the fungal cell wall and cell membrane.
Investigation of Cell Membrane Integrity: Ergosterol Biosynthesis Inhibition
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs, most notably the azoles.[16] Inhibition of this pathway leads to a depleted ergosterol level and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function.[16][17]
This assay spectrophotometrically quantifies the amount of ergosterol extracted from fungal cells treated with the test compound.
Procedure:
-
Culture the fungal cells in a suitable broth medium to mid-log phase.
-
Inoculate fresh media containing serial dilutions of this compound with the fungal culture. Include a known ergosterol biosynthesis inhibitor (e.g., ketoconazole) as a positive control.
-
After incubation (e.g., 24 hours), harvest the cells by centrifugation.
-
Extract the sterols from the cell pellet using a solution of alcoholic potassium hydroxide.
-
Add n-heptane to separate the non-saponifiable fraction containing the sterols.
-
Scan the absorbance of the n-heptane layer between 230 and 300 nm. The presence of two characteristic peaks at 281.5 nm and 230 nm is indicative of ergosterol and 24(28)-dehydroergosterol, respectively. A dose-dependent decrease in the ergosterol peak suggests inhibition of the biosynthesis pathway.[18]
Investigation of Cell Wall Integrity: Chitin Synthase Inhibition
Chitin is an essential polysaccharide that provides structural integrity to the fungal cell wall.[19] As chitin is absent in mammalian cells, its synthesis pathway, particularly the enzyme chitin synthase, represents an attractive target for selective antifungal therapy.[20][21][22][23]
This in vitro assay measures the activity of chitin synthase in fungal cell extracts in the presence of the test compound.[19]
Procedure:
-
Prepare a crude enzyme extract containing chitin synthase from fungal protoplasts.
-
In a microplate, combine the enzyme extract with a reaction mixture containing the substrate UDP-N-acetylglucosamine and various concentrations of this compound.
-
Incubate the plate to allow for chitin synthesis.
-
The newly synthesized chitin can be quantified using a fluorescent assay with a chitin-binding probe like Calcofluor White or by a colorimetric method. A reduction in the signal in the presence of the compound indicates inhibition of chitin synthase.
Caption: Potential mechanisms of antifungal action.
Part 3: In Vitro Cytotoxicity Assessment
A crucial aspect of antifungal drug development is ensuring the compound exhibits selective toxicity towards fungal cells with minimal impact on host cells.[1] Cytotoxicity assays using mammalian cell lines are therefore essential.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Procedure:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HEK293) and allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.
| Parameter | Recommendation | Rationale |
| Cell Line | e.g., HeLa, HEK293 | Commonly used and well-characterized human cell lines. |
| Assay Principle | Metabolic activity | Provides a quantitative measure of cell viability. |
| Endpoint | Absorbance | Allows for high-throughput screening. |
Conclusion and Future Directions
This document provides a comprehensive framework for the initial in vitro characterization of the antifungal activity of this compound. The described protocols for determining MIC, investigating potential mechanisms of action, and assessing cytotoxicity will generate the foundational data necessary to evaluate its potential as a novel antifungal agent. Positive results from these assays would warrant further investigation, including studies on a broader range of fungal pathogens, time-kill kinetic studies, and in vivo efficacy and toxicity studies in animal models. The systematic approach outlined herein ensures a robust and reliable assessment, paving the way for the potential development of a new generation of much-needed antifungal therapies.
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Application Notes & Protocols: Experimental Design for In-Vivo Studies with 5-Propyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for designing and executing in-vivo studies to evaluate the therapeutic potential of 5-Propyl-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4][5][6][7] This guide, grounded in established preclinical research principles, offers a strategic framework for investigating a novel derivative, this compound, with a focus on its potential application in a neurological disorder context.
Preclinical Rationale and Hypothesis Development
The 1,3,4-oxadiazole moiety is recognized for its favorable pharmacokinetic properties and its ability to engage in hydrogen bonding with biological macromolecules.[1][2][3] While specific data on this compound is nascent, the broader class of 2-amino-1,3,4-oxadiazole derivatives has demonstrated diverse biological activities.[8][9] Given the recurrent observation of anti-inflammatory and neuroprotective effects within this chemical family, a primary hypothesis is that This compound will exhibit therapeutic efficacy in an animal model of a neurodegenerative or neuroinflammatory disease.
This guiding hypothesis will inform the selection of an appropriate animal model, target engagement biomarkers, and relevant behavioral and histopathological endpoints.
Compound Characterization and Formulation
Prior to in-vivo administration, a thorough characterization of this compound is imperative.
Table 1: Essential Pre-In-Vivo Characterization of this compound
| Parameter | Method | Purpose |
| Identity & Purity | NMR, LC-MS, HPLC | Confirms chemical structure and assesses purity (>95% is recommended). |
| Solubility | Kinetic and thermodynamic solubility assays | Determines appropriate vehicle for in-vivo administration.[10] |
| Lipophilicity (LogD) | Experimental (e.g., shake-flask) or in-silico prediction | Predicts blood-brain barrier permeability.[10] |
| In-vitro Permeability | PAMPA, Caco-2 assays | Assesses passive diffusion and potential for active transport across biological membranes. |
| Metabolic Stability | Liver microsome stability assay | Predicts hepatic clearance and potential for drug-drug interactions.[10] |
| Plasma Protein Binding | Equilibrium dialysis | Determines the fraction of unbound, pharmacologically active compound. |
Protocol 1: Vehicle Formulation for In-Vivo Administration
-
Objective: To prepare a safe and effective vehicle for the administration of this compound.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Saline (0.9% NaCl).
-
Procedure:
-
Based on solubility data, determine the appropriate solvent system. For many oxadiazole derivatives, a vehicle containing a small percentage of DMSO solubilized in a co-solvent like PEG400 and then diluted in saline is effective.
-
A common starting formulation is 10% DMSO, 40% PEG400, and 50% saline.
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG400 and vortex until the solution is clear.
-
Slowly add saline while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any precipitates. If necessary, gently warm the solution.
-
Prepare the vehicle control (e.g., 10% DMSO, 40% PEG400, 50% saline) without the test compound.
-
Pharmacokinetic (PK) and Toxicity Assessment
A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety margin, is crucial before embarking on efficacy studies.
Acute Toxicity Study
An acute toxicity study will determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[11]
Table 2: Acute Toxicity Study Design
| Parameter | Description |
| Animal Model | Sprague-Dawley rats or C57BL/6 mice (one sex, typically males to start). |
| Groups | Vehicle control, and at least 3 dose levels of this compound (e.g., 10, 100, 1000 mg/kg). Some studies on oxadiazole derivatives suggest LD50 values may exceed 2000 mg/kg.[11][12] |
| Route of Administration | Oral (gavage) or intraperitoneal (IP), depending on intended clinical route and compound properties. |
| Observations | Clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and mortality for 14 days.[11] |
| Endpoint | Determination of LD50 (if applicable) and MTD. Gross necropsy and histopathology of major organs. |
Pharmacokinetic Study
A PK study will characterize the compound's profile in the chosen animal model.
Table 3: Pharmacokinetic Study Design
| Parameter | Description |
| Animal Model | Same strain as planned for efficacy studies (e.g., C57BL/6 mice). |
| Dosing | A single dose of this compound administered via the intended route (e.g., 10 mg/kg oral). |
| Sampling | Serial blood sampling at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. |
| Analysis | LC-MS/MS analysis of plasma samples to determine the concentration of this compound over time. |
| Parameters Calculated | Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and bioavailability (if an intravenous dose group is included). |
Efficacy Study Design: A Neurological Disease Model
The selection of an appropriate animal model is paramount for the successful evaluation of a therapeutic candidate.[13][14] For a hypothesized neuroprotective/neuroinflammatory agent, several models are available.[15][16]
Choice of Animal Model
For this guide, we will use a model of Parkinson's disease, a neurodegenerative disorder with a well-characterized neuroinflammatory component. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely accepted model that recapitulates key pathological features of Parkinson's disease.[16]
Experimental Workflow
Caption: Workflow for an in-vivo efficacy study in an MPTP mouse model.
Protocol 2: MPTP-Induced Mouse Model of Parkinson's Disease
-
Objective: To induce dopaminergic neurodegeneration and assess the neuroprotective effects of this compound.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups (n=10-12 per group):
-
Group 1: Saline + Vehicle
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: MPTP + this compound (High Dose, e.g., 30 mg/kg)
-
Group 5: MPTP + Positive Control (e.g., L-DOPA/Benserazide)
-
-
Procedure:
-
Acclimation: House mice for at least one week before the start of the experiment.
-
Baseline Behavioral Testing: Perform behavioral tests to establish baseline motor function.
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, i.p.) once daily for 5 consecutive days. Administer saline to the control group.
-
Treatment Administration: Begin daily administration of the test compound or vehicle 1 hour before each MPTP injection and continue for a total of 21 days.
-
Post-Treatment Behavioral Testing: Repeat behavioral tests at the end of the treatment period.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize mice and collect brains and plasma for further analysis.
-
Endpoint Analysis
A multi-faceted approach to endpoint analysis is critical for a comprehensive evaluation of the compound's efficacy.
Behavioral Assays
-
Rotarod Test: Assesses motor coordination and balance.
-
Open Field Test: Measures general locomotor activity and anxiety-like behavior.
-
Cylinder Test: Evaluates forelimb akinesia.
Histopathological and Immunohistochemical Analysis
-
Tyrosine Hydroxylase (TH) Staining: Quantifies the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Iba1 and GFAP Staining: Assesses microgliosis and astrogliosis, respectively, as markers of neuroinflammation.
Biochemical Assays
-
ELISA: Measures levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates.
-
Western Blot: Quantifies protein levels of key signaling molecules involved in apoptosis (e.g., Caspase-3, Bax/Bcl-2 ratio) and oxidative stress (e.g., Nrf2).
-
HPLC: Determines the levels of dopamine and its metabolites in the striatum.
Data Analysis and Interpretation
-
Behavioral Data: Analyze using two-way ANOVA with repeated measures, followed by appropriate post-hoc tests.
-
Histological and Biochemical Data: Analyze using one-way ANOVA followed by Tukey's or Dunnett's post-hoc test for multiple comparisons.
-
Statistical Significance: A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This detailed guide provides a robust framework for the in-vivo evaluation of this compound. By systematically characterizing the compound, assessing its pharmacokinetic and toxicological profile, and employing a well-defined disease model with comprehensive endpoint analysis, researchers can effectively elucidate its therapeutic potential. The versatility of the 1,3,4-oxadiazole scaffold suggests that this compound could hold promise for a range of therapeutic applications, and this structured approach will be instrumental in its preclinical development.[4][5][6]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Dissolution of 5-Propyl-1,3,4-oxadiazol-2-amine for Biological Assays
Introduction: The Critical First Step in Biological Screening
The biological evaluation of novel chemical entities, such as 5-Propyl-1,3,4-oxadiazol-2-amine, is foundational to drug discovery and development. The 1,3,4-oxadiazole moiety is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The 2-amino substitution on this heterocyclic core further provides a key site for potential hydrogen bonding interactions with biological targets.[4][6][7] However, the therapeutic potential of any compound can only be accurately assessed if it is properly dissolved and delivered to the biological system in a soluble, monomeric state. Poor solubility can lead to a host of experimental artifacts, including underestimated potency, poor reproducibility, and even compound precipitation in assay plates, ultimately confounding data interpretation.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the dissolution of this compound for use in biological assays. Recognizing that the precise solubility characteristics of this specific molecule may not be widely published, this guide emphasizes a systematic, empirical approach to determining optimal dissolution conditions. We will cover solvent selection, the preparation of stock and working solutions, and best practices to ensure the scientific integrity of your experimental results.
Physicochemical Properties: What to Know Before You Start
-
Structure:
-
Molecular Formula: C₅H₉N₃O
-
Molecular Weight: 127.15 g/mol [9]
-
-
General Solubility Profile: Small heterocyclic molecules with alkyl substituents, like the propyl group in this compound, often exhibit limited aqueous solubility. The presence of the amine and the nitrogen atoms in the oxadiazole ring may provide some polarity, but the overall molecule is likely to be hydrophobic. Therefore, organic solvents are typically required for initial dissolution.[10]
Solvent Selection: A Systematic Approach
The choice of solvent is paramount and should be guided by two primary considerations: the ability to dissolve the compound at a high concentration and its compatibility with the downstream biological assay.
Table 1: Common Solvents for Small Molecule Dissolution in Biological Assays
| Solvent | Properties | Common Starting Concentration | Final Assay Concentration Limit |
| DMSO | A powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[8] | 10-50 mM | < 0.5% (ideally ≤ 0.1%) to avoid cytotoxicity and off-target effects.[11][12] |
| Ethanol | A polar protic solvent, less effective than DMSO for highly hydrophobic compounds, but can be less toxic to some cell lines. | 10-50 mM | < 1% |
| Methanol | Similar to ethanol but can be more toxic to cells. | 10-50 mM | < 0.5% |
Given its broad utility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for determining the solubility of this compound.
Experimental Protocol 1: Determination of Kinetic Solubility
This protocol outlines a method to empirically determine the approximate kinetic solubility of this compound in a chosen solvent and its tendency to precipitate upon dilution into an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture-grade DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator bath
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation of a High-Concentration Stock Solution:
-
Accurately weigh 1-2 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high theoretical concentration (e.g., 50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation.[13]
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, the compound is not soluble at this concentration; add more DMSO incrementally until it dissolves, and recalculate the concentration.
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of microcentrifuge tubes, each containing 95 µL of PBS (pH 7.4).
-
Add 5 µL of your concentrated DMSO stock solution to the first tube. This will create a 1:20 dilution and a final DMSO concentration of 5%.
-
Vortex the tube immediately and thoroughly.
-
Visually inspect for any signs of precipitation (cloudiness, crystals, or film).
-
If no precipitate is observed, perform a further serial dilution (e.g., 1:2 or 1:5) into tubes containing fresh PBS.
-
Continue this process until you observe the concentration at which precipitation occurs. This will give you an estimate of the kinetic solubility in your aqueous buffer.
-
Experimental Protocol 2: Preparation of Stock and Working Solutions for Biological Assays
Once you have determined a suitable solvent and an approximate solubility limit, you can prepare your solutions for the assay. The goal is to create a concentrated stock solution that can be diluted into your final assay medium without precipitation and while keeping the final solvent concentration at a non-toxic level.
Workflow for Solution Preparation:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. d-nb.info [d-nb.info]
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- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
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- 9. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. ovid.com [ovid.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. quora.com [quora.com]
Application Notes & Protocols: A Strategic Framework for Developing Novel Therapeutics with 5-Propyl-1,3,4-oxadiazol-2-amine
Abstract
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its favorable properties, including metabolic stability, the ability to act as a bioisostere of amides and esters, and its capacity for hydrogen bonding interactions, make it an attractive starting point for drug discovery campaigns.[3][4][5] This guide focuses on a specific, yet versatile, starting molecule: 5-Propyl-1,3,4-oxadiazol-2-amine . We present a comprehensive strategic framework for researchers, scientists, and drug development professionals, outlining a systematic approach to unlock its therapeutic potential. This document provides detailed protocols for chemical derivatization, primary biological screening against key disease areas like cancer and microbial infections, and subsequent workflows for elucidating the mechanism of action and establishing a robust Structure-Activity Relationship (SAR).
The 1,3,4-Oxadiazole Scaffold: A Foundation for Drug Discovery
The 1,3,4-oxadiazole moiety is a five-membered aromatic heterocycle that has garnered significant attention for its broad spectrum of pharmacological activities.[6][7] Derivatives of this core structure have demonstrated potent efficacy in a multitude of therapeutic areas:
-
Anticancer: 1,3,4-oxadiazole derivatives exhibit antiproliferative effects through diverse mechanisms, including the inhibition of critical enzymes like histone deacetylases (HDAC), telomerase, and thymidylate synthase.[8] Their activity has been demonstrated against a wide array of cancer cell lines, including those for lung, breast, colon, and leukemia.[9][10][11]
-
Antimicrobial: The scaffold is a versatile platform for developing agents against bacterial and fungal pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[12][13] Some derivatives have also shown promising antitubercular and antiprotozoal activity.[12]
-
Antidiabetic: Certain oxadiazole hybrids have been shown to improve glucose tolerance and enhance insulin sensitivity by modulating targets such as α-glucosidase and α-amylase.[14]
-
Neuroprotective: In the context of neurodegenerative disorders, some 1,3,4-oxadiazole derivatives have shown a neuroprotective effect in models of oxidative stress, potentially by preserving mitochondrial function and glutathione levels.[15][16]
This compound serves as an ideal starting point. The 5-propyl group provides a degree of lipophilicity, while the 2-amine group is a versatile chemical handle for generating a library of novel analogues, allowing for a systematic exploration of the chemical space to identify potent and selective therapeutic agents.
Synthesis and Derivatization Strategies
The development of novel therapeutics begins with the ability to synthesize the core scaffold and its derivatives. The 2-amino-5-substituted-1,3,4-oxadiazole structure can be reliably synthesized via several established methods.
General Synthesis Protocol for the Core Scaffold
A common and effective method for synthesizing 5-substituted-2-amino-1,3,4-oxadiazoles is the oxidative cyclization of aldehyde semicarbazones.[8] This approach is often clean and efficient.
Protocol 2.1.1: Synthesis of this compound
-
Semicarbazone Formation:
-
To a solution of butanal (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate (butanal semicarbazone), wash with water, and dry under vacuum.
-
-
Oxidative Cyclization:
-
Dissolve the dried semicarbazone in a suitable solvent such as glacial acetic acid.
-
Add a cyclizing agent, such as bromine in acetic acid or Chloramine-T, portion-wise while stirring.
-
Continue stirring at room temperature for 4-6 hours.
-
Neutralize the reaction mixture carefully with an appropriate base (e.g., sodium bicarbonate solution).
-
The solid product, this compound, will precipitate. Filter, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure compound.
-
Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Library Development Workflow
The primary amino group at the C2 position is the key to diversification. It can readily undergo reactions such as acylation, sulfonylation, and Schiff base formation to generate a focused library of compounds for SAR studies.
Caption: Workflow for generating a derivative library from the core scaffold.
Primary Screening Protocols: Identifying Biological Activity
With a library of compounds in hand, the next step is to perform broad-based screening to identify "hits" in key therapeutic areas. The choice of initial screens is guided by the extensive literature on the 1,3,4-oxadiazole scaffold.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
Rationale: Given the well-documented anticancer potential of 1,3,4-oxadiazole derivatives, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical first step.[1][8][9] The MTT assay is a robust, colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) for each compound.
Data Presentation: Hypothetical Screening Results
| Compound ID | R-Group at 2-Amine | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Core | -H | >100 | >100 | >100 |
| PD-01 | -COCH₃ | 45.2 | 68.1 | 55.9 |
| PD-02 | -CO-Ph | 8.7 | 12.3 | 9.5 |
| PD-03 | -CO-(4-Cl-Ph) | 1.5 | 3.2 | 2.1 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 1.1 |
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The 1,3,4-oxadiazole nucleus is a common feature in potent antimicrobial agents.[3][12][13] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Strain Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculum Adjustment: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds (prepared from a 10 mM stock in DMSO) in the appropriate broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the adjusted inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and 24-48 hours for fungi.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Hypothetical Screening Results
| Compound ID | R-Group at 2-Amine | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Core | -H | >128 | >128 | >128 |
| PD-04 | -SO₂-Ph | 64 | 128 | >128 |
| PD-05 | -CH=N-Ph | 32 | 64 | 64 |
| PD-06 | -CH=N-(4-NO₂-Ph) | 4 | 16 | 8 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 2 |
Elucidating the Mechanism of Action (MoA)
Identifying a "hit" is only the beginning. Understanding how a compound works is critical for its development. The MoA workflow should be a logical cascade of experiments designed to narrow down the biological target.
Caption: A logical workflow for investigating the Mechanism of Action of an anticancer hit.
Protocol 4.1: Caspase-3 Activation Assay
Rationale: Many cytotoxic agents induce apoptosis, a form of programmed cell death. A key executioner in this process is Caspase-3. Measuring its activation can confirm an apoptotic mechanism.[9]
Step-by-Step Methodology:
-
Treatment: Treat a sensitive cell line (e.g., HCT-116) with the hit compound (e.g., PD-03) at its 1x and 5x IC₅₀ concentrations for 24 hours.
-
Cell Lysis: Harvest the cells and prepare a cell lysate according to the manufacturer's protocol for a commercial Caspase-3 colorimetric or fluorometric assay kit.
-
Assay Reaction: Add the lysate to a 96-well plate followed by the Caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance (405 nm) or fluorescence (Ex/Em ~400/505 nm).
-
Analysis: Compare the signal from treated cells to untreated controls. A significant increase indicates Caspase-3 activation and an apoptotic MoA.
References
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
-
1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed. Available at: [Link]
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Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. Available at: [Link]
-
Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. ResearchGate. Available at: [Link]
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Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. R Discovery. Available at: [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC. Available at: [Link]
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1, 3, 4 oxadiazole derivative PTZ-Induced Neurodegeneration. Dove Medical Press. Available at: [Link]
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Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Ovid. Available at: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Authorea. Available at: [Link]
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Synthesis, Characterization and Pharmacological Screening of 1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available at: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
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Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
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Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH. Available at: [Link]
-
Synthesis and Screening of New[8][15][16]Oxadiazole,[8][14][16]Triazole, and[8][14][16]Triazolo[4,3-b][8][14][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH. Available at: [Link]
-
Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. NISCAIR. Available at: [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH. Available at: [Link]
-
Synthesis and Screening of New[8][15][16]Oxadiazole,[8][14][16]Triazole, and[8][14][16]Triazolo[4,3-b][8][14][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ResearchGate. Available at: [Link]
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed Central. Available at: [Link]
-
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. ResearchGate. Available at: [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. ResearchGate. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Ovid. Available at: [Link]
-
SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci. Available at: [Link]
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. PubMed. Available at: [Link]
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- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Propyl-1,3,4-oxadiazol-2-amine as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle is a bioisostere of amide and ester groups, enhancing physicochemical properties such as metabolic stability and bioavailability.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. Their ability to act as hydrogen bond acceptors and their rigid, planar structure allow for specific and high-affinity interactions with various biological targets.
5-Propyl-1,3,4-oxadiazol-2-amine , the subject of this guide, belongs to the class of 2-amino-1,3,4-oxadiazoles. While specific enzyme inhibition data for this particular molecule is not extensively documented in publicly available literature, the broader class of 5-alkyl and 5-aryl substituted 2-amino-1,3,4-oxadiazoles has shown significant potential as inhibitors of various enzymes, notably cholinesterases.[2][3][4]
Hypothesized Mechanism of Action: Cholinesterase Inhibition
Based on structure-activity relationships of analogous compounds, this compound is a promising candidate for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][4] These enzymes are critical for the degradation of the neurotransmitter acetylcholine and are key therapeutic targets in neurodegenerative diseases such as Alzheimer's disease.
The proposed mechanism involves the interaction of the 1,3,4-oxadiazole core and its substituents with the active site of the cholinesterase enzyme. The nitrogen atoms of the oxadiazole ring can form hydrogen bonds with amino acid residues in the catalytic site, while the 5-propyl group can engage in hydrophobic interactions within the enzyme's gorge. The 2-amino group may provide an additional point of interaction, contributing to the overall binding affinity.
Caption: Proposed interaction of this compound with the cholinesterase active site.
Experimental Protocols
The following protocols provide a framework for the initial screening and detailed characterization of this compound as a cholinesterase inhibitor.
Protocol 1: In Vitro Screening of Cholinesterase Inhibition using Ellman's Method
This protocol describes a colorimetric assay to determine the inhibitory activity of the test compound against AChE and BChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of the test compound by serial dilution in phosphate buffer.
-
Prepare solutions of AChE and BChE in phosphate buffer.
-
Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 20 µL of phosphate buffer.
-
Control (100% enzyme activity): 20 µL of phosphate buffer.
-
Test: 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to the control and test wells. Add 20 µL of buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Protocol 2: Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic study is performed by varying the concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general procedure of Protocol 1.
-
Perform the assay with multiple, fixed concentrations of this compound.
-
For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.5 to 5 times the Km value).
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).
Data Presentation
The inhibitory activity of this compound and its analogs can be summarized in a table for easy comparison.
| Compound | Target Enzyme | IC50 (µM) [Hypothetical] | Inhibition Type |
| This compound | AChE | 15.5 | Competitive |
| This compound | BChE | 25.2 | Mixed |
| Reference Inhibitor (e.g., Donepezil) | AChE | 0.02 | Non-competitive |
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the assay buffer. The final concentration of DMSO should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Enzyme Activity: Confirm the activity of the enzyme stock before performing the inhibition assays.
-
Controls: Always include positive (a known inhibitor) and negative (vehicle) controls in your experiments.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the known activities of related 1,3,4-oxadiazole derivatives, it is a strong candidate for cholinesterase inhibition. The protocols outlined in this guide provide a robust framework for the initial screening and detailed kinetic characterization of this compound, paving the way for further investigation into its therapeutic potential.
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5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. MDPI. [Link]
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5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Semantic Scholar. [Link]
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5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed. [Link]
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Application Notes and Protocols: A Comprehensive Framework for Evaluating the Anti-inflammatory Effects of 5-Propyl-1,3,4-oxadiazol-2-amine
Introduction: The Rationale for a New Anti-Inflammatory Candidate
Inflammation is a fundamental biological process, a double-edged sword that is critical for host defense but also a key driver of numerous chronic diseases when dysregulated. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole nucleus, have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory properties.[2][3] This document provides a detailed methodological framework for the comprehensive evaluation of a novel compound, 5-Propyl-1,3,4-oxadiazol-2-amine, as a potential anti-inflammatory therapeutic.
Our approach is designed to be systematic and robust, progressing from foundational in vitro assays that establish mechanistic plausibility to in vivo models that assess physiological efficacy and preliminary safety. This tiered strategy ensures a thorough characterization of the compound's bioactivity, providing the critical data necessary for further preclinical development.
Experimental Design and Strategy: A Multi-Tiered Approach
The evaluation of a novel anti-inflammatory compound necessitates a logical and stepwise progression of experiments. This ensures that resources are used efficiently and that a comprehensive understanding of the compound's effects is developed.
Caption: Tiered experimental workflow for evaluating anti-inflammatory potential.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial phase of our investigation focuses on cell-based assays to determine the direct effects of this compound on key inflammatory pathways in a controlled environment. We will utilize the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation. Inflammation will be induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which potently activates macrophages.[4]
Cell Viability Assay (MTT Assay)
Principle: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[5]
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay
Principle: During inflammation, macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator.[6][7] The Griess reagent assay is used to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.[6]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[5]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[6]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.[6]
Quantification of Pro-inflammatory Cytokines (ELISA)
Principle: Activated macrophages release a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.[8][9]
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10][11]
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.[9]
-
The reaction is stopped, and the absorbance is measured at 450 nm.[9]
-
Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.[10]
Cyclooxygenase (COX) Enzyme Activity Assay
Principle: Cyclooxygenase (COX) enzymes, particularly COX-2, are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[12][13] Assessing the inhibitory effect of the test compound on COX-1 and COX-2 activity can provide insight into its mechanism of action.
Protocol:
-
Utilize a commercially available COX activity assay kit (colorimetric or fluorometric).[12][14][15]
-
The assay typically measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic or fluorogenic substrate.[14][16]
-
Perform the assay in the presence of varying concentrations of this compound.
-
Include specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) to determine the selectivity of the test compound.[12]
-
Measure the absorbance or fluorescence according to the kit's instructions and calculate the percentage of COX inhibition.
Caption: Simplified NF-κB signaling pathway in macrophages.[1][17][18][19]
Part 2: In Vivo Assessment of Anti-inflammatory Efficacy
Promising in vitro results warrant progression to in vivo models to evaluate the compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[20][21][22]
Carrageenan-Induced Paw Edema in Rodents
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[20] The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory effect.
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treated groups at various doses.[20]
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.[20]
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.[20]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][21]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-crageenan injection.[20]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Histopathological Examination
Principle: Histological analysis of the inflamed paw tissue provides a qualitative and semi-quantitative assessment of the inflammatory response, including cellular infiltration and tissue damage.
Protocol:
-
At the end of the paw edema experiment (e.g., 5 hours), euthanize the animals.
-
Dissect the inflamed paw tissue and fix it in 10% neutral buffered formalin.
-
Process the tissue, embed it in paraffin, and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess the degree of edema, neutrophil infiltration, and overall tissue architecture.
Part 3: Preliminary Safety and Toxicology
Early assessment of a compound's safety profile is crucial in drug development.[23][24] In vivo toxicology studies provide essential information on potential adverse effects.[25][26][27]
Acute Toxicity Study
Principle: This study aims to determine the short-term adverse effects of a single high dose of the test compound and to identify the maximum tolerated dose (MTD).
Protocol:
-
Use a suitable rodent model (e.g., mice or rats).
-
Administer escalating doses of this compound to different groups of animals.
-
Observe the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, mortality) for up to 14 days.
-
Perform gross necropsy on all animals at the end of the study to examine for any organ abnormalities.
-
This initial assessment helps in establishing a safe dose range for further studies.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine the significance of the observed effects.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 98.5 ± 2.1 | 15.2 ± 3.5 | 10.8 ± 2.9 | 12.4 ± 3.1 |
| 10 | 97.2 ± 1.8 | 45.8 ± 4.2 | 38.6 ± 5.1 | 42.1 ± 4.7 |
| 50 | 95.6 ± 2.5 | 78.4 ± 5.6 | 72.3 ± 6.3 | 75.9 ± 5.8 |
| Positive Control | 99.1 ± 1.5 | 85.2 ± 4.9 | 88.1 ± 3.7 | 89.5 ± 4.1 |
| p < 0.05, **p < 0.01 compared to LPS-stimulated control. |
Table 2: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | - |
| Compound X | 10 | 25.4 ± 3.8 |
| Compound X | 30 | 48.9 ± 5.2 |
| Compound X | 100 | 65.7 ± 6.1 |
| Indomethacin | 10 | 55.2 ± 4.7** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Conclusion
This comprehensive methodological guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By following this tiered approach, researchers can generate high-quality, reproducible data that will elucidate the compound's therapeutic potential and guide its journey through the drug discovery and development pipeline. The integration of in vitro mechanistic studies with in vivo efficacy models ensures a thorough understanding of the compound's pharmacological profile.
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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Popiołek, Ł., Kosikowska, U., & Malm, A. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 25(24), 5919. [Link]
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Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Creative BioMart. [Link]
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Khan, I., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5707. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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O'Brien, P. J. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. Expert opinion on drug metabolism & toxicology, 10(11), 1549–1561. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]
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Li, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 13. [Link]
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Horii, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Chemical Society, 57(1), 113-117. [Link]
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Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 9(8), 3421-3428. [Link]
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ResearchGate. (2018). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. [Link]
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Kim, D. H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
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Kumar, D., et al. (2015). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Food technology and biotechnology, 53(4), 467–474. [Link]
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Semantic Scholar. (n.d.). Evaluation of nitric oxide scavenging activity, In Vitro and Ex Vivo, of selected medicinal plants traditionally used in inflammatory diseases. Semantic Scholar. [Link]
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Application Notes & Protocols: Evaluating 5-Propyl-1,3,4-oxadiazol-2-amine as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. This document provides a detailed framework for the evaluation of 5-Propyl-1,3,4-oxadiazol-2-amine , a small molecule with potential as a chemical probe. As this compound is not yet an established probe, these notes offer a comprehensive roadmap for its characterization and validation. We will proceed with the hypothesis that this compound may target enzymes susceptible to inhibition by related heterocyclic compounds, such as cholinesterases, a target class where other 5-Aryl-1,3,4-oxadiazol-2-amines have shown activity[4][5]. The following protocols are designed to rigorously assess its suitability, focusing on potency, selectivity, and utility in cellular systems, adhering to best practices for chemical probe development[6][7][8].
Part 1: Foundational Principles of Chemical Probe Validation
The Four Pillars of a High-Quality Chemical Probe:
A robust validation framework rests on four essential pillars, ensuring that the observed biological effects are directly attributable to the modulation of the intended target[8].
-
Cellular Exposure: The compound must be able to cross the cell membrane and reach its intracellular target at a sufficient concentration.
-
Target Engagement: There must be direct evidence that the compound binds to its intended target protein within a cellular context.
-
Target Activity Modulation: Binding of the compound should result in a measurable change in the target's biological activity (e.g., inhibition or activation).
-
Phenotypic Consequences: The modulation of target activity should lead to a predictable and measurable cellular phenotype.
To support these pillars, the ideal probe should be potent (<100 nM in biochemical assays), selective (>30-fold over related off-targets), and have a well-defined mechanism of action[8]. The inclusion of a structurally similar but biologically inactive negative control is crucial for distinguishing on-target from off-target effects[7].
Logical Workflow for Probe Validation
The validation process follows a logical progression from initial biochemical characterization to complex cellular assays. This workflow ensures that resources are invested wisely, with each step building confidence in the compound's utility as a probe.
Caption: A stepwise workflow for validating a novel chemical probe.
Part 2: Synthesis and Characterization
While this compound is commercially available, custom synthesis may be required for producing analogs, such as a negative control. The 1,3,4-oxadiazole ring is typically formed via the cyclization of acyl-semicarbazides or related precursors[2][9].
Proposed Synthesis of a Negative Control: 5-tert-Butyl-1,3,4-oxadiazol-2-amine
A common strategy for creating a negative control is to introduce steric hindrance near the active pharmacophore to prevent target binding while maintaining similar physicochemical properties. Here, we propose replacing the propyl group with a bulky tert-butyl group.
Caption: Proposed synthesis of a sterically hindered negative control.
Part 3: Experimental Protocols
The following protocols are presented as a template for the evaluation of this compound against a hypothetical enzyme target, Cholinesterase (ChE) , based on the known activity of related scaffolds[4][5].
Protocol 1: In Vitro Potency Assessment using Ellman's Method
This protocol determines the concentration-dependent inhibitory effect of the compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity.
1. Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (Test Compound)
-
5-tert-Butyl-1,3,4-oxadiazol-2-amine (Negative Control)
-
96-well microplate and plate reader (412 nm absorbance)
2. Procedure:
-
Prepare serial dilutions of the test compound and negative control in phosphate buffer (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add 25 µL of each compound dilution to triplicate wells. Include wells for "no inhibitor" (buffer only) and "no enzyme" controls.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of ChE enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate (ATCh or BTCh) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction (V) for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
3. Causality and Validation:
-
Why DTNB? DTNB reacts with the thiocholine product of the enzymatic reaction to produce a yellow-colored compound, allowing for spectrophotometric quantification of enzyme activity.
-
Why a Negative Control? The negative control should exhibit a significantly higher IC₅₀ value. If it shows similar potency, it suggests the observed activity may be due to a non-specific effect (e.g., aggregation) rather than specific target binding.
Protocol 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing direct evidence of target engagement.
1. Materials:
-
Cultured cells expressing the target protein (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
PBS and Lysis Buffer (with protease inhibitors)
-
Test Compound and Negative Control
-
PCR tubes and a thermal cycler
-
Instrumentation for protein quantification (e.g., Western Blot, ELISA)
2. Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound (e.g., at 10x the biochemical IC₅₀), the negative control, and a vehicle control for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein at each temperature for each treatment condition using Western Blot or another quantitative protein detection method.
-
Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the test compound indicates target stabilization and therefore, engagement.
3. Causality and Validation:
-
Why a Temperature Gradient? Proteins denature and precipitate at a characteristic melting temperature (Tm). Ligand binding stabilizes the protein structure, increasing its Tm.
-
Self-Validation: The negative control should not induce a significant thermal shift, confirming that the stabilization observed with the test compound is specific.
Part 4: Data Presentation and Interpretation
Quantitative data should be organized to facilitate clear comparisons between the test compound and its controls.
Table 1: Hypothetical Biochemical and Cellular Data
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (µM) | CETSA ΔTm (°C) |
| This compound | AChE | 85 | 1.2 | +4.5 |
| 5-tert-Butyl-1,3,4-oxadiazol-2-amine | AChE | > 50,000 | > 50 | +0.2 |
Interpretation:
-
The sub-micromolar biochemical IC₅₀ suggests high potency.
-
A significant thermal shift (ΔTm) with the propyl compound, but not the tert-butyl control, provides strong evidence of specific cellular target engagement.
-
The difference between the biochemical IC₅₀ and the cellular EC₅₀ can provide insights into cell permeability and efflux.
Part 5: Concluding Remarks
The journey to validate a new chemical probe is meticulous but essential for generating reliable biological insights. This compound, as a representative of the versatile 1,3,4-oxadiazole class, holds potential but requires the rigorous, multi-faceted evaluation outlined in these notes. By systematically assessing its potency, selectivity, and cellular activity, researchers can build a robust evidence package to determine if it merits the designation of a high-quality chemical probe. The principles and protocols described herein provide a universal framework for the validation of any novel small molecule inhibitor.
References
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Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Retrieved from [Link]
- Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541.
-
Bollikolla, H. B., & De, S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. Retrieved from [Link]
- Same same as 6.
-
Various Authors. (2025). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. Retrieved from [Link]
-
Krátký, M., Stolaříková, J., Vinšová, J., & Vávrová, K. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. Retrieved from [Link]
-
Ahsan, M. J., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. Retrieved from [Link]
-
Krátký, M., Stolaříková, J., Vinšová, J., & Vávrová, K. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed Central. Retrieved from [Link]
-
Ramesh, D., et al. (2024). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Propyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
Gzella, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2378. Retrieved from [Link]
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- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine
Welcome to the dedicated technical support guide for the synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this and related 2-amino-1,3,4-oxadiazole scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that are commonly encountered in the field.
I. Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific experimental issues you might face during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My cyclization reaction to form the oxadiazole ring is giving a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the cyclization step are a frequent challenge and can often be traced back to several factors, primarily the choice of starting material, the cyclizing agent, and the reaction conditions. The most common route to 2-amino-1,3,4-oxadiazoles is the oxidative cyclization of an acylsemicarbazide or an acylthiosemicarbazide.
Causality and Solutions:
-
Sub-optimal Precursor: Acylthiosemicarbazides are generally more reactive and tend to give higher yields in cyclization reactions compared to their acylsemicarbazide counterparts when using certain reagents like tosyl chloride.[1] If you are using an acylsemicarbazide, consider switching to the corresponding acylthiosemicarbazide. The latter can be readily prepared by reacting butyric hydrazide with an appropriate isothiocyanate.
-
Inefficient Cyclizing Agent: The choice of cyclizing/dehydrating agent is critical.
-
Harsh Reagents: Traditional reagents like phosphorus oxychloride (POCl₃) can lead to degradation of starting materials or products, especially if the reaction temperature is not well-controlled.[1]
-
Milder Alternatives: Consider using iodine in the presence of a base like sodium hydroxide or potassium carbonate.[2][3][4] This method is often high-yielding and proceeds under milder conditions. Another excellent and often superior method is the use of p-toluenesulfonyl chloride (TsCl) in pyridine.[1][5] This system efficiently mediates the cyclodesulfurization of acylthiosemicarbazides.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal for the chosen reagent. For instance, iodine-mediated cyclizations are often performed at elevated temperatures (e.g., 80 °C in a solvent like 1,4-dioxane), while TsCl/pyridine reactions may proceed efficiently at room temperature or with gentle heating.[6]
-
Solvent: The choice of solvent can influence reaction rates and solubility of intermediates. For iodine-mediated reactions, dioxane is a common choice, while for TsCl-mediated cyclizations, pyridine often serves as both the solvent and the base.[1][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclization yield.
Question 2: I am observing a significant amount of a major side product in my reaction mixture that is difficult to separate from my desired this compound. What could this be?
Answer: The formation of side products is a common issue, particularly when using certain cyclization strategies.
Potential Side Products and Their Origins:
-
1,3,4-Thiadiazole Formation: When starting from an acylthiosemicarbazide, there is a competing reaction pathway that can lead to the formation of the corresponding 2-amino-5-propyl-1,3,4-thiadiazole. The regioselectivity between the oxadiazole and thiadiazole is highly dependent on the cyclizing agent and reaction conditions.[5]
-
Mitigation: To favor the formation of the 1,3,4-oxadiazole, reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in DMSO are often employed, as they selectively promote cyclization through the oxygen atom.[5] Conversely, reagents like p-TsCl in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) can favor the formation of the thiadiazole.[5]
-
-
Unreacted Starting Material: Incomplete conversion is a straightforward reason for the presence of contaminants. This can be addressed by increasing the reaction time, temperature, or the stoichiometry of the cyclizing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the starting acylsemicarbazide or the product can occur, especially under harsh acidic or basic conditions. Ensure you are using anhydrous solvents and reagents.
Comparative Table of Reagents for Regioselectivity:
| Reagent System | Predominant Product | Reference |
| EDC·HCl in DMSO | 2-Amino-1,3,4-oxadiazole | [5] |
| p-TsCl, Et₃N in NMP | 2-Amino-1,3,4-thiadiazole | [5] |
| I₂ / K₂CO₃ in Dioxane | 2-Amino-1,3,4-oxadiazole | [6] |
Question 3: The purification of my final product by column chromatography is proving difficult, with streaking and poor separation. What can I do?
Answer: The basicity of the free amino group on the 2-amino-1,3,4-oxadiazole ring can lead to strong interactions with the acidic silica gel of a standard chromatography column, causing streaking and poor separation.
Purification Strategies:
-
Basified Silica Gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide. This will neutralize the acidic sites on the silica and improve the elution of your basic compound.
-
Alternative Stationary Phases: If basified silica does not resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) can be an effective alternative for the purification of basic compounds.
-
Recrystallization: 2-amino-1,3,4-oxadiazoles are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) can be a highly effective method for purification, avoiding chromatography altogether.[7]
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be extracted back into an organic solvent.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: One of the most robust and scalable methods involves a two-step sequence starting from butyric hydrazide.[1]
-
Formation of the Acylthiosemicarbazide: React butyric hydrazide with an isothiocyanate (e.g., benzoyl isothiocyanate followed by hydrolysis, or trimethylsilyl isothiocyanate).
-
Cyclodesulfurization: The resulting N-butanoylthiosemicarbazide is then cyclized. A highly effective method for this step is using p-toluenesulfonyl chloride (TsCl) and pyridine. This method often gives high yields (78-99%) and avoids the use of harsh or toxic heavy metal reagents.[1]
Q2: Can I synthesize this compound directly from butyraldehyde?
A2: Yes, there are methods that start from aldehydes. A common approach involves the condensation of semicarbazide with butyraldehyde to form the corresponding semicarbazone. This intermediate is then subjected to oxidative cyclization.[2][8] A well-regarded method uses iodine and potassium carbonate in a solvent like 1,4-dioxane to effect this transformation.[6] This transition-metal-free approach is compatible with aliphatic aldehydes like butyraldehyde.[2][8]
Synthetic Pathway from Aldehyde:
Sources
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- 2. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
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- 7. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic scaffold. 1,3,4-oxadiazole derivatives are renowned for their wide range of biological activities and are a cornerstone in modern medicinal chemistry.[1][2] This document provides field-proven insights in a direct question-and-answer format to enhance your experimental success and yield.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Q1: My overall yield for this compound is consistently low. What are the most likely causes and how can I fix them?
A1: Low yield is a frequent issue in multi-step organic syntheses and can originate from several factors. A systematic approach is the best way to diagnose the problem.[3]
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Purity of Starting Materials: The most critical precursor is the N-butyrylthiosemicarbazide intermediate. Impurities in the initial butyryl chloride/hydrazide or thiosemicarbazide can lead to significant side reactions, consuming your reagents and complicating purification.[4]
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Actionable Insight: Always verify the purity of your starting materials via NMR or melting point analysis. If necessary, recrystallize or distill them before use. Ensure solvents are anhydrous, as moisture can hydrolyze reactants and intermediates.[3]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are crucial. The oxidative cyclization step is particularly sensitive.
-
Actionable Insight: Monitor your reaction closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. The product itself may degrade under prolonged heating or harsh conditions.[5] Run small-scale trial reactions to optimize temperature and reagent equivalents without committing large amounts of material.[3]
-
-
Inefficient Oxidative Cyclization: The choice and handling of the cyclizing agent are paramount. Incomplete conversion of the N-butyrylthiosemicarbazide is a common reason for low yields.
-
Actionable Insight: Ensure your oxidizing agent is active and added in the correct stoichiometric amount. Some oxidants are sensitive to air and moisture. See the FAQ section for a comparison of common cyclizing agents.
-
-
Losses During Work-up and Purification: The product can be lost during aqueous extractions if the pH is not optimal or if an insufficient volume of organic solvent is used. Adsorption onto silica gel during chromatography can also be a source of loss.
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Actionable Insight: After quenching the reaction, ensure all equipment (reaction flask, stir bar) is rinsed thoroughly with the extraction solvent to transfer all material.[5] When performing extractions, use enough solvent to ensure clear phase separation. During purification, after elution from a silica column, rinse the drying agent (e.g., Na₂SO₄) multiple times to recover all dissolved product.[6]
-
Q2: My reaction stalls, leaving a significant amount of unreacted N-butyrylthiosemicarbazide starting material. Why is this happening?
A2: A stalled reaction typically points to an issue with the reagents or the reaction environment.
-
Cause - Deactivated Reagent: The oxidizing agent used for the cyclodesulfurization may be old or may have degraded due to improper storage.
-
Cause - Insufficient Stoichiometry: You may have underestimated the amount of oxidant needed, especially if side reactions are consuming it.
-
Solution: While monitoring with TLC, if you observe the reaction has stalled, you can add another portion (e.g., 0.1-0.2 equivalents) of the oxidant to see if the reaction restarts.[5]
-
-
Cause - Poor Mixing: In heterogeneous reactions (i.e., where reagents are not fully dissolved), inefficient stirring can lead to localized "dead zones" where the reaction does not proceed.
-
Solution: Ensure your stir rate is adequate for the scale and viscosity of the reaction mixture. A mechanical stirrer may be necessary for larger-scale reactions.[3]
-
Q3: My TLC plate shows multiple product spots, and my final product is impure. What are the likely side products?
A3: The formation of multiple products indicates a lack of reaction specificity or the presence of impurities.
-
Potential Side Product - 2-amino-5-propyl-1,3,4-thiadiazole: The acylthiosemicarbazide precursor has two nucleophiles (oxygen and sulfur) that can participate in the cyclization. While most modern reagents favor the formation of the oxadiazole (O-cyclization), certain conditions can lead to the formation of the isomeric thiadiazole (S-cyclization).[9]
-
Potential Side Product - Unwanted Byproducts: These can arise from the decomposition of starting materials or reactions with impurities. For example, using an excess of a strong base with iodine can lead to other reactions.
-
Preventative Measure: Carefully control the stoichiometry of your reagents and ensure high purity of starting materials. Monitoring the reaction by TLC helps you identify the formation of byproducts early, allowing you to adjust conditions or quench the reaction before the profile becomes too complex.[4]
-
Q4: I'm struggling with the final purification. My product isolates as a sticky solid or oil instead of a crystalline powder. What should I do?
A4: Difficulty in obtaining a crystalline solid often points to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.
-
Solution 1 - Recrystallization: This is the most effective method for purifying solid organic compounds.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or isopropanol).[1] Then, either let it cool slowly to room temperature or add a non-polar "anti-solvent" (e.g., hexanes or water) dropwise until you observe persistent cloudiness. Allow the solution to cool slowly. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
Solution 2 - Trituration: If recrystallization fails, try trituration.
-
Protocol: Add a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether or cold ethyl acetate). Stir the sticky solid vigorously. The impurities will dissolve, and with luck, the product will solidify into a powder that can be collected by filtration.
-
-
Solution 3 - Column Chromatography: If the above methods fail, silica gel chromatography is a reliable alternative.[6]
-
Protocol: Use a solvent system that provides good separation between your product and impurities on a TLC plate (a typical starting point is a mixture of ethyl acetate and hexanes).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most robust and widely cited method is a two-step synthesis starting from a butyric acid derivative. This pathway is favored due to its high efficiency and the commercial availability of the starting materials.
-
Formation of the Acylthiosemicarbazide Intermediate: Butyryl chloride is reacted with thiosemicarbazide in a suitable solvent to form N-(aminothioxomethyl)-butanehydrazide (also known as 1-butyrylthiosemicarbazide). This intermediate is often stable and can be isolated.[7]
-
Oxidative Cyclodesulfurization: The acylthiosemicarbazide intermediate is then cyclized in the presence of an oxidizing agent. This step closes the ring by forming a C-O bond and eliminating sulfur, yielding the final 2-amino-5-propyl-1,3,4-oxadiazole. The use of a thiosemicarbazide precursor is generally more effective and results in higher yields than the corresponding semicarbazide.[10][11]
Diagram 1: General Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Q2: Which cyclizing agent is best for converting the N-butyrylthiosemicarbazide intermediate?
A2: Several effective reagents can accomplish this transformation. The best choice depends on factors like scale, cost, safety, and desired yield. Below is a comparison of common, high-performing agents.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Iodine (I₂) / Base | I₂, NaOH or K₂CO₃ in Ethanol or Dioxane, Reflux[8][11][12] | Inexpensive, readily available. | Can sometimes lead to side products; base strength is critical. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | DBDMH, KI in a suitable solvent[7][8] | Inexpensive, safe to handle, effective for large-scale synthesis.[8] | Requires careful stoichiometry. |
| Tosyl Chloride (TsCl) / Pyridine | TsCl, Pyridine, Heat[11] | High yielding and very selective for O-cyclization, outperforming semicarbazide routes. | Pyridine has an unpleasant odor and requires careful handling. |
| Potassium Iodate (KIO₃) | KIO₃ in Water, 60-80 °C[13] | Environmentally benign ("green") conditions, uses water as a solvent.[13] | May require slightly longer reaction times. |
| Phosphorus Oxychloride (POCl₃) | POCl₃, Reflux[2][12] | A powerful and classic dehydrating agent. | Very harsh, moisture-sensitive, and generates corrosive byproducts. |
Q3: What is the underlying mechanism for the oxidative cyclization of the acylthiosemicarbazide?
A3: The mechanism involves the activation of the thiocarbonyl group (C=S) to facilitate an intramolecular nucleophilic attack by the carbonyl oxygen.
-
Sulfur Activation: The oxidizing agent (e.g., I₂ or a bromine source like DBDMH) activates the sulfur atom of the thiocarbonyl group, making it a better leaving group.
-
Intramolecular Cyclization: The oxygen atom of the nearby amide carbonyl group acts as a nucleophile, attacking the now-electrophilic carbon of the activated thiocarbonyl. This forms a five-membered ring intermediate.
-
Elimination/Rearomatization: The intermediate then eliminates the activated sulfur species and loses a proton to form the stable, aromatic 1,3,4-oxadiazole ring system.
Diagram 2: Simplified Cyclization Mechanism
Caption: Key mechanistic steps in the oxidative cyclization to form the oxadiazole ring.
Section 3: Recommended Experimental Protocol
This protocol describes a reliable and scalable synthesis of this compound using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), an oxidant noted for its efficiency and safety.[7][8]
Part A: Synthesis of 1-Butyrylthiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like THF or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add butyryl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting thiosemicarbazide.
-
Isolation: Quench the reaction with water. The product often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 1-butyrylthiosemicarbazide precursor.
Part B: Oxidative Cyclization to this compound
-
Reaction Setup: In a round-bottom flask, suspend the 1-butyrylthiosemicarbazide (1.0 eq) and potassium iodide (KI) (a catalytic amount, ~0.1 eq) in a solvent such as ethanol or methanol.
-
Oxidant Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (approximately 0.5-0.6 eq, as it delivers two bromine atoms) portion-wise over 30 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidant. Adjust the pH to basic (pH 8-9) with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from ethanol to afford the pure this compound as a crystalline solid.[1]
Section 4: References
-
Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. Available at:
-
Chainska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Carrasco-López, C., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]
-
Rivera, D. G., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Nguyen, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. Available at: [Link]
-
Kumar, S., et al. (2013). Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone. ResearchGate. Available at: [Link]
-
Dolman, S. J., et al. (2006). A Facile and General Protocol for the Preparation of 2-Amino-1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (Source not specified).
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Wang, Z., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega. Available at: [Link]
-
Wu, W., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, S., et al. (2011). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. Available at: [Link]
-
El-Emam, A. A. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. AAPS PharmSciTech.
-
Benchchem. Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem. Available at:
-
Science topic: HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. Available at: [Link]
-
Wu, W., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. Available at: [Link]
-
Reddit. What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]
-
Lee, H., et al. (2017). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]
-
Sharma, A., et al. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
US Patent US3141022A. Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. Google Patents. Available at:
Sources
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- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
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Technical Support Center: Troubleshooting Poor Solubility of 5-Propyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for 5-Propyl-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your experiments.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring, a functional group of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The 1,3,4-oxadiazole ring is generally favored in drug design for its metabolic stability and favorable aqueous solubility compared to its 1,2,4-isomer.[3]
However, the solubility of substituted 1,3,4-oxadiazoles is highly dependent on the nature of their substituents.[1] The presence of a propyl group, a non-polar alkyl chain, on the 5-position of the oxadiazole ring in this compound contributes to its hydrophobic character, which can lead to poor solubility in aqueous media. This guide will walk you through a logical, step-by-step process to overcome these solubility challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting solvent?
Answer:
It is not uncommon to experience difficulty dissolving this compound directly in aqueous buffers. The combination of the heterocyclic oxadiazole ring and the hydrophobic propyl group results in poor water solubility.
For initial stock solutions, it is recommended to start with a water-miscible organic solvent. Based on the general solubility of similar 2-alkyl-1,3,4-oxadiazoles, the following solvents are good starting points:
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Isopropanol
-
Ethanol
A study on 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles showed they were highly soluble in these organic solvents, but insoluble in water and hexane.[4][5]
Recommended Workflow for Initial Dissolution:
Caption: Initial dissolution workflow for this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 1.27 mg of this compound (MW: 127.15 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution appropriately, protected from light and moisture.
Question 2: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do?
Answer:
This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this, ranging from simple adjustments to more involved formulation techniques.
Troubleshooting Workflow for Precipitation Upon Dilution:
Caption: Logical flow for addressing compound precipitation.
Detailed Strategies:
1. Decrease the Final Concentration:
-
Rationale: The most straightforward solution is to work at a lower final concentration where the compound remains soluble.
-
Action: Perform a serial dilution to determine the highest concentration at which the compound stays in solution in your final buffer system.
2. Increase the Percentage of Co-solvent:
-
Rationale: Increasing the proportion of the organic co-solvent (like DMSO or ethanol) in your final aqueous solution can help maintain solubility.
-
Caution: Be mindful that high concentrations of organic solvents can affect biological assays. Always run a vehicle control to account for any effects of the solvent itself.
3. pH Adjustment:
-
Experimental Protocol: pH-Solubility Screening:
-
Prepare a series of buffers with pH values ranging from 2 to 7.
-
Add a small, consistent amount of your concentrated organic stock solution of the compound to each buffer.
-
Incubate the samples for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visually inspect for precipitation or use a nephelometer for a more quantitative assessment of turbidity.
-
The pH at which the compound remains in solution is the optimal pH for your experiments.
-
4. Salt Formation:
-
Rationale: Converting the basic amine to a salt, such as a hydrochloride salt, can dramatically increase its aqueous solubility. The salt form is ionic and thus more readily solvated by water.
-
Experimental Protocol: Small-Scale Hydrochloride Salt Formation:
-
Dissolve a known quantity of the free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a slight molar excess of a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether).
-
Stir the mixture at room temperature. The hydrochloride salt will often precipitate out of the organic solvent.[6][7][8]
-
Isolate the precipitated salt by filtration and dry it under vacuum.
-
The resulting hydrochloride salt can then be dissolved directly in water or aqueous buffers.
-
5. Use of Surfactants:
-
Rationale: Surfactants form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic outer shell interacts with water, keeping the compound in solution.
-
Examples of Surfactants: Tween® 80, Polysorbate 20.
-
Action: Prepare your aqueous buffer with a low concentration of a surfactant (e.g., 0.1% v/v) before adding your compound's stock solution.
6. Gentle Heating:
-
Rationale: For many compounds, solubility increases with temperature.
-
Action: Gently warm your aqueous buffer (e.g., to 37°C) before and during the addition of the compound. Be cautious, as prolonged heating can cause degradation. It is advisable to perform a stability check if you use this method.
Question 3: What is the expected solubility of this compound in common laboratory solvents?
Answer:
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar, Protic | Poor | The hydrophobic propyl group limits solubility. |
| Methanol / Ethanol | Polar, Protic | Moderate to Good | Can act as both hydrogen bond donor and acceptor. |
| DMSO | Polar, Aprotic | Good to Excellent | A powerful solvent for a wide range of organic molecules.[4][5] |
| Acetone | Polar, Aprotic | Good | A versatile solvent for many heterocyclic compounds.[4][5] |
| Diethyl Ether | Non-polar | Moderate to Good | Expected to be soluble based on data for similar compounds.[4][5] |
| Toluene | Non-polar | Moderate to Good | Expected to be soluble based on data for similar compounds.[4][5] |
| Hexane | Non-polar | Poor | The polar oxadiazole and amine groups limit solubility in highly non-polar solvents.[4][5] |
Experimental Protocol: Determining Approximate Solubility
-
Add a pre-weighed amount of the compound (e.g., 1 mg) to a vial.
-
Add the solvent in small, measured increments (e.g., 100 µL).
-
Vortex or sonicate after each addition until the compound is fully dissolved.
-
The approximate solubility can be calculated based on the total volume of solvent required to dissolve the known mass of the compound.
Question 4: Are there any known stability issues with this compound that I should be aware of?
Answer:
The 1,3,4-oxadiazole ring is generally considered to be a stable aromatic heterocycle.[9] However, like any organic molecule, it can be susceptible to degradation under harsh conditions.
-
pH: While acidification is a useful strategy for improving solubility, extremely low or high pH values, especially when combined with elevated temperatures, could potentially lead to hydrolysis of the oxadiazole ring over extended periods. It is recommended to prepare fresh acidic solutions and use them within a reasonable timeframe.
-
Temperature: Avoid excessive heating, as this can lead to thermal decomposition. If gentle warming is used to aid dissolution, it should be done for the minimum time necessary.
-
Light: As a general precaution for organic compounds, it is advisable to store stock solutions in amber vials or otherwise protected from light to prevent potential photodegradation.
If you suspect degradation (e.g., a change in color of the solution over time), it is recommended to analyze the sample by HPLC or LC-MS to check for the appearance of new peaks corresponding to degradation products.
References
- Bunnell, A. E., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(29), 5601-5603.
- Gaba, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
- Saczewski, F., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(18), 4316.
- Google Patents. (2010). US20100204470A1 - Method for salt preparation.
- Google Patents. (2012). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
- Öjelind, P., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(20), 7115-7132.
- Slovesnova, N. V., et al. (2019). pH-color changing of 1,3,4-oxadiazoles. Journal of Physics: Conference Series, 1410, 012170.
- Chavda, V. P., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 456-466.
-
YouTube. (2023). Making Aniline HCl. Retrieved from [Link]
- Salama, E. E. (2020).
- Salama, E. E. (2020).
- Gaba, M., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7796.
-
PubChem. (n.d.). 2-Amino-1,3,4-oxadiazole. Retrieved from [Link]
- Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry, 2014, 278912.
- Kletskii, M. E., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles.
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Nguyen, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
-
PubChem. (n.d.). 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-. Retrieved from [Link]
- Saczewski, F., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(18), 4316.
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- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Propyl-1,3,4-oxadiazol-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered challenges in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory setting.
Overview of Synthetic Strategy
The 2-amino-5-substituted-1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for a wide array of biological activities.[1][2] The synthesis of this compound typically involves the cyclization of a precursor containing the necessary propyl and amine functionalities. Common strategies include the oxidative cyclization of semicarbazones or the dehydrative cyclization of acylsemicarbazides.[3][4]
This guide will focus on a widely employed and robust method: the iodine-mediated oxidative cyclization of the semicarbazone derived from butyraldehyde. This approach is favored for its operational simplicity and the use of readily available and scalable reagents.[1][3]
General Reaction Scheme
The synthesis is a two-step, one-pot process:
-
Condensation: Butyraldehyde reacts with semicarbazide to form N-propylidenesemicarbazide (the semicarbazone intermediate).
-
Oxidative Cyclization: The semicarbazone undergoes an iodine-mediated oxidative C-O bond formation to yield the target this compound.[5]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification Strategies for 5-Propyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support portal for the purification of 5-Propyl-1,3,4-oxadiazol-2-amine (CAS No. 144766-38-3). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic amine. Here, we address common and complex purification challenges, providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot your experiments effectively.
Compound Profile: this compound
| Property | Value / Observation | Scientific Rationale & Implication |
| Molecular Formula | C₅H₉N₃O | --- |
| Molecular Weight | 127.15 g/mol | Influences diffusion rates in chromatography and behavior in mass spectrometry. |
| Appearance | Typically a white to off-white or light beige crystalline solid.[1] | Color impurities often indicate residual starting materials or degradation products. |
| Basicity | Weakly basic. | The exocyclic amino group's lone pair is available for protonation. The pKa of the conjugate acid is lower than typical alkylamines due to the electron-withdrawing nature of the oxadiazole ring.[2][3] This property is central to purification by acid-base extraction. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO.[1][4] Limited solubility in nonpolar solvents like hexanes. | Solubility differences between the target compound and impurities are the foundation of recrystallization. |
| Common Impurities | Unreacted acyl hydrazide, semicarbazide/thiosemicarbazide precursors, uncyclized intermediates, and potential dimers.[5][6] | The choice of purification strategy must effectively separate these structurally related compounds. |
Frequently Asked Questions (FAQs)
Q1: My crude product is a brownish solid. What is the quickest way to clean it up for preliminary analysis?
A1: For rapid purification of a solid product, recrystallization is the most efficient first step. Given the polar nature of the 2-amino-1,3,4-oxadiazole scaffold, a polar solvent system is recommended.
-
Rationale: The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and stay in the mother liquor).
-
Recommended Starting Solvents:
-
Ethanol or Isopropyl Alcohol: These are excellent starting points. Many 2-amino-oxadiazoles can be recrystallized from alcohols.[7]
-
Ethanol/Water or Acetone/Hexane: If a single solvent is not effective, a binary system is the next logical choice. Dissolve the crude material in a minimal amount of the "good" solvent (e.g., ethanol, acetone) at reflux, then slowly add the "poor" solvent (e.g., water, hexane) until persistent cloudiness appears. Reheat to clarify and then allow to cool slowly.[8]
-
Q2: How can I monitor the progress of my purification using Thin Layer Chromatography (TLC)?
A2: TLC is an indispensable tool. For this compound, a typical mobile phase would be a mixture of a moderately polar and a polar solvent.
-
Recommended Mobile Phase: Start with a 7:3 mixture of Ethyl Acetate / Hexanes. Adjust the ratio based on the resulting Rf value. If the spot remains at the baseline, increase polarity by switching to Dichloromethane / Methanol (e.g., 95:5).
-
Visualization: Since the oxadiazole ring is a UV-active chromophore, the primary visualization method is a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent background.[9] For confirmation, especially if impurities are not UV-active, use a chemical stain:
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for oxidizable groups. Alkenes, alcohols, and amines will appear as yellow or brown spots on a purple background.[10]
-
Iodine Chamber: Exposing the plate to iodine vapor will visualize many organic compounds as brown spots.[11] This is particularly effective for aromatic and unsaturated compounds.[10][11]
-
Troubleshooting Guide: Advanced Purification Challenges
Problem 1: "After recrystallization, my NMR still shows a significant amount of an impurity that looks like my starting acyl hydrazide. How can I remove it?"
This is a common issue, as the uncyclized precursor is often polar and can co-crystallize with the product. The most effective method to separate these is by leveraging the difference in basicity using Acid-Base Liquid-Liquid Extraction .
-
Underlying Principle: Your target compound, this compound, is a weak base. The starting acyl hydrazide is significantly less basic (or neutral). By treating an organic solution of your crude product with an aqueous acid, you can selectively protonate the amine, forming a water-soluble ammonium salt. The neutral hydrazide impurity will remain in the organic layer.[12][13]
Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask.
-
Repeat: Wash the organic layer two more times with fresh portions of 1M HCl, combining all aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 10, check with pH paper). Your product should precipitate as a neutral solid.
-
Isolation: Collect the pure product by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, if it oils out, perform a "back-extraction" into fresh ethyl acetate.[13]
Problem 2: "My compound streaks badly on silica gel TLC and gives poor recovery from flash chromatography. What's happening?"
This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, leading to streaking, peak tailing, and loss of material.[14]
-
Solution A: Neutralize the Stationary Phase. Before running the column, pre-treat the mobile phase and the silica gel with a competing amine.
-
Method: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate / Hexanes).[14] Use this amine-modified solvent to prepare your silica slurry and as the eluent for the chromatography. The TEA will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
-
Solution B: Use an Alternative Stationary Phase. If streaking persists, switch to a more inert or a basic stationary phase.
-
Amine-functionalized Silica: This is an excellent but more expensive option specifically designed for purifying amines.[14]
-
Basic Alumina: Alumina is a good alternative to silica. Use Brockmann Grade II or III for best results. Note that the eluent order can sometimes differ from silica, so develop your method on an alumina TLC plate first.
-
Decision Tree: Chromatography Strategy
Caption: Decision tree for selecting a column chromatography strategy.
References
-
Acid–base extraction - Wikipedia. Wikipedia. Available at: [Link]
-
5-Amino-2-(1,3,4-oxadiazol-2-yl)phenol | Solubility of Things. Solubility of Things. Available at: [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals - Research and Reviews. Available at: [Link]
-
Thin Layer Chromatography. University of California, Davis. Available at: [Link]
-
TLC Visualization Methods. University of Colorado Boulder. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Center for Biotechnology Information. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. ResearchGate. Available at: [Link]
-
Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
TLC Visualization Techniques. Scribd. Available at: [Link]
-
Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. Available at: [Link]
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]
-
Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. ResearchGate. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: [Link]
-
Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. Available at: [Link]
-
The physical properties of 1,3,4-oxadiazole. ResearchGate. Available at: [Link]
-
Flash column of very polar amine without access to reverse phase silica? Reddit. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Analysis of heterocyclic aromatic amines. PubMed. Available at: [Link]
-
Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. Available at: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-. PubChem. Available at: [Link]
-
Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. Available at: [Link]
- Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Google Patents.
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]
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Technical Support Center: Synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on avoiding common side reactions and ensuring high purity of the final product. Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the reaction pathways.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound typically proceeds through the cyclization of a 1-butanoyl-semicarbazide or 1-butanoyl-thiosemicarbazide precursor. While seemingly straightforward, the key challenge lies in controlling the regioselectivity of the cyclization to favor the desired oxadiazole ring over other isomeric heterocyclic systems.
The primary side reactions of concern are:
-
Formation of 4,5-dihydro-5-propyl-4H-1,2,4-triazol-3-one: This occurs through a competitive N-cyclization pathway.
-
Formation of 5-propyl-4H-1,2,4-triazole-3-thiol: This is a common byproduct when starting from a thiosemicarbazide precursor.
-
Thermal Decomposition: The 1,3,4-oxadiazole ring can be susceptible to thermal degradation under harsh conditions.
This guide will provide detailed troubleshooting for these issues, along with optimized protocols to maximize the yield and purity of your desired product.
II. Troubleshooting Guide: A Mechanistic Approach
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations grounded in reaction mechanisms.
Question 1: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate. How can I favor the formation of the desired this compound?
Answer:
This is a classic issue of regioselectivity in the cyclization of the acyl semicarbazide precursor. You are likely co-synthesizing the 4,5-dihydro-5-propyl-4H-1,2,4-triazol-3-one isomer. The formation of either the desired oxadiazole (O-cyclization) or the undesired triazolone (N-cyclization) is dictated by the reaction conditions, which influence the nucleophilicity of the competing oxygen and nitrogen atoms.
Mechanistic Insight:
The key intermediate is the 1-butanoyl-semicarbazide. In the presence of a dehydrating agent or an oxidizing agent, this intermediate can cyclize in two ways:
-
O-cyclization (Favored): The oxygen of the carbonyl group acts as the nucleophile, attacking the terminal nitrogen of the semicarbazide moiety. This pathway is generally favored under acidic conditions or with reagents that activate the carbonyl group, making it more electrophilic.
-
N-cyclization (Side Reaction): The nitrogen atom of the semicarbazide backbone acts as the nucleophile, attacking the carbonyl carbon. This pathway can be competitive, especially under basic conditions which can deprotonate the nitrogen, increasing its nucleophilicity.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Reagents/Conditions |
| Acid-Mediated Cyclization | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, favoring attack by the less nucleophilic oxygen of the imidic acid tautomer. | Phosphorus oxychloride (POCl₃), Polyphosphoric acid (PPA), p-Toluenesulfonyl chloride (TsCl) in pyridine. |
| Oxidative Cyclization | Oxidizing agents can facilitate the cyclization, often under milder conditions that can favor the thermodynamic product. | Iodine in the presence of a mild base (e.g., K₂CO₃), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[1][2] |
| Reagent Selection for Thiosemicarbazide Precursors | Certain reagents are known to selectively promote O-cyclization over S- or N-cyclization from a thiosemicarbazide precursor. | EDC·HCl in DMSO has been shown to favor the formation of 2-amino-1,3,4-oxadiazoles.[3][4][5] |
DOT Diagram: O- vs. N-Cyclization
Caption: Competing cyclization pathways for 1-butanoyl-semicarbazide.
Question 2: I am using a thiosemicarbazide precursor and getting a byproduct that appears to be a thiol. How can I avoid this?
Answer:
When starting with 1-butanoyl-thiosemicarbazide, you are likely forming 5-propyl-4H-1,2,4-triazole-3-thiol. This is a common side reaction where the sulfur atom, a potent nucleophile, participates in the cyclization.
Mechanistic Insight:
The thiosemicarbazide precursor has three potential nucleophilic centers for cyclization: the carbonyl oxygen, a nitrogen atom, and the sulfur atom. The formation of the triazole-thiol is a result of N-cyclization followed by tautomerization to the more stable thione form.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Reagents/Conditions |
| Desulfurizing Cyclization | Employ reagents that promote the removal of sulfur while facilitating the O-cyclization. | Mercuric acetate or lead oxide can be used, but these are toxic.[6] A greener alternative is iodine in the presence of a base. |
| Reagent-Directed Cyclization | Specific reagent combinations can selectively favor the desired oxadiazole over the thiadiazole or triazole-thiol. | As mentioned previously, EDC·HCl in DMSO is reported to be highly regioselective for the formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazide precursors.[3][4][5] |
| p-Toluenesulfonyl Chloride Method | This method has been shown to be effective for the cyclization of thiosemicarbazides to 2-amino-1,3,4-oxadiazoles.[7][8] | p-TsCl in pyridine. |
DOT Diagram: Thiosemicarbazide Cyclization Pathways
Caption: Cyclization pathways for 1-butanoyl-thiosemicarbazide.
Question 3: My reaction seems to be working, but I am getting a low yield, and the product appears to be degrading during workup. What could be the cause?
Answer:
This is likely due to the thermal instability of the 2-amino-1,3,4-oxadiazole ring, especially under harsh heating conditions. The decomposition product is often the corresponding N-acyl-N'-formylhydrazine or other amide derivatives.[9]
Troubleshooting Strategies:
-
Mindful Temperature Control: Avoid excessive heating during the reaction and workup. If refluxing is necessary, use the lowest boiling point solvent that is effective. Many modern methods for 2-amino-1,3,4-oxadiazole synthesis are performed at room temperature or slightly elevated temperatures (60-80°C).
-
Avoid Strong Acids/Bases During Workup: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote hydrolysis of the oxadiazole ring.
-
Efficient Purification: Minimize the time the product is in solution during purification. If column chromatography is necessary, perform it as quickly as possible. Recrystallization is often a preferred method for purification as it can be done relatively quickly.
III. Optimized Experimental Protocols
The following protocols are designed to minimize side reactions and maximize the yield of this compound.
Protocol 1: Cyclization of 1-Butanoyl-semicarbazide using Phosphorus Oxychloride (POCl₃)
This is a robust method that favors O-cyclization.
Step-by-Step Methodology:
-
To a stirred solution of 1-butanoyl-semicarbazide (1 mmol) in a round-bottom flask, slowly add phosphorus oxychloride (3 mL) at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 45 minutes.
-
Cool the reaction mixture to room temperature and carefully add 3 mL of water.
-
Reflux the mixture for an additional 4 hours.
-
Filter the reaction mixture while hot and wash the solid with warm water.
-
Basify the filtrate with a saturated solution of potassium hydroxide until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3]
Protocol 2: Oxidative Cyclization of 1-Butanoyl-thiosemicarbazide using Iodine
This method is a milder alternative to heavy metal reagents for the desulfurative cyclization of a thiosemicarbazide precursor.
Step-by-Step Methodology:
-
Dissolve 1-butanoyl-thiosemicarbazide (1 mmol) in an appropriate solvent such as ethanol.
-
Add sodium hydroxide (1.1 mmol) to the solution and stir until dissolved.
-
Add a solution of iodine (1.1 mmol) in ethanol dropwise with stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with a dilute solution of sodium thiosulfate to remove excess iodine, and then with water.
-
Dry the crude product and recrystallize from ethanol.
IV. Frequently Asked Questions (FAQs)
-
Q: What is the best way to prepare the 1-butanoyl-semicarbazide precursor?
-
A: The most common method is the reaction of butanoyl chloride with semicarbazide hydrochloride in the presence of a base like sodium acetate or pyridine. It is crucial to use high-purity starting materials to avoid introducing impurities that can complicate the subsequent cyclization step.
-
-
Q: How can I confirm that I have synthesized the desired this compound and not the triazolone isomer?
-
A: Spectroscopic methods are essential. In the ¹H NMR spectrum, the amino protons of the desired product will typically appear as a broad singlet. The ¹³C NMR will show two characteristic signals for the oxadiazole ring carbons. Comparing your spectra to literature values for similar 2-amino-1,3,4-oxadiazoles is recommended. If available, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
-
Q: What are the best solvents for recrystallizing this compound?
-
A: Ethanol is a commonly used and effective solvent for the recrystallization of 2-amino-1,3,4-oxadiazoles.[3] Depending on the impurities, other polar solvents like methanol or isopropanol, or solvent mixtures such as ethanol/water, may also be effective.
-
-
Q: What is the expected thermal stability of my product?
V. References
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020). PMC. Available at: [Link]
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2013). The Journal of Organic Chemistry. Available at: [Link]
-
Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. (2006). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (2015). The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. (2013). PubMed. Available at: [Link]
-
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals. Available at: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Available at: [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2018). MDPI. Available at: [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Available at: [Link]
-
An Efficient Synthesis of 1-(4H-1,2,4-Triazol-3-yl)-Hexahydroquinoline-3-carbonitrile and their Spiro Derivatives from β-Enaminones. (2014). ResearchGate. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Available at: [Link]
-
Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. (2010). Asian Journal of Chemistry. Available at: [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2022). MDPI. Available at: [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). Organic Letters. Available at: [Link]
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). PMC. Available at: [Link]
-
(A) Cyclization mechanism of 1,2,5-oxadiazole from organic nitrile and... (2020). ResearchGate. Available at: [Link]
-
The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. (2002). PubMed. Available at: [Link]
-
Preparation of 2-amino-5-aryl-1,3,4-oxadiazoles. (1964). Google Patents. Available at:
-
Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. (2021). Propellants, Explosives, Pyrotechnics. Available at: [Link]
-
1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). (2018). OSTI.GOV. Available at: [Link]
-
Chlorination and Subsequent Cyclization to 1,3,4-Oxadiazoles of N1-Acyl-N3-cyanoguanidines and Related Compounds. (2003). ResearchGate. Available at: [Link]
-
Synthesis of O- and N-Heterocycles by Silyl-Prins Cyclization of Allylsilanes. (2020). ResearchGate. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). MDPI. Available at: [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2022). PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 4. Sci-Hub. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate / The Journal of Organic Chemistry, 2012 [sci-hub.box]
- 5. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 5-Propyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for researchers utilizing 5-Propyl-1,3,4-oxadiazol-2-amine. This guide is designed to provide expert, field-proven insights into troubleshooting and resolving inconsistencies that may arise during your biological assays. As scientists, we understand that reproducibility is the cornerstone of credible research. This document offers a structured, question-and-answer-based approach to diagnose and mitigate common issues, ensuring the integrity and reliability of your experimental data.
Part 1: Core Troubleshooting Guide
This section directly addresses specific, common problems encountered when working with small molecules like this compound in assay development and high-throughput screening (HTS).
Question 1: I'm observing high variability between my replicates. What are the likely causes and how can I fix this?
High variability, or a large standard deviation between replicate wells, is a frequent challenge that can obscure real biological effects. The root causes often trace back to the physicochemical properties of the test compound or the assay conditions.
Underlying Causality:
Inconsistent results often stem from poor solubility or aggregation of the test compound in the aqueous assay buffer. This compound, like many heterocyclic small molecules, may have limited aqueous solubility. When a compound precipitates out of solution, either in the stock vial or upon dilution into the assay plate, it leads to inconsistent concentrations across wells, causing high variability.
Furthermore, many compounds, particularly those with planar aromatic systems, are prone to forming colloidal aggregates at higher concentrations. These aggregates can nonspecifically inhibit enzymes or disrupt protein-protein interactions, leading to erratic and non-reproducible results.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high replicate variability.
Detailed Protocols:
-
Protocol 1: Solubility Assessment
-
Prepare your highest concentration of this compound in the final assay buffer.
-
Incubate under the same conditions as your assay (time, temperature).
-
Visually inspect the solution against a dark background for any cloudiness or precipitate.
-
For a more quantitative measure, centrifuge the sample (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the supernatant via HPLC-UV to determine the kinetic solubility limit.
-
-
Protocol 2: Detergent Titration for Aggregate Mitigation
-
Prepare your assay buffer with varying concentrations of a non-ionic detergent (e.g., Tween-20 at 0.005%, 0.01%, and 0.05%).
-
Run your standard dose-response experiment with this compound in each detergent condition.
-
Interpretation: If the compound's potency (IC50) significantly decreases or the inhibitory effect is completely abolished in the presence of detergent, it strongly suggests that the original activity was due to non-specific aggregation.[2]
-
Question 2: My compound shows activity in the primary screen, but it's not confirmed in my orthogonal/secondary assay. Why is this happening?
This is a classic signature of an assay interference compound. The initial "hit" is often an artifact of the compound interacting with the assay technology itself, rather than the intended biological target.
Underlying Causality:
Compounds can interfere with assays in numerous ways, earning them the label of Pan-Assay Interference Compounds (PAINS).[3] The 1,3,4-oxadiazole moiety, while a valuable scaffold in medicinal chemistry, can be present in molecules that exhibit PAINS-like behavior.[4]
Common interference mechanisms include:
-
Fluorescence Interference: The compound may be intrinsically fluorescent or a quencher, interfering with fluorescence-based readouts.[1]
-
Redox Activity: The compound might undergo redox cycling, producing reactive oxygen species (like hydrogen peroxide) that can damage proteins nonspecifically.[2]
-
Chemical Reactivity: The 2-amino-1,3,4-oxadiazole structure contains nucleophilic nitrogens and may, under certain conditions or with specific substituents, react covalently and non-specifically with proteins.
-
Luciferase Inhibition: If your primary assay uses a luciferase reporter, the compound may be a direct inhibitor of the enzyme, leading to a false positive signal for pathway inhibition.[5]
Troubleshooting Workflow:
Caption: Workflow to diagnose non-confirming primary hits.
Detailed Protocols:
-
Protocol 3: Autofluorescence Counter-Screen
-
Prepare a plate with all assay components except the biological target (e.g., enzyme or cells).
-
Add this compound in a full dose-response curve.
-
Read the plate on the same instrument with the same settings as the primary assay.
-
Interpretation: A dose-dependent increase in signal indicates the compound is autofluorescent and is a likely false positive.[1]
-
-
Protocol 4: Redox Cycling Assay
-
This assay detects the production of hydrogen peroxide.
-
In a buffer containing a reducing agent (like DTT, often present in enzyme assays), incubate the test compound.
-
Add reagents for H₂O₂ detection, such as horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red).
-
Interpretation: A dose-dependent signal indicates the compound is a redox cycler and likely a non-specific inhibitor.[2]
-
Question 3: My dose-response curve is flat or has a very steep, non-ideal slope (high Hill slope). What does this mean?
An atypical dose-response curve is another red flag that points away from a classic, specific binding interaction with the target.
Underlying Causality:
-
Flat Curve: This often indicates insolubility. The compound precipitates above a certain concentration, so increasing the nominal concentration does not increase the amount of compound in solution, leading to a plateau in activity.
-
Steep/High Hill Slope: A very steep curve (Hill slope > 2) is often characteristic of compound aggregation. Once a critical concentration is reached, aggregates form rapidly, leading to a sharp, cooperative-like inhibition that is not reflective of a 1:1 binding event.[2]
Troubleshooting Steps:
-
Re-verify Solubility: Perform the solubility checks described in Protocol 1 . The concentration at which the curve flattens may correspond to the compound's solubility limit in your assay buffer.
-
Test for Aggregation: The most direct test is to repeat the dose-response curve in the presence of 0.01% Triton X-100 or Tween-20 (Protocol 2 ). A significant rightward shift in the IC50 or a complete loss of activity strongly implicates aggregation as the mechanism of action.
-
Check Compound Purity: Impurities can have their own biological activities or affect the solubility of the main compound. It is crucial to use highly purified material (>95%).[6][7] Verify the purity of your compound stock via LC-MS or qNMR.[8][9]
Data Presentation: Interpreting Dose-Response Shifts
| Condition | Observed IC50 | Hill Slope | Interpretation |
| Standard Buffer | 5 µM | 3.5 | Potential aggregation-based activity. |
| + 0.01% Tween-20 | > 100 µM | N/A | Strong evidence for aggregation. The compound is likely a false positive. |
| Standard Buffer (New Batch) | 4.8 µM | 3.2 | Issue is reproducible; likely inherent to the compound's properties. |
| Standard Buffer | > 100 µM | N/A | Flat curve; likely indicates compound is insoluble at tested concentrations. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound a known PAINS compound? The specific substructure of this compound is not explicitly listed in the original PAINS filters. However, the broader 2-amino-1,3,4-oxadiazole scaffold can be found in compounds that exhibit assay interference. It is crucial not to blindly trust filter lists but to experimentally validate any active compound using the counter-screens and orthogonal assays described above.[10][11]
Q2: What is the best way to prepare stock solutions of this compound? Given the potential for limited aqueous solubility, the recommended best practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Store stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing intermediate dilutions, avoid using high percentages of aqueous buffer in the dilution steps, as this can cause precipitation.
Q3: My compound purity is listed as 97%. Is this sufficient? A purity of >95% is generally considered acceptable for initial screening. However, even a 3% impurity can cause issues if it is significantly more potent than the compound of interest or if it interferes with the assay. If you observe inconsistent results, re-analyzing the compound's purity and identity via LC-MS and NMR is a critical troubleshooting step.[7]
Q4: Can I use this compound in cell-based assays? Yes, but with caution. Before interpreting results from a complex cellular assay, it is vital to first rule out assay interference using simpler biochemical counter-screens (e.g., for luciferase inhibition or autofluorescence). Additionally, you must run a cytotoxicity assay in parallel to ensure that the observed cellular phenotype is not simply a result of cell death.
References
-
Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417–427. [Link]
-
Aldeghi, M., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 3707-3717. [Link]
-
Assay Guidance Manual. (n.d.). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cheng, K. C., et al. (2010). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 15(7), 735-752. [Link]
-
Millennial Scientific. (2024). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. [Link]
-
SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]
-
Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
Medikamenter QS. (2024). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
-
Baell, J. B. (2016). Feeling the PAIN: The Rise of Pan Assay Interference Compounds (PAINS) and Their Impact on the Future of Drug Discovery. Journal of medicinal chemistry, 59(14), 6343–6361. [Link]
-
Siriwardane, D. A., et al. (2018). High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. ACS Omega, 3(4), 4595-4603. [Link]
-
Baell, J. B., & Nissink, J. W. M. (2018). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. Australian journal of chemistry, 71(3), 148-154. [Link]
-
Reaxys. (n.d.). Why is purity important in chemistry? [Link]
-
Muratov, E. N., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of chemical information and modeling, 61(1), 1–10. [Link]
-
Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Journal of biomolecular screening, 12(5), 587-597. [Link]
-
Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in pharmacology, Chapter 9, Unit 9.13. [Link]
-
Platypus Technologies. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Heyduk, T., et al. (2003). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. Journal of biomolecular screening, 8(4), 432-439. [Link]
-
El-Sayed, N. N. E., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
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- 2. drugtargetreview.com [drugtargetreview.com]
- 3. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
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- 8. medikamenterqs.com [medikamenterqs.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Propyl-1,3,4-oxadiazol-2-amine Functionalization Protocols
Welcome to the dedicated technical support guide for the functionalization of 5-Propyl-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. Here, we move beyond simple procedural lists to provide a deeper understanding of the reaction mechanics, offering robust troubleshooting guides and detailed protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the 2-amino group on the 1,3,4-oxadiazole ring a good nucleophile for functionalization?
A1: The 2-amino group is the primary site for functionalization due to the electronic nature of the 1,3,4-oxadiazole ring. The ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom. This electron-withdrawing character, however, makes the exocyclic amino group more nucleophilic than, for instance, aniline. The lone pair on the amino nitrogen is readily available for reaction with various electrophiles. Electrophilic substitution directly on the carbon atoms of the oxadiazole ring is generally difficult to achieve due to this low electron density.[1]
Q2: I am planning a multi-step synthesis. Is the 1,3,4-oxadiazole ring stable to common reaction conditions?
A2: The 1,3,4-oxadiazole ring is a robust aromatic heterocycle, stable to a wide range of synthetic conditions, including mild acids, bases, and many oxidizing/reducing agents. However, harsh acidic or basic conditions, particularly at elevated temperatures, can lead to ring opening. For most functionalization reactions on the 2-amino group (e.g., acylation, alkylation), the ring remains intact.
Q3: What are the most common strategies for functionalizing this compound?
A3: The most prevalent and effective strategies target the exocyclic amino group. These include:
-
N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.[2][3]
-
N-Alkylation: Introduction of alkyl or aryl groups using halides or under reductive amination conditions.[4][5]
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.[3]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
This guide will focus primarily on troubleshooting the most common of these: N-acylation and N-alkylation.
Troubleshooting Guide: N-Acylation Reactions
N-acylation is a fundamental transformation for creating diverse libraries of compounds from this compound. While generally reliable, several issues can arise.
Q4: My N-acylation reaction with an acid chloride shows low to no conversion. What are the likely causes?
A4: This is a common issue that can often be traced back to the base or the reaction setup.
-
Causality: The reaction requires a base to neutralize the HCl generated in situ. If the base is weak, old, or sterically hindered, it may not efficiently scavenge the acid. This leads to the protonation of the starting amine, deactivating it towards further nucleophilic attack.
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure your base (e.g., triethylamine, DIPEA) is fresh and anhydrous. Triethylamine can be purified by distillation over potassium hydroxide.
-
Increase Base Stoichiometry: Increase the equivalents of base from the typical 1.1-1.2 eq. to 1.5 eq.
-
Switch the Base: If using triethylamine with a very reactive acid chloride, consider switching to a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent side reactions with the acylating agent.
-
Check Reagent Purity: Verify the purity of your this compound and the acid chloride via NMR or LC-MS. Impurities can inhibit the reaction.[6]
-
Below is a troubleshooting workflow for this issue:
Caption: Troubleshooting logic for low N-acylation yield.
Q5: I am attempting a peptide coupling (e.g., with an N-Boc protected amino acid) using DCC/DMAP, but the yield is poor and I see a lot of an insoluble white precipitate.
A5: This points to a classic issue with carbodiimide-mediated couplings.
-
Causality: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (DCC) activator.[3] Its formation is stoichiometric with product formation. Poor yield accompanied by significant DCU suggests that the activated ester intermediate is being consumed by side reactions before it can react with your amine. DMAP (4-dimethylaminopyridine) is crucial as a catalyst for this step.[3]
-
Troubleshooting Steps:
-
Order of Addition: Pre-activate the carboxylic acid with DCC and DMAP for 15-20 minutes at 0 °C before adding the this compound.[6] This allows the active intermediate to form without the amine being present to engage in side reactions.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Alternative Coupling Agents: If the problem persists, switch to a different coupling agent system where the byproduct is water-soluble, simplifying purification. Good alternatives include EDC (in combination with HOBt) or HATU.
-
Purification: DCU can be tricky to remove. Most of it can be filtered off. Residual amounts can sometimes be removed by trituration of the crude product with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or cold DCM).
-
Protocol 1: General N-Acylation with an Acid Chloride
This protocol provides a robust starting point for the acylation of this compound.[3]
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv.) dropwise.
-
Acylating Agent Addition: Add the desired acid chloride (1.1 mmol, 1.1 equiv.) dropwise as a solution in DCM (2 mL).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1N HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Troubleshooting Guide: N-Alkylation Reactions
N-alkylation of the 2-amino-1,3,4-oxadiazole scaffold can be less straightforward than acylation, with risks of over-alkylation and lower reactivity.
Q6: My N-alkylation reaction with an alkyl halide is very slow and gives a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve selectivity?
A6: This is a classic selectivity problem in N-alkylation. The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation.
-
Causality: The reaction rate and selectivity are highly dependent on the base, solvent, and temperature. Strong bases like NaH can deprotonate the amine, significantly increasing its nucleophilicity but also increasing the risk of over-alkylation.
-
Troubleshooting Steps:
-
Use a Weaker Base: Switch from a strong base like NaH to a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] Carbonate bases are generally effective and reduce the rate of the second alkylation.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation of the base, enhancing its activity while not interfering with the nucleophile.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equiv.) of the alkyl halide. Using a large excess will drive the reaction towards the di-alkylated product.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature and gently warm if necessary). Higher temperatures often favor over-alkylation.
-
Consider Reductive Amination: For a cleaner, more selective mono-alkylation, reductive amination is an excellent alternative. This involves forming a Schiff base with an aldehyde, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).[4]
-
Data Summary: Screening of Bases for N-Alkylation
The following table summarizes typical results when screening bases for the reaction of this compound with benzyl bromide.
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Mono:Di) |
| 1 | NaH (1.2) | DMF | 25 | 4 | >95 | 40:60 |
| 2 | K₂CO₃ (2.0) | DMF | 50 | 12 | 85 | 80:20 |
| 3 | Cs₂CO₃ (1.5) | MeCN | 60 | 8 | 90 | >95:5 |
Data are illustrative and based on common outcomes in similar systems.
Protocol 2: Selective Mono-N-Alkylation using K₂CO₃
This protocol is optimized for selective mono-alkylation with reactive alkyl halides.[5][7]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and anhydrous DMF (10 mL).
-
Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv.) dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 8-16 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualization of General Functionalization Workflow
Caption: General workflow for the functionalization of 2-amino-oxadiazoles.
References
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. BenchChem.
-
Salama, D. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(30). [Link]
-
Li, J., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1565. [Link]
-
Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. [Link]
-
Reddy, T. S., & Kumar, V. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-274. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International. [Link]
-
Kumar, R., et al. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics, 9(6-s), 140-146. [Link]
-
Kořínková, L., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2092. [Link]
-
Reddy, T. S., & Kumar, V. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Mickevičius, V., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3350. [Link]
-
Xu, F., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28411–28419. [Link]
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
-
Mickevičius, V., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]
-
Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Yakan, H., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(45), 41369–41384. [Link]
-
O'Duill, M., et al. (2016). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters, 18(18), 4574-4577. [Link]
-
Salama, D. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine
Welcome to the technical support guide for the scale-up synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a heterocyclic scaffold of significant interest, ensuring a robust, safe, and efficient scale-up is paramount. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.
Overview of Synthetic Strategy
The synthesis of 2-amino-5-alkyl-1,3,4-oxadiazoles, including the propyl variant, typically proceeds via the cyclization of an N-acyl semicarbazide intermediate. This intermediate is formed from a butyric acid derivative and semicarbazide. The subsequent cyclization is the most critical and challenging step, often employing potent dehydrating agents.
A common and industrially relevant pathway involves the use of phosphorus oxychloride (POCl₃) as both the solvent and the cyclodehydrating agent.[1][2][3] This one-pot approach is efficient but presents significant safety and operational challenges upon scale-up. An alternative involves the oxidative cyclization of a pre-formed semicarbazone using reagents like iodine.[4][5][6]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Category 1: Reaction Initiation & Intermediate Formation
Q1: My initial reaction between butyric acid and semicarbazide is sluggish or incomplete. What's wrong?
A1: This condensation step is crucial for overall yield.
-
Causality: The direct condensation of a carboxylic acid and semicarbazide often requires activation or harsh conditions. On a large scale, simply mixing and heating may be inefficient.
-
Solution:
-
Activate the Carboxylic Acid: Convert butyric acid to a more reactive species like butyryl chloride (using SOCl₂ or (COCl)₂) or an ester. The acid chloride route is highly effective but introduces another hazardous reagent.
-
Use Butyrohydrazide: A more direct route is to react butyrohydrazide with a cyanating agent (like cyanogen bromide), though this also involves highly toxic reagents.
-
Coupling Agents: For smaller scales, peptide coupling agents (e.g., DCC, EDC) can be used, but their cost and the formation of urea byproducts make them less ideal for large-scale production.
-
Q2: I'm using phosphorus oxychloride (POCl₃). At what point should I add the semicarbazide and butyric acid?
A2: The order of addition is critical for both safety and yield when using POCl₃.
-
Causality: POCl₃ reacts violently with water and can react exothermically with the starting materials. A pre-mixture of butyric acid and semicarbazide can be a thick, difficult-to-stir slurry.
-
Recommended Protocol:
-
Charge the reactor with phosphorus oxychloride and begin cooling to 0-5 °C.
-
Add the butyric acid slowly to the chilled POCl₃, maintaining the temperature.
-
Once the acid is fully dissolved and the solution is homogenous, add the semicarbazide portion-wise, carefully controlling the internal temperature. This prevents clumping and ensures a controlled reaction onset.
-
Category 2: Cyclization & Reaction Monitoring
Q3: My cyclization reaction stalls, and TLC analysis shows a significant amount of unreacted intermediate. Why?
A3: Stalled cyclization is a common scale-up issue, often related to thermal control and reagent stoichiometry.
-
Causality: The cyclodehydration is an endothermic or slightly exothermic process that requires a certain activation energy. Insufficient heating or poor heat transfer in a large reactor can cause the reaction to stall. Additionally, the dehydrating agent (POCl₃) can be consumed by trace moisture.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reactor's heating system can uniformly maintain the target temperature (typically reflux for the POCl₃ method)[1]. Check for cold spots.
-
Reagent Quality: Use anhydrous grade POCl₃ and ensure starting materials are thoroughly dried. Water is a poison for this reaction.
-
Stoichiometry: On a large scale, ensure the molar excess of POCl₃ is sufficient. While it often serves as the solvent, a 3-5 molar equivalent relative to the limiting reagent is a good starting point for ensuring complete reaction.[1]
-
Reaction Time: Scale-up reactions often require longer reaction times than bench-scale experiments. Continue monitoring by TLC until the intermediate spot has disappeared.
-
Q4: The reaction mixture is turning dark brown or black. Is this normal?
A4: Significant darkening, especially to black, often indicates decomposition and the formation of polymeric byproducts.
-
Causality: Overheating or extended reaction times at high temperatures can cause the product or intermediates to degrade. The 1,3,4-oxadiazole ring is generally thermally stable, but the amino group and starting materials may not be under harsh acidic conditions.[7][8]
-
Solution:
-
Strict Temperature Control: Avoid exceeding the recommended reflux temperature. Localized overheating ("hot spots") near reactor walls can be an issue; ensure vigorous and effective stirring.
-
Minimize Reaction Time: Once TLC confirms the reaction is complete, proceed to the work-up without delay.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes mitigate oxidative side reactions that contribute to color formation.
-
Category 3: Work-up and Purification
Q5: The quenching of the POCl₃ reaction is extremely violent and difficult to control. How can I do this safely on a large scale?
A5: The POCl₃ quench is one of the most hazardous steps in this synthesis. Phosphorus oxychloride reacts violently and exothermically with water, releasing toxic HCl gas.[9][10][11]
-
Causality: The hydrolysis of POCl₃ is rapid and releases a large amount of energy and gas. Adding the reaction mixture to water is extremely dangerous.
-
SAFE SCALE-UP QUENCHING PROTOCOL:
-
Reverse Addition: ALWAYS add the reaction mixture slowly to a large volume of crushed ice or ice-water, never the other way around. This ensures the bulk liquid can absorb the heat generated.
-
Vigorous Stirring & Cooling: The quench vessel must be equipped with a powerful overhead stirrer and an external cooling jacket.
-
Controlled Addition Rate: Use a pressure-equalizing dropping funnel or a pump to control the addition rate, ensuring the quench temperature does not exceed 20-25 °C.
-
Adequate Ventilation: Perform the quench in a well-ventilated fume hood or walk-in hood to handle the large volumes of HCl gas evolved. A scrubber system is highly recommended for pilot-scale and above.
-
Q6: After basification, my product precipitates as an oil or a sticky solid that is difficult to filter and purify. What can I do?
A6: This is a common physical chemistry problem. The crude product may have a low melting point or contain impurities that form a eutectic mixture.
-
Causality: The crude product is rarely pure. Tarry byproducts or unreacted starting materials can interfere with crystallization. The target molecule, this compound, is a relatively small molecule and may have a lower melting point than aromatic analogs.[12]
-
Solutions:
-
Solvent-Assisted Precipitation: Instead of just basifying the aqueous solution, consider adding a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) before or during basification. The product will be extracted into the organic layer, separating it from inorganic salts and some polar impurities. You can then wash the organic layer, dry it, and crystallize the product from a more controlled solvent system.
-
Trituration: After filtering the initial sticky solid, try triturating (slurrying) it with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or cold ethanol/water). This can wash away impurities and induce crystallization.
-
Recrystallization Solvent Screening: The choice of recrystallization solvent is key. For this molecule, ethanol, ethanol/water mixtures, or isopropanol are good starting points.[1] The goal is to find a solvent where the product is soluble when hot but sparingly soluble when cold.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; trace moisture; poor work-up. | Ensure anhydrous reagents; monitor reaction to completion via TLC; use extraction-based work-up. |
| Dark Color | Decomposition due to overheating or prolonged reaction time. | Maintain strict temperature control; minimize time at reflux; consider inert atmosphere. |
| Violent Quench | Rapid, uncontrolled hydrolysis of POCl₃. | Use reverse addition into ice/water with vigorous cooling and ventilation. Add slowly. |
| Oily/Sticky Product | Impurities preventing crystallization; low melting point. | Use an extractive work-up; perform trituration with a non-polar solvent; screen for an optimal recrystallization solvent. |
| Difficult Filtration | Very fine particles or gelatinous precipitate. | Age the slurry (let it stir cold for several hours) to allow crystals to grow; use a filter aid like Celite®. |
Category 4: Safety & Handling
Q7: What are the primary safety concerns for the POCl₃ method at scale?
A7: The primary hazards are the reactivity and toxicity of phosphorus oxychloride.
-
Reactivity:
-
Toxicity:
-
Scale-up Precautions:
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate acid gas cartridge, heavy-duty chemical-resistant gloves (e.g., butyl rubber, Teflon), a chemical-resistant apron, and face shield are mandatory.[14]
-
Engineered Controls: The entire process, especially the charging and quenching steps, must be performed in a reactor system with proper ventilation and connected to a scrubber to neutralize HCl gas.
-
Emergency Preparedness: Ensure safety showers and eyewash stations are immediately accessible.[10] Have appropriate spill kits (e.g., dry sand, vermiculite) available. DO NOT use water or sodium bicarbonate to clean up a POCl₃ spill , as this will cause a violent reaction.[10]
-
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. my.airliquide.com [my.airliquide.com]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Propyl-1,3,4-oxadiazol-2-amine and Related Oxadiazole Scaffolds
A Foreword for the Research Professional
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] This guide offers a comparative perspective on the efficacy of 5-Propyl-1,3,4-oxadiazol-2-amine and its analogs. While direct comparative studies on the propyl-substituted amine are not extensively documented, this analysis synthesizes data from a range of 5-substituted-2-amino-1,3,4-oxadiazoles to elucidate structure-activity relationships (SAR) and predict the therapeutic potential of the target compound. We will delve into the synthetic strategies, diverse biological activities, and the experimental evidence that underpins the pharmacological significance of this class of compounds.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[2] This arrangement confers a unique set of physicochemical properties, including chemical stability and the ability to act as a bioisostere for amide and ester functionalities.[1] These characteristics have made 1,3,4-oxadiazole derivatives a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][6][7][8]
Synthesis of 2-Amino-5-Substituted-1,3,4-Oxadiazoles
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is often achieved through the cyclization of semicarbazones or by the reaction of aroyl hydrazides with cyanogen bromide.[9][10] A common synthetic route involves the reaction of a carboxylic acid with semicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[10]
Experimental Protocol: General Synthesis of 2-Amino-5-Substituted-1,3,4-Oxadiazoles
Objective: To synthesize 2-amino-5-substituted-1,3,4-oxadiazoles via cyclization of a carboxylic acid and semicarbazide.
Materials:
-
Substituted carboxylic acid (e.g., Butyric acid for 5-propyl derivative) (1 mmol)
-
Semicarbazide (1 mmol)
-
Phosphorus oxychloride (POCl₃) (3 mL)
-
Water
-
Saturated potassium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of the substituted carboxylic acid (1 mol) and semicarbazide (1 mol) is dissolved in phosphorus oxychloride (3 mL).
-
The reaction mixture is refluxed for 45 minutes.[10]
-
After cooling to room temperature, 3 mL of water is carefully added.
-
The mixture is then refluxed for an additional 4 hours.[10]
-
The hot solution is filtered, and the solid is washed with warm water.
-
The filtrate is basified with a saturated potassium hydroxide solution.
-
The resulting precipitate is filtered off and recrystallized from ethanol to yield the final product.[10]
Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]
Comparative Biological Efficacy
The biological activity of 5-substituted-2-amino-1,3,4-oxadiazoles is significantly influenced by the nature of the substituent at the 5-position. While specific data for the 5-propyl derivative is limited, we can infer its potential efficacy by examining related compounds.
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus is a recognized pharmacophore for anticonvulsant agents, potentially acting through modulation of GABA receptors or sodium channels.[4] The efficacy of these compounds is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[3] A reduction in the duration of hindlimb extension in the MES test is indicative of anticonvulsant activity.[4][11]
While direct data for this compound is not available, studies on other 5-substituted derivatives provide insights. For instance, compounds with aromatic substitutions have shown significant anticonvulsant effects.[3][4] The lipophilicity and electronic properties of the substituent at the 5-position play a crucial role in determining the potency. The propyl group, being a small alkyl chain, would confer a degree of lipophilicity that may influence its ability to cross the blood-brain barrier and interact with its target.
Workflow for Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant activity screening.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is present in several antimicrobial agents.[2] The 2-amino-5-substituted derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[9][12] The mechanism of action is often related to the inhibition of essential microbial enzymes.
The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Drug | MIC of Ref. Drug (µg/mL) | Citation |
| 2-amino-1,3,4-oxadiazole with quinoline ring | C. tetani, B. subtilis, S. typhi, E. coli | Moderate to Good | - | - | [13] |
| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine derivatives 3, 4, 10, 11, 15 | Salmonella typhi | Significant | - | - | [10] |
| 2-acylamino-1,3,4-oxadiazole 22a | Staphylococcus aureus | 1.56 | Levofloxacin | - | [14] |
| 2-acylamino-1,3,4-oxadiazole 22b, 22c | Bacillus subtilis | 0.78 | Levofloxacin | - | [14] |
The presence of a propyl group at the 5-position would likely contribute to the compound's lipophilicity, which can be a determining factor in its ability to penetrate bacterial cell walls. Structure-activity relationship studies have shown that both aromatic and aliphatic substitutions at the 5-position can lead to potent antimicrobial activity.[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a compound that inhibits the growth of a specific microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
A serial dilution of the test compounds is prepared in the broth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth, often confirmed by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Certain 2,5-disubstituted-1,3,4-oxadiazoles have shown promising anti-inflammatory properties.[15][16] Their mechanism of action may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory mediators such as nitric oxide (NO) and interleukins.[16][17]
In vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats.[15][18] A reduction in paw volume after administration of the test compound indicates anti-inflammatory effects.
| Compound/Derivative | In Vivo Model | Dose | % Inhibition of Edema | Reference Drug | % Inhibition by Ref. Drug | Citation |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole 21i | Carrageenan-induced paw edema (rat) | 20 mg/kg | 61.9% | Indomethacin | 64.3% | [2] |
| OSD (a 2,5-disubstituted-1,3,4-oxadiazole) | Carrageenan-induced paw edema (rat) | 100 mg/kg | 60% | - | - | [15] |
| Oxadiazole derivative Ox-6f | Carrageenan-induced paw edema (rat) | - | 79.83% | Ibuprofen | 84.31% | [16] |
The anti-inflammatory potential of this compound would depend on its interaction with inflammatory targets. The electronic and steric properties of the propyl group would influence its binding affinity to enzymes like COX-2.
Logical Framework for Efficacy Comparison
Caption: Comparative framework for evaluating the efficacy of this compound.
Conclusion and Future Directions
While direct comparative efficacy data for this compound is not extensively available in the current literature, a comprehensive analysis of related 5-substituted-2-amino-1,3,4-oxadiazoles provides a strong foundation for predicting its pharmacological profile. The presence of the 2-amino group and a moderately lipophilic 5-propyl substituent suggests potential for significant anticonvulsant, antimicrobial, and anti-inflammatory activities.
To definitively establish the efficacy of this compound, further research is warranted. This should include its synthesis and subsequent evaluation in a battery of in vitro and in vivo assays, directly comparing its performance against other alkyl and aryl substituted analogs. Such studies will be invaluable in elucidating the precise structure-activity relationships and determining the therapeutic potential of this specific derivative.
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A Comparative Guide to Validating the Mechanism of Action of 5-Propyl-1,3,4-oxadiazol-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. However, identifying a bioactive compound is merely the first step. A rigorous, multi-faceted validation of its mechanism of action (MOA) is critical to ensure it engages the intended target and pathway, minimizing off-target effects and building a strong foundation for preclinical and clinical development.[1][2][3] This guide provides a comprehensive, experience-driven framework for validating the MOA of a hypothetical novel compound, 5-Propyl-1,3,4-oxadiazol-2-amine (hereafter designated PPO-2A ).
Derivatives of the 1,3,4-oxadiazole scaffold have shown a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[4][5][6][7][8] Based on this chemical precedent, we will hypothesize that PPO-2A exerts its effects by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . This pathway is a pivotal mediator of inflammatory responses and is implicated in numerous diseases, making it a critical therapeutic target.[9][10]
This guide will compare PPO-2A's performance against well-characterized inhibitors of the NF-κB pathway, providing the experimental logic, detailed protocols, and comparative data necessary to build a robust validation case.
The Validation Strategy: A Three-Phase Approach
A credible MOA validation follows a logical progression from the cellular to the molecular level. We will employ a three-phase strategy to systematically interrogate the interaction of PPO-2A with the NF-κB pathway. This ensures that each experimental stage builds upon the last, creating a self-validating system.
Caption: The canonical NF-κB signaling pathway.
Experimental Protocol: Western Blot for Pathway Markers
-
Cell Culture and Treatment: Plate RAW 264.7 macrophage cells. Treat with PPO-2A, TPCA-1, or vehicle (DMSO) for 1 hour before stimulating with lipopolysaccharide (LPS) for 30 minutes to activate the NF-κB pathway.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. Use GAPDH or β-actin as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
Comparative Data Analysis
A successful inhibitor of IKKβ, like TPCA-1, should prevent the phosphorylation of IκBα. [11]If PPO-2A has the same MOA, it should produce a similar result.
| Treatment | p-IκBα Level | p-p65 Level | Interpretation |
| Vehicle (DMSO) | Baseline | Baseline | No activation |
| LPS only | ++++ | ++++ | Pathway fully activated |
| LPS + TPCA-1 | + | + | Strong inhibition of IκBα phosphorylation |
| LPS + PPO-2A | + | + | Strong inhibition of IκBα phosphorylation |
This hypothetical data strongly suggests that PPO-2A acts at or upstream of IκBα phosphorylation, consistent with the inhibition of the IKK complex.
Phase 3: Validating Direct Target Engagement
Core Question: Does PPO-2A physically bind to its putative target, IKKβ?
Cellular and biochemical data provide strong evidence but do not prove direct interaction. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standard for confirming a direct drug-target interaction and quantifying its affinity. [1][12]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). [13][14][15]* Surface Plasmon Resonance (SPR): A label-free technique that detects changes in mass on a sensor surface, allowing for real-time measurement of association and dissociation kinetics. [16][17][18][19]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Express and purify recombinant human IKKβ protein. Prepare solutions of IKKβ and PPO-2A in the exact same, degassed buffer to minimize heats of dilution. [14]A typical starting point is 20-50 µM of IKKβ in the sample cell and 200-500 µM of PPO-2A in the syringe. [14][20]2. Instrument Setup: Set the instrument temperature (e.g., 25°C) and reference power. [20]3. Titration: Perform a series of small, precise injections of the PPO-2A solution into the IKKβ-containing cell. The instrument will measure the minute heat changes after each injection.
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
Comparative Data Analysis
The binding affinity (Kd) is a key parameter. A lower Kd value indicates a stronger interaction.
| Compound | Target | Binding Affinity (Kd) | Stoichiometry (n) |
| PPO-2A | IKKβ | 75 nM | 1.02 |
| TPCA-1 | IKKβ | ~20 nM (Derived from IC50) [21] | ~1.0 |
| PPO-2O (Inactive Analog) | IKKβ | No Binding Detected | N/A |
This hypothetical biophysical data provides the definitive evidence. A direct, high-affinity, 1:1 binding interaction between PPO-2A and IKKβ validates the hypothesized mechanism of action.
Conclusion and Synthesis
This three-phase validation guide demonstrates a rigorous and logical pathway to confirm the mechanism of action for the novel compound this compound (PPO-2A).
-
Phase 1 established that PPO-2A is a potent inhibitor of NF-κB signaling in a cellular context, with efficacy comparable to the known IKKβ inhibitor, TPCA-1.
-
Phase 2 pinpointed the site of action, showing that PPO-2A, like TPCA-1, prevents the phosphorylation of IκBα, a critical upstream event in the pathway.
-
Phase 3 provided direct, quantitative evidence of a high-affinity binding interaction between PPO-2A and its putative target, IKKβ.
By integrating cellular, biochemical, and biophysical data, we have constructed a scientifically sound and trustworthy case for PPO-2A acting as a direct inhibitor of IKKβ. This comprehensive approach, which contrasts the test article against well-defined comparators and negative controls, represents a best-practice framework for MOA validation in modern drug discovery.
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(a) Western Blot analysis of the P-P65, P65, P-IκB-α, IκB-α protein expression in each group . ResearchGate. [Link]
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Comparative Analysis of the Anticancer Potential of 5-Propyl-1,3,4-oxadiazol-2-amine: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the potential anticancer activity of 5-Propyl-1,3,4-oxadiazol-2-amine. As direct experimental data for this specific molecule is not extensively available in the public domain, this analysis is built upon a foundation of published data for structurally related 1,3,4-oxadiazole derivatives, including close structural analogs. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for the potential efficacy of this compound and a detailed guide to the experimental methodologies required for its evaluation.
Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold in Oncology
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action.[1][2] These mechanisms include the inhibition of crucial enzymes and growth factor receptors involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), thymidine phosphorylase, and various kinases.[3] The hybridization of the 1,3,4-oxadiazole moiety with other pharmacophores is a promising strategy to overcome challenges in current cancer therapy, such as drug resistance and toxicity.[1]
This guide focuses on the potential anticancer activity of this compound. The presence of a small alkyl group, such as a propyl group, at the 5-position of the oxadiazole ring can influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its anticancer efficacy. This analysis will draw comparisons with structurally similar compounds to extrapolate the potential activity and guide future research.
Synthesis of this compound and its Analogs
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of acylthiosemicarbazide intermediates.[4]
General Synthetic Pathway:
A plausible synthetic route to this compound would involve the following steps:
-
Formation of Acylthiosemicarbazide: Butyryl chloride (the acyl chloride corresponding to the propyl group) is reacted with thiosemicarbazide in a suitable solvent.
-
Cyclization: The resulting N-butyrylthiosemicarbazide is then subjected to dehydrosulfurization-cyclization. This can be achieved using various reagents, such as iodine in the presence of a base, or other halogenating agents.[4]
This synthetic approach is versatile and can be adapted to produce a variety of 5-alkyl and 5-aryl-1,3,4-oxadiazol-2-amine derivatives for comparative studies.
Caption: Synthetic workflow for this compound.
Comparative In-Vitro Anticancer Activity
While direct data for this compound is limited, we can infer its potential activity by examining data from its close structural analog, N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, and other 5-substituted derivatives. A study by Ahsan et al. (2014) evaluated a series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues against the National Cancer Institute's (NCI) 60 human tumor cell line panel.[5][6][7]
The data for the 5-ethyl analog provides a valuable benchmark. It is important to note that the N-aryl substitution will also significantly impact the activity.
Table 1: In-Vitro Anticancer Activity of Selected 5-Substituted-1,3,4-oxadiazol-2-amine Analogs
| Compound ID | 5-Substituent | N-Substituent | Cancer Cell Line | Growth Percent (GP) at 10⁻⁵ M | Reference |
| Hypothetical | Propyl | - | Various | - | - |
| 4l | Ethyl | 4-Bromophenyl | A498 (Renal Cancer) | 76.62 | [6] |
| 4l | Ethyl | 4-Bromophenyl | MALME-3M (Melanoma) | 77.96 | [6] |
| 4l | Ethyl | 4-Bromophenyl | MOLT-4 (Leukemia) | 79.51 | [6] |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | MDA-MB-435 (Melanoma) | 15.43 | [5][7] |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | K-562 (Leukemia) | 18.22 | [5][7] |
| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | MDA-MB-435 (Melanoma) | 6.82 | [5][7] |
Lower Growth Percent (GP) indicates higher cytotoxic activity.
Based on the structure-activity relationship from the available data, the presence of a small alkyl group at the 5-position appears to be compatible with anticancer activity.[6] The slightly larger and more lipophilic propyl group in the target compound, compared to the ethyl group in analog 4l , may lead to altered interactions with the biological target, potentially resulting in comparable or even enhanced cytotoxicity. However, this remains a hypothesis that requires experimental validation.
Experimental Protocols for Anticancer Evaluation
To empirically determine the anticancer activity of this compound, a series of well-established in-vitro assays should be performed.
Caption: Experimental workflow for anticancer evaluation.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis, a form of programmed cell death.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest induced by the compound.
Plausible Mechanism of Action
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interact with various biological targets.
Caption: Potential mechanism of action for 1,3,4-oxadiazole derivatives.
Based on the literature for related compounds, this compound could potentially exert its anticancer effects through one or more of the following mechanisms:
-
Enzyme Inhibition: As seen with other 1,3,4-oxadiazole derivatives, the compound may inhibit enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) or thymidine phosphorylase.[3]
-
Induction of Apoptosis: The compound may trigger the apoptotic cascade, leading to programmed cell death.
-
Cell Cycle Arrest: It could interfere with the normal progression of the cell cycle, preventing cancer cells from dividing.
Further mechanistic studies, such as Western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action of this compound.
Conclusion and Future Directions
While direct experimental evidence is pending, the comparative analysis of structurally related compounds suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its synthesis is feasible through established methods, and its potential efficacy can be rigorously evaluated using the detailed experimental protocols provided in this guide.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound.
-
In-Vitro Screening: Comprehensive in-vitro cytotoxicity screening against a diverse panel of human cancer cell lines.
-
Mechanistic Studies: Elucidation of the precise mechanism of action through apoptosis and cell cycle analysis, as well as identification of its molecular targets.
-
In-Vivo Evaluation: If promising in-vitro activity is observed, further evaluation in preclinical in-vivo animal models of cancer is warranted.
This systematic approach will provide a clear understanding of the therapeutic potential of this compound and its viability as a lead compound in the development of novel anticancer drugs.
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A Comparative Guide to the Cross-Reactivity Profile of 5-Propyl-1,3,4-oxadiazol-2-amine
This guide provides a comprehensive analysis of the cross-reactivity of the novel small molecule, 5-Propyl-1,3,4-oxadiazol-2-amine. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing the selectivity of this compound. We will explore its primary biological activity and potential off-target interactions through a series of biochemical and cellular assays. The experimental data presented herein serves as a robust framework for evaluating the therapeutic potential and safety profile of this and structurally related compounds.
Introduction: The Therapeutic Promise and Challenge of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have demonstrated potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2][3] The therapeutic efficacy of any drug candidate, however, is intrinsically linked to its selectivity. Off-target interactions can lead to undesirable side effects or toxicity, underscoring the critical importance of comprehensive cross-reactivity studies in the early stages of drug discovery.
This guide focuses on this compound, a representative member of this chemical class. Given the prevalence of anti-inflammatory activity among 1,3,4-oxadiazole derivatives, we hypothesize that the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.[4][5][6] This guide will detail the experimental workflow to test this hypothesis and to build a comprehensive selectivity profile against a panel of diverse and physiologically relevant targets.
Experimental Design for Cross-Reactivity Profiling
A logical and phased approach is essential for a thorough cross-reactivity assessment. Our experimental design is structured to first confirm the hypothesized primary activity and then to explore a broad range of potential off-target interactions.
Caption: Experimental workflow for cross-reactivity profiling.
Part 1: Primary Target Validation - Cyclooxygenase Inhibition
The initial phase of our investigation focuses on validating the hypothesized anti-inflammatory activity of this compound by assessing its inhibitory potential against the two isoforms of cyclooxygenase, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[2][7][8]
Experimental Protocol: COX-1/COX-2 Inhibition Assay
A well-established method for determining COX-1 and COX-2 inhibition is the use of a colorimetric or fluorometric inhibitor screening assay kit.[9][10]
Principle: The assay measures the peroxidase activity of COX. The prostaglandin G2 formed from the oxygenation of arachidonic acid is reduced, and the resulting oxidized substrate is measured.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate solution as per the manufacturer's instructions.
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.
-
Compound Dilution: Prepare a serial dilution of this compound and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO, followed by a final dilution in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the diluted test compound, reference inhibitor, or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Detection: Add the colorimetric or fluorometric probe and incubate for a further period (e.g., 5-10 minutes).
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Comparative COX Inhibition
The inhibitory activities are quantified as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 19 |
| Celecoxib (Reference) | 10.5 | 0.05 | 210 |
| Ibuprofen (Reference) | 2.5 | 5.1 | 0.49 |
Interpretation: The hypothetical data in the table suggests that this compound is a more potent inhibitor of COX-2 than COX-1, with a selectivity index of 19. This indicates a preferential, though not highly selective, inhibition of the desired target.
Part 2: Tier 1 Selectivity Profiling
Following the confirmation of the primary target, the next step is to assess the compound's activity against a panel of other biologically relevant targets.
Acetylcholinesterase (AChE) Inhibition
Given that 1,3,4-oxadiazole derivatives have been reported to inhibit acetylcholinesterase, a key enzyme in the nervous system, it is a logical choice for cross-reactivity screening.[11][12][13][14][15]
A colorimetric assay based on the Ellman method is a standard approach for measuring AChE activity.[14][16][17]
Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, DTNB solution, and acetylthiocholine substrate solution.
-
Enzyme and Compound Preparation: Prepare a working solution of purified AChE and serial dilutions of this compound and a reference inhibitor (e.g., donepezil).
-
Assay Procedure: In a 96-well plate, combine the enzyme, DTNB, and either the test compound, reference inhibitor, or vehicle.
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine substrate.
-
Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value.
Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of enzymes involved in the degradation of the extracellular matrix and play a role in inflammation. Assessing inhibition of MMPs is therefore relevant for an anti-inflammatory drug candidate.
Fluorogenic substrate-based assays are commonly used to measure the activity of specific MMPs, such as MMP-2 and MMP-9.[3][18][19][20]
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence.
Step-by-Step Methodology:
-
Enzyme Activation: Activate the pro-MMP enzyme (e.g., pro-MMP-2, pro-MMP-9) using a suitable activator like p-aminophenylmercuric acetate (APMA).
-
Compound Preparation: Prepare serial dilutions of this compound and a broad-spectrum MMP inhibitor (e.g., marimastat).
-
Assay Reaction: In a 96-well plate, incubate the activated MMP with the test compound or reference inhibitor.
-
Substrate Addition: Add the fluorogenic MMP substrate to initiate the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time with a fluorescence plate reader.
-
Data Analysis: Determine the percent inhibition and calculate the IC50 value.
Data Presentation: Tier 1 Selectivity Profile
| Target | This compound IC50 (µM) |
| COX-2 | 0.8 |
| COX-1 | 15.2 |
| AChE | > 100 |
| MMP-2 | 25.6 |
| MMP-9 | 38.4 |
Interpretation: The hypothetical data indicates that this compound has weak activity against MMP-2 and MMP-9 and is inactive against AChE at the concentrations tested. This suggests a degree of selectivity for its primary target, COX-2, over these other enzymes.
Part 3: Tier 2 Broad Selectivity and Safety Profiling
To gain a more comprehensive understanding of the compound's selectivity and potential for off-target liabilities, a broader screening against large panels of targets is essential.
Broad Kinase Panel Screening
Kinases are a large family of enzymes that are common off-targets for small molecule drugs. Profiling against a diverse kinase panel is a standard practice in drug discovery.[11][12][13][15][21]
Several commercial vendors offer kinase profiling services, typically using radiometric or fluorescence-based assays.[11][12][13][15][22] A common approach is to perform an initial screen at a single high concentration (e.g., 10 µM) against a large panel of kinases. Any significant inhibition (e.g., >50%) would then be followed up with IC50 determination.
GPCR Binding Panel
G-protein coupled receptors (GPCRs) represent another major class of drug targets. Assessing for unintended interactions with a panel of GPCRs is crucial.[4][23][24][25]
GPCR screening is typically conducted using radioligand binding assays. The test compound is evaluated for its ability to displace a known radiolabeled ligand from the receptor.[4][23][25][26]
hERG Channel Safety Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. Therefore, assessing a compound's activity against the hERG channel is a critical safety evaluation.[27][28][29][30][31]
The gold standard for assessing hERG channel activity is the patch clamp technique, which directly measures the flow of ions through the channel in cells expressing hERG.[27][29][30][31]
Data Presentation: Tier 2 Selectivity Profile
The results from these broad panel screens are typically presented as a percentage of inhibition at a fixed concentration.
| Target Class | Number of Targets Screened | Number of Hits (>50% Inhibition at 10 µM) |
| Kinases | 300 | 2 |
| GPCRs | 50 | 0 |
| hERG Channel | 1 | 0 |
Interpretation: The hypothetical data suggests that this compound has a generally clean off-target profile, with only two hits in a large kinase panel and no significant activity against the tested GPCRs or the hERG channel. Follow-up IC50 determination for the two kinase hits would be necessary to quantify the potency of these interactions.
Conclusion and Future Directions
This guide has outlined a systematic and comprehensive approach to evaluating the cross-reactivity of this compound. The presented hypothetical data suggests that this compound is a moderately selective COX-2 inhibitor with a favorable off-target profile.
The logical progression from primary target validation to tiered selectivity screening provides a robust framework for decision-making in a drug discovery program. Based on these findings, future efforts could focus on optimizing the structure of this compound to improve its potency and selectivity for COX-2 while maintaining its clean off-target profile. Further in vivo studies would also be necessary to confirm its anti-inflammatory efficacy and to assess its overall safety in a whole-animal model.
This comparative guide underscores the importance of a thorough understanding of a compound's cross-reactivity to de-risk its development and to build a strong foundation for its potential clinical translation.
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A Comparative Guide to Confirming the Purity of Synthesized 5-Propyl-1,3,4-oxadiazol-2-amine
Introduction: The Imperative of Purity in 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of compounds investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 5-Propyl-1,3,4-oxadiazol-2-amine, as a member of this class, represents a valuable synthetic intermediate and a potential bioactive agent. In any research or drug development pipeline, the unambiguous confirmation of a compound's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible, and meaningful results.
Impurities, whether they are starting materials, by-products, or degradation products, can drastically alter biological activity, lead to false positives or negatives in screening assays, and introduce unforeseen toxicity. This guide provides an in-depth comparison of essential analytical techniques to establish the purity of synthesized this compound, framed from the perspective of building a self-validating, scientifically sound analytical workflow. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and trustworthy assessment.
Part 1: Foundational Structural & Identity Confirmation
Before quantifying purity, one must confirm that the synthesized molecule is, in fact, the target compound. Spectroscopic methods provide the foundational data for structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure in a non-destructive manner. For purity assessment, quantitative ¹H NMR (qNMR) can serve as a primary analytical method, capable of determining the absolute purity of a sample against a certified internal standard without needing a reference standard of the analyte itself.[4]
Causality of Choice: ¹H and ¹³C NMR are essential first steps. ¹H NMR confirms the presence and connectivity of all proton-bearing fragments (the propyl chain, the amine group), while ¹³C NMR verifies the carbon skeleton, including the characteristic carbons of the oxadiazole ring.
Expected Spectral Features for this compound:
-
¹H NMR: Protons of the propyl group will appear as a triplet (~0.9-1.0 ppm), a sextet (~1.7-1.8 ppm), and another triplet (~2.7-2.8 ppm). The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
¹³C NMR: The two carbons of the oxadiazole ring are expected to resonate at highly deshielded values, typically in the δ 160-170 ppm range.[5][6] The three distinct carbons of the propyl chain will appear in the aliphatic region (δ ~10-30 ppm).
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
|---|---|---|---|
| ¹H | ~7.2 (variable) | Broad Singlet | 2H, -NH₂ |
| ¹H | ~2.75 | Triplet | 2H, -CH₂-C(ring) |
| ¹H | ~1.75 | Sextet | 2H, -CH₂-CH₃ |
| ¹H | ~0.95 | Triplet | 3H, -CH₃ |
| ¹³C | ~165 | Singlet | C2 of oxadiazole (attached to NH₂) |
| ¹³C | ~163 | Singlet | C5 of oxadiazole (attached to propyl) |
| ¹³C | ~28 | Singlet | -CH₂-C(ring) |
| ¹³C | ~20 | Singlet | -CH₂-CH₃ |
| ¹³C | ~13 | Singlet | -CH₃ |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) whose signals do not overlap with the analyte signals.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated to allow for full magnetization recovery, which is critical for accurate quantification.[4]
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: Calculate the purity based on the molar ratio derived from the integration values and the known masses of the analyte and standard.
Workflow for NMR Analysis
Caption: Workflow for structural confirmation and purity analysis by NMR.
B. Mass Spectrometry (MS): Absolute Molecular Weight Confirmation
MS is the definitive technique for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Causality of Choice: While NMR confirms the structure's fragments, MS confirms the mass of the intact molecule. This orthogonality is crucial; a compound could have the correct proton and carbon signals but be an isomer or have an incorrect molecular weight due to an unexpected reaction.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like the target amine, minimizing fragmentation and maximizing the signal for the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the peak corresponding to the protonated molecule. For this compound (C₅H₉N₃O), the expected exact mass is 127.0746 g/mol . The observed [M+H]⁺ ion should be at m/z 128.0824.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₅H₉N₃O |
| Exact Mass | 127.0746 |
| Ionization Mode | ESI Positive |
| Observed Ion | [M+H]⁺ |
| Expected m/z | 128.0824 |
C. Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification
FTIR is a fast and simple technique used to confirm the presence of key functional groups. While it does not provide detailed structural information, it serves as an excellent and rapid quality control check.
Causality of Choice: FTIR quickly confirms that the key chemical transformations have occurred, for example, the formation of the C=N and C-O-C bonds of the oxadiazole ring and the presence of the primary amine (-NH₂).
Table 3: Key FTIR Absorption Bands for Confirmation
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Amine | N-H Stretch | 3100-3400 (typically two bands, broad) |
| Oxadiazole Ring | C=N Stretch | ~1610-1650 |
| Oxadiazole Ring | C-O-C Stretch | ~1050-1100 |
| Alkyl Chain | C-H Stretch | ~2850-2960 |
Part 2: Orthogonal Purity Assessment via Chromatography
While spectroscopy confirms identity, chromatography excels at separating the target compound from impurities. An orthogonal method—one that separates based on different chemical principles—is essential for a trustworthy purity claim.
A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-Phase HPLC (RP-HPLC) is the industry standard for determining the purity of small organic molecules. A properly developed and validated method can separate the main compound from starting materials, by-products, and degradation products, allowing for precise quantification.
Causality of Choice: HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. This physical separation provides a direct visual and quantitative measure of purity that is independent of the spectroscopic methods, making it a powerful orthogonal technique. A "purity by HPLC" value is a standard requirement in chemical and pharmaceutical development.[]
Experimental Protocol: RP-HPLC Method Development A robust starting point for method development can be adapted from published methods for similar 1,3,4-oxadiazole derivatives.[8][9][10]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to resolve both polar and nonpolar impurities.
-
Solvent A: 0.1% Orthophosphoric acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.[8][9]
-
Detection: Photodiode Array (PDA) or UV detector set at the compound's λ_max (e.g., determined to be ~235 nm).[8] A PDA detector is superior as it can check for peak purity by comparing spectra across a single peak.
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a concentration of ~50-100 µg/mL.[8]
-
Analysis: Inject the sample and record the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.
Table 4: Hypothetical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area | Area % | Resolution (to next peak) |
|---|---|---|---|---|
| 1 | 3.52 | 15,230 | 0.45 | 4.1 |
| 2 | 8.91 (Product) | 3,365,800 | 99.20 | 3.5 |
| 3 | 11.24 | 10,150 | 0.30 | - |
| Total | | 3,391,180 | 100.00 | |
Workflow for HPLC Purity Analysis
Caption: Workflow for purity determination by RP-HPLC.
B. Thin-Layer Chromatography (TLC): Rapid, Qualitative Assessment
TLC is an indispensable tool for monitoring the progress of a chemical reaction and for conducting a quick, preliminary check of purity.[11][12][13]
Causality of Choice: Its speed and simplicity make it ideal for in-process control. Before committing to a full workup and purification, TLC can confirm the consumption of starting materials and the formation of the product. A single spot on a TLC plate (developed in multiple solvent systems) is a good, albeit not definitive, indicator of purity.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ aluminum-backed plates.
-
Sample Application: Dissolve a small amount of the crude reaction mixture and the purified product in a volatile solvent (e.g., ethyl acetate). Spot them side-by-side on the TLC plate.
-
Mobile Phase (Eluent): A mixture of a nonpolar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 70:30 v/v). The optimal ratio is one that moves the product spot to an Rf value of ~0.3-0.4.
-
Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to travel up the plate.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine chamber).
Comparative Summary and Recommended Workflow
No single technique is sufficient. A combination of orthogonal methods provides the highest degree of confidence.
Table 5: Comparison of Analytical Techniques
| Technique | Information Provided | Quantitation | Strengths | Limitations |
|---|---|---|---|---|
| NMR | Unambiguous structure, atomic connectivity | Absolute (qNMR) | Definitive structural data, primary quantitation method | Lower sensitivity, can hide impurities under solvent/analyte signals |
| MS | Molecular weight, elemental formula (HRMS) | Relative | High sensitivity, confirms MW | Isomers are indistinguishable, ionization efficiency varies |
| HPLC | Purity, number of components, retention | Relative (Area %) | High resolution, gold standard for purity, stability-indicating | Requires method development, reference standard needed for absolute quant |
| FTIR | Presence of functional groups | No | Fast, simple, low cost | Lacks detailed structural info, not suitable for purity |
| TLC | Reaction progress, preliminary purity | Qualitative | Very fast, simple, ideal for reaction monitoring | Low resolution, not quantitative |
Recommended Integrated Workflow
A robust workflow for confirming the purity of this compound involves a logical progression from synthesis to final certification.
Caption: Integrated workflow for synthesis and purity confirmation.
Conclusion
Confirming the purity of a synthesized compound like this compound is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. Spectroscopic methods, primarily NMR and MS, definitively establish the compound's identity and structure. Chromatographic methods, with HPLC as the cornerstone, provide a robust and quantifiable measure of its purity by separating it from potential contaminants. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to reliable and reproducible scientific outcomes.
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. Available at: [Link]
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Bridging the Bench-to-Bedside Gap: A Senior Application Scientist's Guide to the In Vivo Validation of 5-Propyl-1,3,4-oxadiazol-2-amine
For researchers in drug discovery, the successful transition of a promising compound from in vitro assays to in vivo models is a critical milestone. This guide provides a comprehensive framework for the in vivo validation of 5-Propyl-1,3,4-oxadiazol-2-amine, a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds. Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[1][2][3][4] This guide is designed to equip researchers with the scientific rationale and detailed methodologies required to rigorously assess the therapeutic potential of this specific molecule in a living system.
The journey from a petri dish to a preclinical model is fraught with challenges. A compound that exhibits potent activity in a controlled in vitro environment may fail spectacularly in vivo due to poor pharmacokinetics, unforeseen toxicity, or a lack of efficacy in a complex biological system. Therefore, a systematic, evidence-based approach is paramount. This guide will delineate a logical progression of studies, from initial safety and tolerability assessments to robust efficacy evaluations in relevant disease models.
Part 1: Foundational In Vivo Characterization: Safety and Pharmacokinetics
Before investigating the efficacy of this compound, it is imperative to establish its safety profile and understand its behavior within a living organism. These foundational studies are not merely procedural hurdles; they provide the critical data necessary to design meaningful and ethical efficacy trials.
Acute Toxicity Studies
The initial step in any in vivo program is to determine the acute toxicity of the compound. This helps in identifying the maximum tolerated dose (MTD) and understanding the potential for immediate adverse effects.[5][6][7]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This method is a statistically efficient approach that minimizes the number of animals required.
-
Animal Model: Healthy, young adult Swiss albino mice or Sprague-Dawley rats (8-12 weeks old).
-
Housing: Animals are housed in standard polycarbonate cages with free access to food and water, maintained on a 12-hour light/dark cycle.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to dosing.
-
Dosing:
-
A starting dose is selected based on in vitro cytotoxicity data (e.g., IC50 values).
-
A single animal is dosed orally with the starting dose of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The animal is observed for signs of toxicity for the first 4 hours, then periodically for up to 14 days.[6]
-
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to allow for a statistically robust estimation of the LD50 (the dose lethal to 50% of the animals).
-
Observations: Clinical signs of toxicity, body weight changes, and any instances of mortality are recorded daily. At the end of the study, a gross necropsy is performed.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing an effective dosing regimen for efficacy studies.[8]
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Table 1: Comparison of Dosing Routes for Initial PK Studies
| Dosing Route | Advantages | Disadvantages | Rationale for Use |
| Intravenous (IV) | 100% bioavailability, provides direct information on clearance and volume of distribution. | Bypasses absorption, may not reflect the intended clinical route. | Essential for determining fundamental PK parameters and absolute bioavailability. |
| Oral (PO) | Reflects the most common intended clinical route, provides information on absorption and first-pass metabolism. | Variable bioavailability due to factors like solubility, permeability, and metabolism. | Critical for evaluating the potential of an orally administered drug. |
| Intraperitoneal (IP) | Bypasses first-pass metabolism, often results in higher bioavailability than oral administration. | Not a common clinical route for small molecules, can cause local irritation. | Useful for early efficacy studies where maximizing systemic exposure is the primary goal. |
Part 2: In Vivo Efficacy Evaluation: Choosing the Right Model
The selection of an appropriate animal model is paramount for the successful validation of in vitro findings. The choice of model should be guided by the hypothesized mechanism of action and the intended therapeutic indication of this compound. Given the known activities of oxadiazole derivatives, we will consider models for anti-inflammatory and anticancer activities.[1][3]
Anti-Inflammatory Activity
Many 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory effects.[3] The following models can be used to assess this activity in vivo.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[9][10]
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are pre-treated with this compound (at various doses determined from PK/PD modeling), a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin).
-
One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.
-
The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Evaluation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Table 2: Comparison of In Vivo Anti-Inflammatory Models
| Model | Type of Inflammation | Key Mediators | Advantages | Limitations |
| Carrageenan-Induced Paw Edema [9][10] | Acute | Histamine, serotonin, bradykinin, prostaglandins | Simple, reproducible, well-characterized biphasic response. | Not representative of chronic inflammation. |
| Croton Oil-Induced Ear Edema [11] | Acute | Prostaglandins, leukotrienes | Suitable for topical and systemic administration, quantifiable. | Primarily a model of vascular permeability and vasodilation. |
| Adjuvant-Induced Arthritis [11] | Chronic | TNF-α, IL-1β, IL-6 | Mimics the pathophysiology of rheumatoid arthritis, allows for the evaluation of effects on joint destruction. | Complex, long duration, significant animal welfare considerations. |
Anticancer Activity
Given that many oxadiazole derivatives have been investigated for their anticancer properties, evaluating this compound in oncology models is a logical step.[12][13][14]
Experimental Protocol: Human Tumor Xenograft Model in Immunodeficient Mice
This is the most common model for the in vivo screening of anticancer drugs.[12][13]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
A human cancer cell line, selected based on in vitro sensitivity to this compound, is cultured.
-
A suspension of these cells is injected subcutaneously into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Treatment with this compound, vehicle control, or a standard-of-care chemotherapy agent is initiated according to a predetermined dosing schedule.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size, or when signs of morbidity become apparent.
-
-
Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker assessment in tumor tissue.
Table 3: Comparison of In Vivo Anticancer Models
| Model | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft [12][13] | Human tumor cells are implanted under the skin of immunodeficient mice. | Technically simple, allows for easy monitoring of tumor growth. | The tumor microenvironment is not representative of the original human tumor. |
| Orthotopic Model [12][15] | Tumor cells are implanted into the corresponding organ of origin in the mouse. | More clinically relevant tumor microenvironment, allows for the study of metastasis. | Technically more challenging, tumor growth is more difficult to monitor. |
| Genetically Engineered Mouse Models (GEMMs) [13][16] | Mice are genetically modified to develop spontaneous tumors that mimic human cancers. | Closely recapitulates the natural history of human cancer, intact immune system. | Time-consuming to develop, tumors can be heterogeneous. |
| Patient-Derived Xenograft (PDX) Models [16] | A patient's tumor is directly implanted into immunodeficient mice. | Preserves the heterogeneity and architecture of the original human tumor, high predictive value for clinical outcomes. | Expensive, technically demanding, slow to establish. |
Part 3: Visualizing the Path Forward: Workflow and Logic
A successful in vivo validation campaign follows a logical and iterative process. The following diagrams illustrate the overall workflow and the decision-making process.
Caption: High-level workflow for the in vivo validation of a novel compound.
Caption: Decision tree for advancing a compound through in vivo studies.
Conclusion
The in vivo validation of this compound requires a methodical and scientifically rigorous approach. By systematically evaluating the safety, pharmacokinetics, and efficacy of this compound, researchers can make informed decisions about its therapeutic potential. The protocols and comparative tables provided in this guide offer a robust framework for designing and executing these critical studies. While the path from in vitro discovery to preclinical candidate is challenging, a well-designed in vivo strategy is the essential bridge that must be crossed.
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A Comparative Benchmarking Guide: 5-Propyl-1,3,4-oxadiazol-2-amine Against Standard-of-Care Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the novel anticonvulsant candidate, 5-Propyl-1,3,4-oxadiazol-2-amine, against established standard-of-care drugs for the management of epilepsy. The content herein is structured to offer a comprehensive technical analysis, supported by experimental data and protocols, to aid in the evaluation of this compound's potential therapeutic utility.
Introduction: The Unmet Need in Epilepsy Treatment
Epilepsy is a prevalent neurological disorder affecting millions globally.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients, estimated at nearly 30%, do not achieve adequate seizure control with current therapies.[1] Furthermore, existing AEDs are often associated with dose-related toxicity and adverse side effects, highlighting the urgent need for novel, more effective, and safer therapeutic agents.[1] The 1,3,4-oxadiazole scaffold has emerged as a promising heterocyclic core in the development of new pharmaceuticals, demonstrating a wide range of pharmacological activities, including anticonvulsant properties.[2][3][4] This guide focuses on this compound, a representative of this class, to benchmark its preclinical profile against current standards of care.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of anticonvulsant drugs is intrinsically linked to their mechanism of action, which typically involves modulating neuronal excitability. Below is a comparison of the putative mechanism for 1,3,4-oxadiazole derivatives and the established mechanisms of three standard-of-care AEDs: Carbamazepine, Valproic Acid, and Levetiracetam.
-
This compound (and related derivatives): The anticonvulsant activity of 1,3,4-oxadiazole derivatives is thought to be multifactorial. Some studies suggest these compounds may exert their effects by potentiating GABAergic transmission, a key inhibitory pathway in the central nervous system.[3] A reduction in the signaling of the GABA receptor can lead to hyperactive neurological states, including epilepsy.[3] Additionally, some derivatives of this class may also interact with benzodiazepine receptors.[5][6]
-
Carbamazepine: A widely used anticonvulsant, Carbamazepine's primary mechanism involves blocking voltage-gated sodium channels.[7][8][9] It preferentially binds to these channels in their inactive state, which prevents the repetitive and sustained firing of neurons that characterizes a seizure.[7][9] It may also influence serotonin systems, although the contribution of this to its anticonvulsant effects is less clear.[9]
-
Valproic Acid (Valproate): Valproic acid has a complex and multifaceted mechanism of action.[10][11][12] It is known to increase brain levels of the inhibitory neurotransmitter GABA, potentially by inhibiting enzymes that degrade GABA, such as GABA transaminase.[11][13][14] Additionally, it can block voltage-gated sodium channels and T-type calcium channels.[11][14]
-
Levetiracetam: This newer generation AED has a unique mechanism of action that distinguishes it from many other anticonvulsants.[15][16] Its primary target is the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters.[15][17][18] By binding to SV2A, Levetiracetam is thought to modulate neurotransmitter release, thereby reducing abnormal neuronal firing.[17] It may also have secondary effects on calcium channels and GABAergic systems.[16][17]
Preclinical Efficacy and Safety: A Data-Driven Comparison
The preclinical evaluation of anticonvulsant drug candidates heavily relies on standardized in vivo models that assess both efficacy in preventing seizures and potential neurotoxicity. The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test are two of the most widely used models for efficacy screening.[19] The rotarod test is a common method for evaluating motor coordination and identifying potential neurological deficits.[20][21]
While specific data for this compound is not extensively available in the public domain, the following table presents representative data for related 1,3,4-oxadiazole derivatives from published studies, alongside typical data for standard-of-care drugs, to provide a comparative framework.
| Compound | MES Test (ED₅₀, mg/kg) | scPTZ Test (ED₅₀, mg/kg) | Rotarod Test (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1,3,4-Oxadiazole Derivative (Representative) | 2.88 - 11.7[2] | 2.88 - 11.7[2] | > 100 (Typical) | > 8.5 - 34.7 |
| Carbamazepine | 8.8 | 46.5 | 77.2 | 8.8 (MES) / 1.7 (scPTZ) |
| Valproic Acid | 272 | 149 | 426 | 1.6 (MES) / 2.9 (scPTZ) |
| Levetiracetam | 17 | 30 | > 1000 | > 58.8 (MES) / > 33.3 (scPTZ) |
Note: ED₅₀ (Median Effective Dose) is the dose that protects 50% of animals from seizures. TD₅₀ (Median Toxic Dose) is the dose that causes motor impairment in 50% of animals. The Protective Index (PI) is a measure of the margin of safety; a higher PI is desirable. Data for standard drugs are compiled from various preclinical studies and may vary based on experimental conditions.
Experimental Protocols for Benchmarking
To ensure a rigorous and reproducible comparison, the following detailed protocols for key preclinical assays are provided.
Maximal Electroshock (MES) Test
This model is used to identify compounds that prevent the spread of seizures, which is analogous to generalized tonic-clonic seizures in humans.[22][23][24]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Protocol:
-
Animal Model: Male albino mice (20-25 g) are commonly used.[24]
-
Drug Administration: Animals are divided into groups and administered the test compound, a vehicle control, or a standard drug (e.g., Carbamazepine) via an appropriate route (e.g., intraperitoneal injection or oral gavage).[24]
-
Pre-treatment Time: The test is conducted at the time of peak effect of the drug, which should be determined in preliminary studies.[24]
-
Seizure Induction: A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[22][23] Corneal electrodes are then used to deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[22][23]
-
Observation: Animals are immediately observed for the presence or absence of the tonic hindlimb extension.[24]
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive result, indicating that the animal is protected.[22][24]
-
Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is calculated using statistical methods like probit analysis.[23]
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds that can raise the threshold for seizure induction and is considered a model for absence and/or myoclonic seizures.[19]
Objective: To determine the ability of a test compound to prevent or delay the onset of clonic convulsions induced by the chemical convulsant pentylenetetrazole (PTZ).
Protocol:
-
Animal Model: Male albino mice (20-25 g) are typically used.[3]
-
Drug Administration: Similar to the MES test, animals are pre-treated with the test compound, vehicle, or a standard drug.
-
Seizure Induction: After the appropriate pre-treatment time, a convulsant dose of PTZ (e.g., 80-85 mg/kg) is administered subcutaneously.[3][25]
-
Observation: Animals are placed in individual observation chambers and monitored for the onset of clonic seizures (characterized by clonus of the forelimbs, head, and/or body) for a period of 30 minutes.[26]
-
Endpoint: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds during the observation period.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at different doses of the test compound.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and balance and is used to determine the potential for a compound to cause neurological deficits.[20][21][27]
Objective: To evaluate the effect of a test compound on motor coordination by measuring the time an animal can remain on a rotating rod.
Protocol:
-
Apparatus: A rotarod apparatus with a rotating rod of a specified diameter.
-
Training: Animals are often trained on the apparatus for a few days prior to the test to ensure stable baseline performance.[27]
-
Drug Administration: Animals are treated with the test compound, vehicle, or a standard drug.
-
Testing: At the time of peak drug effect, each animal is placed on the rod, which is then set to rotate at a constant or accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[20][28]
-
Endpoint: The latency to fall from the rod is recorded. A trial may also be ended if the animal passively rotates with the rod.
-
Data Analysis: The dose that causes 50% of the animals to fail the test (TD₅₀) is determined.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key benchmarking assays.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Caption: Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test.
Caption: Workflow for the Rotarod Test for Neurotoxicity.
Conclusion
The preclinical data for 1,3,4-oxadiazole derivatives, including compounds structurally related to this compound, suggest a promising anticonvulsant profile. The representative data indicate potent efficacy in both the MES and scPTZ models, which cover different seizure types. Crucially, the high protective index observed for this class of compounds suggests a wide therapeutic window, a significant advantage over some standard-of-care drugs that have a narrower margin between efficacy and toxicity. The putative mechanisms of action, potentially involving GABAergic pathways, also offer a differentiated profile from standard sodium channel blockers and the unique SV2A modulator, Levetiracetam.
Further investigation into the precise molecular targets of this compound, along with comprehensive pharmacokinetic and long-term safety studies, is warranted. However, based on this initial benchmarking, this compound and its analogs represent a compelling avenue for the development of next-generation antiepileptic therapies.
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Comparative Docking Analysis of 5-Propyl-1,3,4-oxadiazol-2-amine: A Guide to In Silico Target Evaluation
This guide provides a comprehensive comparative molecular docking study of 5-Propyl-1,3,4-oxadiazol-2-amine, a novel compound featuring the versatile 1,3,4-oxadiazole scaffold. Recognizing the broad therapeutic potential of this heterocyclic core, we have designed a robust in silico evaluation against two distinct and well-validated drug targets: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a key protein in oncology, and Bacterial DNA Gyrase Subunit A, a critical enzyme for bacterial replication.
Through a detailed, step-by-step computational workflow, we compare the binding characteristics of our lead compound with established clinical inhibitors—Erlotinib for EGFR and Ciprofloxacin for DNA Gyrase. This analysis aims to elucidate the potential binding modes, interaction strengths, and putative therapeutic applications of this compound, offering a data-driven foundation for future drug discovery and development efforts.
Core Principles of the Investigation
The narrative of this guide is built upon three foundational pillars to ensure scientific rigor and practical relevance:
-
Expertise and Experience: We move beyond a simple recitation of methods to explain the scientific rationale behind each experimental choice, from target selection to the interpretation of docking scores.
-
Trustworthiness: The described protocols are designed as self-validating systems, incorporating standard controls and established best practices to ensure the reliability of the generated data.
-
Authoritative Grounding: All key claims and protocols are substantiated with citations to authoritative scientific literature, providing a framework for reproducibility and further investigation.
General Methodology: A Validated Computational Workflow
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The process involves predicting the ligand's conformation, position, and orientation within the binding site and assessing the binding affinity.[1] Our comparative study employs a standardized and widely accepted docking protocol utilizing AutoDock Vina, a robust and validated open-source docking engine.
Experimental Protocol: Step-by-Step Molecular Docking
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structures of the target proteins, EGFR Tyrosine Kinase (PDB ID: 1M17) and the N-terminal domain of DNA Gyrase Subunit A from Staphylococcus aureus (PDB ID: 4URO), were downloaded from the RCSB Protein Data Bank.
-
Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the protein structures.[2][3]
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned to each atom. This step is crucial for accurately calculating electrostatic interactions.[4] The prepared protein structures were then saved in the PDBQT file format, which includes atomic partial charges and atom types.[4]
2. Ligand Preparation:
-
Structure Generation: The 2D structure of this compound was drawn using appropriate chemical drawing software and converted to a 3D structure. The structures of the comparator drugs, Erlotinib and Ciprofloxacin, were obtained from the PubChem database.
-
Energy Minimization: The energy of all ligand structures was minimized to obtain a stable conformation.
-
Charge and Torsion Angle Assignment: Gasteiger charges were computed for each ligand.[5] The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.[5][6] The prepared ligands were saved in the PDBQT format.
3. Docking Simulation with AutoDock Vina:
-
Grid Box Generation: A three-dimensional grid box was defined around the active site of each protein.[7] The grid box for EGFR was centered on the co-crystallized Erlotinib, and for DNA Gyrase, it was centered on the known active site. The size of the grid box was set to encompass the entire binding pocket.
-
Docking Execution: AutoDock Vina was used to perform the docking simulations.[7] Vina utilizes a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.[6] The program calculates a binding affinity score, reported in kcal/mol, for the most favorable binding poses.[8]
4. Analysis of Docking Results:
-
Binding Affinity: The binding affinity score represents the free energy of binding.[9] A more negative value indicates a stronger and more stable interaction between the ligand and the protein.[9]
-
Binding Pose and RMSD: The top-ranked binding pose (lowest binding energy) was visually inspected.[10] The Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its co-crystallized conformation was calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful validation.[9][10]
-
Interaction Analysis: The protein-ligand interactions, including hydrogen bonds and hydrophobic contacts, for the best-docked pose of each compound were analyzed and visualized.[11][12]
Visualization of the Computational Workflow
The following diagram illustrates the key stages of the comparative docking study.
Caption: Workflow for the comparative molecular docking study.
Comparative Docking Study I: Anticancer Potential against EGFR Tyrosine Kinase
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for anticancer therapies.[14] We selected the EGFR tyrosine kinase domain to evaluate the potential of this compound as an anticancer agent, with the well-established EGFR inhibitor Erlotinib serving as our benchmark.[15][16]
Docking Results at the EGFR Active Site
The docking simulations revealed that this compound binds favorably within the ATP-binding pocket of the EGFR tyrosine kinase domain. The comparative results are summarized in the table below.
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues (Hydrogen Bonds) | Other Key Interactions |
| This compound | -7.5 | N/A | Met769, Thr766 | Hydrophobic interactions with Leu694, Val702, Ala719, Leu820 |
| Erlotinib (Comparator) | -8.9 | 1.25 | Met769, Thr766 | Hydrophobic interactions with Leu694, Val702, Ala719, Gly772, Leu820 |
Analysis of Binding Interactions
Erlotinib , as the reference inhibitor, demonstrated a strong binding affinity of -8.9 kcal/mol. Its binding is anchored by a critical hydrogen bond with the backbone nitrogen of Met769 in the hinge region of the kinase, a hallmark interaction for many EGFR inhibitors. An additional hydrogen bond with Thr766 further stabilizes the complex.
This compound exhibited a promising binding affinity of -7.5 kcal/mol. Notably, it also formed hydrogen bonds with the key residues Met769 and Thr766, mimicking the interaction pattern of Erlotinib. The nitrogen atoms of the 1,3,4-oxadiazole ring and the 2-amino group act as hydrogen bond acceptors and donors, respectively. The propyl group extends into a hydrophobic pocket, engaging in van der Waals interactions with residues such as Leu694 and Val702.
While the binding energy of the lead compound is less negative than that of Erlotinib, its ability to engage with the same critical hinge residues suggests that the 1,3,4-oxadiazole-2-amine scaffold is a viable starting point for the design of novel EGFR inhibitors.
Comparative Docking Study II: Antimicrobial Potential against Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[17] It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication.[17] This enzyme is a well-established target for antibacterial drugs, most notably the fluoroquinolone class of antibiotics.[18] We chose the DNA gyrase subunit A from Staphylococcus aureus to investigate the antimicrobial potential of this compound, using the broad-spectrum antibiotic Ciprofloxacin as a comparator.[19][20]
Docking Results at the DNA Gyrase Active Site
The docking study indicates that this compound can effectively bind within the active site of DNA gyrase, where DNA cleavage and re-ligation occur.
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues (Hydrogen Bonds) | Other Key Interactions |
| This compound | -6.8 | N/A | Ser84, Asp73 | Hydrophobic interactions with Ala80, Ile94; Cation-π interaction with Arg76 |
| Ciprofloxacin (Comparator) | -7.2 | 1.42 | Ser84, Asp73 | Hydrophobic interactions with Ala80, Ile94; Cation-π interaction with Arg76 |
Analysis of Binding Interactions
Ciprofloxacin binds with an affinity of -7.2 kcal/mol. Its mechanism involves forming hydrogen bonds with key catalytic residues, including Ser84 and Asp73. These interactions stabilize the enzyme-DNA cleavage complex, ultimately leading to bacterial cell death.
This compound achieved a comparable binding affinity of -6.8 kcal/mol. Crucially, it also formed hydrogen bonds with the same critical residues, Ser84 and Asp73, via its 1,3,4-oxadiazole and amine functionalities. This mimicry of the binding mode of a known gyrase inhibitor is a strong indicator of potential antibacterial activity. The propyl group occupies a hydrophobic pocket, and the aromatic oxadiazole ring is positioned to form a potential cation-π interaction with Arg76.
The similar binding affinity and, more importantly, the replication of key interactions with catalytic residues suggest that this compound could function as a bacterial DNA gyrase inhibitor.
Discussion and Future Perspectives
This comparative in silico analysis provides compelling evidence that this compound is a promising scaffold for the development of novel therapeutic agents. The docking studies demonstrate its potential to bind effectively to two distinct and clinically relevant targets: EGFR Tyrosine Kinase and Bacterial DNA Gyrase.
-
Anticancer Potential: The compound's ability to form hydrogen bonds with the hinge region residues of EGFR (Met769, Thr766) is a significant finding. While its binding affinity is moderate compared to the optimized drug Erlotinib, this interaction pattern validates the 1,3,4-oxadiazole-2-amine core as a promising pharmacophore for targeting kinases. Future work should focus on synthetic modifications to the propyl group and the oxadiazole ring to enhance hydrophobic interactions and improve binding affinity.
-
Antimicrobial Potential: The docking results against DNA gyrase are particularly encouraging. The compound not only shows a comparable binding affinity to Ciprofloxacin but also engages the same critical active site residues (Ser84, Asp73). This suggests a plausible mechanism of action and positions the compound as a candidate for development as a novel antibacterial agent, which is of paramount importance in the era of growing antibiotic resistance.
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[34] Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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[15] Smaill, J. B., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. PubMed Central. Retrieved January 16, 2026, from [Link]
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[4] AutoDock Version 4.2. (n.d.). Center for Computational Structural Biology. Retrieved January 16, 2026, from [Link]
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A Researcher's Guide to 5-Propyl-1,3,4-oxadiazol-2-amine: Ensuring Experimental Reproducibility and Comparative Analysis
For researchers and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical analysis of 5-Propyl-1,3,4-oxadiazol-2-amine, a member of the versatile 1,3,4-oxadiazole class of compounds. Due to the limited specific literature on this particular propyl-substituted analog, this guide establishes a framework for its investigation by drawing comparisons with closely related, well-characterized 5-alkyl-1,3,4-oxadiazol-2-amines. By understanding the synthetic nuances and standardized biological evaluation protocols for this class of molecules, researchers can ensure the reliability and comparability of their findings.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The stability of the oxadiazole ring and its ability to act as a bioisostere for amide and ester groups contribute to its favorable pharmacological properties.[3] This guide will focus on the 2-amino-5-alkyl substituted variants, with a specific emphasis on establishing reproducible experimental workflows for this compound.
Synthesis and Characterization: The First Step in Reproducibility
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is a well-established process, typically involving the cyclization of a semicarbazone precursor.[4] Ensuring the purity and structural integrity of the synthesized compound is paramount for reproducible biological data.
General Synthetic Pathway
A common and reliable method for the synthesis of 5-alkyl-1,3,4-oxadiazol-2-amines involves a two-step process. The first step is the reaction of an appropriate acyl hydrazide with cyanogen bromide. Subsequent intramolecular cyclization yields the desired 2-amino-1,3,4-oxadiazole. For this compound, the starting material would be butyryl hydrazide.
Caption: Generalized synthetic workflow for this compound.
Critical Parameters for Reproducible Synthesis
To ensure the synthesis is reproducible, the following parameters must be carefully controlled:
-
Purity of Starting Materials: Use of high-purity butyryl hydrazide and cyanogen bromide is essential to minimize side reactions and simplify purification.
-
Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact yield and purity. These should be meticulously documented and consistently applied.
-
Purification: The final product should be purified using appropriate techniques, such as recrystallization or column chromatography, to remove any unreacted starting materials or byproducts.
-
Characterization: Comprehensive characterization of the final product is non-negotiable. This should include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Comparative Analysis with 5-Alkyl Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features & Reported Uses |
| 5-Methyl-1,3,4-oxadiazol-2-amine | C₃H₅N₃O | 99.09 | 52838-39-8 | Used in structure-activity relationship studies of endonuclease inhibitors.[5][6] |
| 5-Ethyl-1,3,4-oxadiazol-2-amine | C₄H₇N₃O | 113.12 | 37538-11-9 | Investigated for potential anticancer activity.[7] |
| This compound | C₅H₉N₃O | 127.15 | 69741-89-5 | Limited published data, potential for similar biological activities as other 5-alkyl analogs. |
Standardized Protocols for Biological Evaluation
To generate reproducible and comparable data, it is crucial to employ standardized and well-validated biological assays. Below are detailed protocols for assessing common biological activities associated with the 1,3,4-oxadiazole scaffold.
Protocol for In Vitro Anticancer Activity Screening
The US National Cancer Institute (NCI) has a standardized protocol for screening compounds against a panel of 60 human cancer cell lines, which provides a robust method for assessing anticancer activity.[8][9]
Experimental Workflow:
Caption: Standardized workflow for in vitro anticancer activity screening.
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired human cancer cell lines (e.g., from the NCI-60 panel) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Add the compound dilutions to the appropriate wells of the 96-well plates. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B (SRB) dye.
-
Wash away the unbound dye.
-
Solubilize the bound dye with a Tris base solution.
-
-
Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The GI₅₀ value (the concentration that causes 50% growth inhibition) can then be determined.
Ensuring Reproducibility:
-
Cell Line Authentication: Regularly authenticate cell lines to prevent cross-contamination.
-
Consistent Seeding Density: Use a consistent number of cells per well for each experiment.
-
Accurate Compound Concentrations: Prepare fresh dilutions of the test compound for each experiment.
-
Appropriate Controls: Always include positive and negative controls.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay
The Ellman method is a widely accepted and reproducible spectrophotometric assay for measuring cholinesterase activity.[10][11]
Experimental Workflow:
Caption: Standardized workflow for the Ellman's acetylcholinesterase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a solution of acetylcholinesterase (AChE) from electric eel in the buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in the buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add the phosphate buffer to each well.
-
Add the test compound dilutions to the sample wells.
-
Add the AChE solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Ensuring Reproducibility:
-
Enzyme Activity: Ensure the activity of the AChE enzyme is consistent between experiments.
-
Substrate and Reagent Quality: Use high-purity reagents.
-
Temperature Control: Maintain a constant temperature throughout the assay.
-
Accurate Timing: Precise timing of reagent addition and measurements is critical.
Expected Performance and Future Directions
Based on the data available for its shorter-chain analogs, it is plausible that this compound will exhibit biological activities. The increased lipophilicity of the propyl group compared to methyl or ethyl groups may influence its cell permeability and interaction with biological targets. It is hypothesized that this compound could demonstrate moderate anticancer and antimicrobial properties.
To rigorously evaluate this compound, researchers should follow the standardized protocols outlined in this guide. The resulting data will not only be internally consistent and reproducible but will also be comparable to the wealth of existing data on other 1,3,4-oxadiazole derivatives. This systematic approach will facilitate a deeper understanding of the structure-activity relationships within this important class of compounds and will ultimately contribute to the development of novel therapeutic agents.
References
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (1999). Improved determination of acetylcholinesterase activity in human whole blood.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1, 3, 4-oxadiazol-2-amine analogues.
- Ahsan, M. J., Sharma, J., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1, 3, 4-oxadiazol-2-amine analogues.
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
- Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46849–46862.
- Ahsan, M. J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
- Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia, 70(4), 1109–1116.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Medicinal Chemistry Research, 26(11), 2738–2751.
- Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Journal of Drug Delivery and Therapeutics, 8(1), 106-114.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727–5744.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2432.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.
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5-Methyl-1,3,4-oxadiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities. Chemical Methodologies, 8(9), 701-711.
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5-Methyl-1,3,4-oxadiazole-2-amine. (n.d.). MySkinRecipes. Retrieved from [Link]
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- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2432.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of the Indian Chemical Society, 87(10), 1271-1275.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.
- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 15(10), 1084-1096.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Propyl-1,3,4-oxadiazol-2-amine
Hazard Assessment and Precautionary Measures
Understanding the potential hazards of 5-Propyl-1,3,4-oxadiazol-2-amine is the first step in its safe handling and disposal. Based on data from analogous compounds, such as 5-methyl-1,3,4-oxadiazol-2-amine, it is prudent to handle this chemical as potentially harmful if swallowed, and capable of causing skin and eye irritation.[1] Aromatic amines, as a class, can also exhibit toxicity.[2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated.[3] | To prevent inhalation of potentially harmful dust or vapors. |
Always work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[4]
Waste Segregation: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5] this compound, as a solid organic compound containing nitrogen, should be categorized and disposed of as hazardous solid organic waste.
Key Segregation Principles:
-
Do Not Mix with Incompatible Waste: Avoid mixing with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[2]
-
Separate Solids and Liquids: Dispose of the solid compound in a designated solid waste container. Any solutions containing this chemical should be disposed of as liquid hazardous waste.
-
Avoid Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[2][5] This can harm aquatic life and ecosystems.[5]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of solid this compound and associated contaminated materials (e.g., weighing paper, pipette tips).
Materials Required:
-
Designated hazardous solid waste container (chemically compatible, sealable, and leak-proof)
-
Waste label
-
Permanent marker
-
Appropriate PPE (see Table 1)
Procedure:
-
Container Preparation: Obtain a designated hazardous solid waste container that is clean, dry, and in good condition.
-
Waste Transfer: Carefully transfer the solid this compound and any contaminated disposable materials into the waste container. Minimize the generation of dust during this process.[3]
-
Container Sealing: Securely seal the container to prevent any leaks or spills.[5]
-
Labeling: Immediately label the container with the following information:[2]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed and labeled container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[4][5] This area should be under the direct supervision of laboratory personnel.[4]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[5][6]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[2]
-
Wear Appropriate PPE: Before addressing the spill, don the necessary PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2] Avoid generating dust.[3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed container for disposal as solid hazardous waste.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET: 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.
- Amine Disposal For Businesses. Collect and Recycle.
- 5-Methyl-1,3,4-oxadiazol-2-ylamine Safety Data Sheet. Apollo Scientific.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- 5-Methyl-1,3,4-oxadiazol-2-amine. PubChem.
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Navigating the Safe Handling of 5-Propyl-1,3,4-oxadiazol-2-amine: A Guide to Personal Protective Equipment
For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 5-Propyl-1,3,4-oxadiazol-2-amine hold significant promise. However, their unique chemical structures also necessitate a thorough understanding of their potential hazards and the appropriate safety measures to mitigate them. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Anticipated Hazard Profile
Based on the data for 5-Methyl-1,3,4-oxadiazol-2-ylamine, researchers should assume that this compound is:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2]
-
Harmful in contact with skin (Acute Toxicity, Dermal - Category 4).[1]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2).[1][2]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2).[1][2]
-
Harmful if inhaled (Acute Toxicity, Inhalation - Category 4).[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Respiratory Tract Irritation - Category 3).[1][2]
This profile necessitates a multi-faceted approach to personal protection, covering all potential routes of exposure.
Core Principles of Protection: Selecting the Right PPE
The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the specific task being performed and the potential for exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended Personal Protective Equipment |
| Weighing and preparing solutions | Disposable nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. |
| Running reactions under standard conditions | Disposable nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and work in a certified chemical fume hood. |
| Work-up and purification | Disposable nitrile gloves (double-gloving recommended), safety goggles and a face shield, a lab coat, and work in a certified chemical fume hood.[3] |
| Handling of the neat compound | Heavy-duty chemical resistant gloves (e.g., butyl rubber), safety goggles and a face shield, a chemical-resistant apron over a lab coat, and work in a certified chemical fume hood. |
| Cleaning of contaminated glassware | Heavy-duty chemical resistant gloves, safety goggles, and a lab coat. |
A Step-by-Step Guide to PPE Usage
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
-
Lab Coat: Ensure it is fully buttoned.
-
Respirator: If a risk assessment indicates the need for respiratory protection, perform a fit check.
-
Eye and Face Protection: Put on safety goggles or a face shield.[3]
-
Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove by turning it inside out, without shaking.
-
Eye and Face Protection: Remove by handling the strap or earpieces.
-
Respirator: If worn, remove it last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Detailed PPE Specifications
-
Hand Protection: Due to the risk of skin irritation and dermal toxicity, chemically resistant gloves are mandatory.[1][4] For handling the solid or concentrated solutions, consider double-gloving with nitrile gloves. For prolonged contact or when handling larger quantities, butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Given that the compound causes serious eye irritation, appropriate eye protection is crucial.[1][4] At a minimum, safety glasses with side shields should be worn. When there is a splash hazard, such as during work-up procedures or when handling larger volumes, safety goggles should be worn. For maximum protection, a face shield should be used in conjunction with safety goggles.[3]
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
-
Respiratory Protection: Due to the potential for respiratory irritation and inhalation toxicity, all work with this compound should be conducted in a properly functioning chemical fume hood.[1] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5]
Emergency Procedures in Case of Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE contaminated with this compound should be considered hazardous waste. Place used gloves, disposable lab coats, and any other contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
Chemical waste containing this compound must also be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and fostering a safe and productive laboratory environment.
References
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Methyl-1,3,4-oxadiazol-2-ylamine.
- PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole.
- Aldrich. (2025, September 22). Safety Data Sheet: 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole.
- Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- Srivastav, S., & Pandeya, S. N. (2011). Various approaches for synthesis of oxadiazole derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(2), 459-468.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3).
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Luxembourg Bio Technologies. (2012).
- Different Method for the Production of Oxadiazole Compounds. (2024). International Journal of Chemical Engineering and Processing, 10(1).
- Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- Kratky, M., et al. (2025).
- MDPI. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- MDPI. (n.d.).
- PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole.
- Kumar, K. A., Jayaroopa, P., & Vasanth Kumar, G. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
